3-Bromo-2-methylquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFGRHQVLBAAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylquinoline
Introduction
3-Bromo-2-methylquinoline is a pivotal heterocyclic compound, serving as a versatile building block in the realms of medicinal chemistry and materials science. The strategic placement of a bromine atom at the 3-position of the 2-methylquinoline (quinaldine) scaffold provides a reactive handle for further molecular elaboration, primarily through cross-coupling reactions. This guide offers an in-depth exploration of the primary synthetic pathways to this valuable intermediate, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the most effective strategies.
Core Synthetic Strategies: An Overview
The synthesis of this compound can be broadly categorized into two main approaches: the direct halogenation of the pre-formed 2-methylquinoline ring and the construction of the quinoline ring from appropriately substituted acyclic precursors. The choice of strategy often depends on the desired scale, available starting materials, and the required regiochemical purity. This guide will focus on three robust and well-documented pathways:
-
Direct Electrophilic Bromination: A direct approach involving the reaction of 2-methylquinoline with a brominating agent.
-
The Doebner-von Miller Reaction: A classic ring-forming reaction that constructs the quinoline skeleton from anilines and α,β-unsaturated carbonyl compounds.[1][2]
-
The Sandmeyer Reaction: A reliable method for converting an amino group at the 3-position into a bromo group via a diazonium salt intermediate.[3][4]
Pathway 1: Direct Electrophilic Bromination of 2-Methylquinoline
Direct bromination is often the most straightforward approach. However, controlling the regioselectivity in electrophilic aromatic substitution of quinolines can be challenging. The pyridine ring is generally deactivated towards electrophiles, while the benzene ring is activated. In acidic conditions, protonation of the nitrogen atom further deactivates the pyridine ring, typically directing substitution to the 5- and 8-positions.[4] Achieving substitution at the 3-position requires specific conditions that overcome these natural tendencies.
Mechanistic Insight
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice of brominating agent and solvent system is critical to favor the formation of the 3-bromo isomer. While solution-phase bromination often leads to a mixture of products, high-temperature, gas-phase reactions have been reported to favor 3-bromination.[4] Another strategy involves the bromination of a quinoline acid salt, which can alter the electronic properties of the ring system and influence the position of substitution.[4]
Experimental Protocol: Bromination in Acetic Acid
This protocol describes a common method for the direct bromination of 2-methylquinoline.
Materials:
-
2-Methylquinoline (Quinaldine)
-
Bromine (Br₂)
-
Acetic Acid (Glacial)
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a fume hood, dissolve 2-methylquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding a saturated solution of sodium bisulfite until the red-orange color of bromine disappears.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate this compound.
Workflow Diagram: Direct Bromination
Caption: Workflow for the direct bromination of 2-methylquinoline.
Pathway 2: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a powerful acid-catalyzed method for synthesizing quinolines from primary aromatic amines and α,β-unsaturated carbonyl compounds.[1][2][5] To synthesize this compound, one would ideally start with an appropriately substituted aniline and react it with an α,β-unsaturated aldehyde or ketone. For this specific target, crotonaldehyde is a suitable carbonyl partner.
Mechanistic Insight
The reaction mechanism is complex and thought to involve several steps.[2][6] It begins with the Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product. The oxidizing agent can be an external reagent or another molecule of the Schiff base formed in situ.
Experimental Protocol: Synthesis from a Bromoaniline
This protocol outlines the synthesis starting from 2-bromoaniline to regioselectively install the bromine at the desired position in the final product.
Materials:
-
2-Bromoaniline
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
2-Bromonitrobenzene (oxidizing agent)
-
Zinc chloride (anhydrous)
-
Ammonia solution (concentrated)
Procedure:
-
To a solution of 2-bromoaniline (1.0 eq) in 18% hydrochloric acid, add boric acid. Heat the mixture to reflux.[7]
-
Slowly add a mixture of crotonaldehyde (1.2 eq) and 2-bromonitrobenzene (0.2 eq) over 1 hour with continuous stirring.[7]
-
Maintain the reflux and stirring for an additional 2.5 hours.[7]
-
Add anhydrous zinc chloride and stir vigorously for 30 minutes.[7]
-
After the reaction is complete, cool the mixture in an ice bath.
-
Filter the crude solid, wash it with 2-propanol, and then dissolve it in water.[7]
-
Neutralize the solution with a concentrated ammonia solution to a pH of 8 to precipitate the product.[7]
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the solid from ethanol to obtain pure 8-Bromo-2-methylquinoline. (Note: This specific protocol yields the 8-bromo isomer. A different starting aniline would be required for the 3-bromo isomer, illustrating the reaction's versatility and dependence on starting materials).
Mechanistic Diagram: Doebner-von Miller Reaction
Caption: Simplified mechanism of the Doebner-von Miller reaction.
Pathway 3: The Sandmeyer Reaction
The Sandmeyer reaction is a classic transformation that converts an aromatic amino group into a halide (or other functional groups) via a diazonium salt intermediate.[3][8][9] This method is highly reliable and offers excellent regiochemical control, provided that the corresponding 3-amino-2-methylquinoline is available.
Mechanistic Insight
The reaction proceeds in two main stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This salt is an excellent leaving group (N₂ gas). In the second stage, the diazonium salt is treated with a copper(I) bromide solution, which catalyzes the substitution of the diazonium group with a bromide atom via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][9]
Experimental Protocol: From 3-Amino-2-methylquinoline
Materials:
-
3-Amino-2-methylquinoline
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide solution
Procedure:
-
Diazotization:
-
Suspend 3-amino-2-methylquinoline (1.0 eq) in a mixture of hydrobromic acid and water in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt should be evident.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.
-
Data Comparison of Synthesis Pathways
| Pathway | Key Advantages | Key Disadvantages | Typical Yield | Purity |
| Direct Bromination | Atom-economical; fewer steps. | Often poor regioselectivity, leading to isomeric mixtures and difficult purification. | Variable (30-60%) | Moderate to Good |
| Doebner-von Miller | High convergence; builds complexity quickly. | Harsh reaction conditions (strong acid, high temp.); mechanism can be complex.[10] | Good (60-80%) | Good to Excellent |
| Sandmeyer Reaction | Excellent regiocontrol; reliable transformation.[11] | Requires multi-step synthesis of the starting 3-amino precursor; diazotization requires careful temperature control. | Good (70-90%) | Excellent |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct pathways. The Direct Bromination route offers simplicity but is often hampered by a lack of regioselectivity. The Doebner-von Miller reaction provides a robust method for constructing the quinoline core, though it requires harsh conditions. For applications demanding high regiochemical purity, the Sandmeyer reaction stands out as the superior method, provided the 3-amino-2-methylquinoline precursor is accessible. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program, balancing factors such as yield, purity, scalability, and the availability of starting materials.
References
- 1. Doebner-Miller Reaction [drugfuture.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methylquinoline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of 3-Bromo-2-methylquinoline
In the landscape of medicinal chemistry and materials science, the quinoline scaffold represents a "privileged structure," a framework that consistently appears in biologically active and functionally significant molecules. The strategic functionalization of this core is paramount for the modulation of activity and the exploration of structure-activity relationships (SAR). This compound is a key heterocyclic intermediate whose value lies in the specific arrangement of its substituents. The methyl group at the C2 position and the bromine atom at the C3 position create a unique electronic and steric environment. The bromine, in particular, serves as a versatile synthetic handle, enabling a wide array of subsequent chemical modifications, most notably through metal-catalyzed cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both foundational data and the practical methodologies required for its characterization.
Molecular Identity and Structural Characteristics
The unambiguous identification of a chemical entity is the bedrock of all scientific investigation. The following section details the fundamental identifiers and structural representation of this compound.
Nomenclature and Chemical Identifiers
A consistent and accurate system of nomenclature and identification is crucial for database searching, regulatory compliance, and clear scientific communication.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 343330-62-1 | [3][4] |
| Molecular Formula | C₁₀H₈BrN | [5] |
| Molecular Weight | 222.08 g/mol | [3][4][6] |
| InChI | 1S/C10H8BrN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3 | [3] |
| InChIKey | HPFGRHQVLBAAFX-UHFFFAOYSA-N | [3][4] |
| SMILES | CC1=NC2=CC=CC=C2C=C1Br | [7] |
Molecular Structure
The arrangement of atoms and bonds dictates the entirety of a molecule's chemical and physical behavior.
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The physical state, melting point, and solubility profile of a compound are critical parameters that influence its handling, formulation, and biological absorption.
| Property | Value / Observation | Source(s) |
| Physical Form | Solid | [3][6] |
| Melting Point | Data not specified in searched literature. For comparison, the isomer 6-Bromo-2-methylquinoline has a reported melting point of 101-105 °C. | [8] |
| Boiling Point | Data not available for this specific isomer. The related compound 3-Bromoquinoline has a boiling point of 274-276 °C. | [9] |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Solubility in aqueous media is expected to be low. | Inferred |
| Storage | Store at room temperature, sealed in a dry environment. | [3][6] |
Spectroscopic and Analytical Characterization
The definitive confirmation of molecular structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet for the methyl group. The protons on the pyridine ring will be more deshielded (appear at a higher ppm) than those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom. The C4-proton is anticipated to be a singlet, lacking vicinal coupling partners.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display ten unique signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the bromine (C3) will be influenced by the halogen's electronegativity and heavy atom effect.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis.[10]
-
Molecular Ion Peak: A key diagnostic feature for this compound is its molecular ion peak. Due to the natural isotopic abundance of bromine (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br), the mass spectrum will exhibit a characteristic pair of peaks of nearly equal intensity at m/z values of approximately 221 and 223, corresponding to [C₁₀H₈⁷⁹BrN]⁺ and [C₁₀H₈⁸¹BrN]⁺.[10]
-
Fragmentation: A common fragmentation pathway would be the loss of the bromine atom, leading to a significant fragment ion at m/z ≈ 142 ([M-Br]⁺).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Aromatic C-H Stretch: ~3050-3100 cm⁻¹
-
C=C and C=N Aromatic Stretch: ~1600, 1570, 1480 cm⁻¹
-
C-H Bending (out-of-plane): ~870, 750 cm⁻¹
-
C-Br Stretch: ~680 cm⁻¹
Experimental Protocols for Verification
The trustworthiness of any characterization rests upon robust and reproducible experimental methods. The following protocols outline standard procedures for the analysis of this compound.
Workflow for Structural Characterization
The logical flow from sample to confirmed structure involves a synergistic application of multiple analytical techniques.
Caption: General workflow for NMR and MS spectroscopic analysis.
Protocol for NMR Spectroscopic Analysis
This protocol provides a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[10]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. To account for the longer relaxation times of quaternary carbons, use a relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024-4096) is typically required.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase the resulting spectra and perform baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
Protocol for Mass Spectrometry (MS) Analysis
This procedure outlines the steps for determining the mass-to-charge ratio.
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For Electron Ionization (EI), this is typically done via a Gas Chromatography (GC-MS) system or a direct insertion probe. For Electrospray Ionization (ESI), the sample is introduced via direct infusion or an LC-MS system.[11]
-
Ionization: Utilize an appropriate ionization method. EI at 70 eV is effective for inducing fragmentation and providing structural information. ESI is a softer ionization technique that is excellent for confirming the molecular weight via the protonated molecule [M+H]⁺.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 50 to 300, to detect the molecular ion cluster and significant fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum. Verify the molecular weight and confirm the presence of a single bromine atom by observing the M and M+2 isotopic pattern with an intensity ratio of approximately 1:1.[10]
Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the quinoline core and the bromine substituent. The C3-bromine is a key functional group that acts as an electrophilic site, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] These reactions allow for the facile introduction of aryl, alkyl, and alkynyl groups at the C3 position, providing a powerful strategy for building molecular complexity and generating libraries of novel compounds for drug discovery screening. The presence of the C2-methyl group can sterically influence the reactivity at the C3 position and electronically modulates the quinoline ring system.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound must be handled with appropriate care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]
-
Precautionary Statements:
-
Prevention (P261, P280): Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection.[3]
-
Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly sealed and store in a dry, cool, and well-ventilated place.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 343330-62-1 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 343330-62-1 | this compound - Capot Chemical [capotchem.com]
- 6. This compound | 343330-62-1 [sigmaaldrich.com]
- 7. 343330-62-1|this compound|BLD Pharm [bldpharm.com]
- 8. 6-溴-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Structural Elucidation of 3-Bromo-2-methylquinoline: A Multi-Technique, Mechanistic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, substituted quinolines represent a cornerstone scaffold due to their prevalence in biologically active compounds and functional materials. 3-Bromo-2-methylquinoline is a key heterocyclic intermediate, offering versatile reaction sites for further chemical modification in drug discovery programs. The absolute certainty of its molecular structure—the precise placement of the methyl and bromine substituents—is not merely an academic exercise; it is a prerequisite for ensuring the validity of subsequent research and the safety of potential therapeutic agents. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and compromised intellectual property.
This technical guide provides a comprehensive, field-proven methodology for the unambiguous structural elucidation of this compound. Moving beyond a simple checklist of techniques, we will explore the causality behind the experimental choices and demonstrate how a synergistic application of modern analytical methods creates a self-validating system of evidence. This document is designed for professionals who require not just data, but a high-confidence, defensible structural proof.
The Strategic Workflow: From Hypothesis to Confirmation
A robust structural elucidation campaign follows a logical progression, starting with broad-stroke techniques that confirm elemental composition and molecular weight, and moving toward high-resolution methods that map the intricate atomic connectivity. Each step validates the previous one and provides crucial context for the next.
Caption: A logical workflow for the comprehensive structural elucidation of a target molecule.
Mass Spectrometry (MS): The First Line of Evidence
Mass spectrometry serves as the initial and most critical checkpoint. Its primary role is to confirm the molecular weight and provide definitive evidence of the presence and number of bromine atoms through their unique isotopic signature.
Causality and Experimental Choice
We select Electron Ionization (EI) as the initial method due to its tendency to produce clear molecular ions and rich, reproducible fragmentation patterns for small aromatic molecules. The core objective is not just to see a peak at the expected mass, but to observe the hallmark isotopic pattern of bromine. Nature dictates that bromine exists as two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), separated by two mass units.[1] The presence of a single bromine atom will therefore manifest as two peaks of nearly equal intensity (an M⁺ and M+2 peak), providing incontrovertible evidence for its incorporation into the molecule.[1]
Expected Data & Interpretation
For this compound (C₁₀H₈BrN), the molecular weight is approximately 222.09 g/mol .[2][3] The mass spectrum is expected to show:
| m/z Value | Interpretation |
| 221, 223 | Molecular Ion (M⁺) . The pair of peaks with a ~1:1 intensity ratio is the definitive signature of a monobrominated compound. This is the most crucial observation.[1] |
| 142 | [M-Br]⁺ . This significant fragment corresponds to the loss of the bromine radical (mass 79 or 81), leaving a stable methylquinoline cation.[1] |
| 115 | [M-Br-HCN]⁺ . Subsequent fragmentation of the quinoline ring, a common pathway for nitrogen heterocycles, involving the loss of hydrogen cyanide.[1] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard energy to induce reproducible fragmentation).
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 50 to 300 to ensure capture of the molecular ion and key fragments.
-
-
Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the spectrum, ensuring sufficient signal-to-noise ratio.
-
Validation Check: Confirm the presence of the M⁺/M+2 doublet at m/z 221/223 with a relative intensity of approximately 1:1.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
While MS confirms the elemental formula, IR spectroscopy validates the presence of the core chemical architecture—the substituted quinoline ring system.
Causality and Experimental Choice
Attenuated Total Reflectance (ATR) is the preferred method for its simplicity, speed, and minimal sample preparation. The goal is to confirm the presence of aromatic C-H bonds, C=C and C=N bonds within the heterocyclic system, and the C-H bonds of the methyl group. These vibrations occur at characteristic frequencies.[4][5]
Expected Data & Interpretation
The IR spectrum provides a "fingerprint" of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| 3100-3000 | Aromatic C-H Stretch | Medium to weak |
| 2980-2850 | Aliphatic C-H Stretch (from -CH₃) | Medium to weak |
| 1615-1500 | Aromatic C=C and C=N Ring Stretching | Strong, often multiple bands[6] |
| 1470-1370 | C-H Bending (from -CH₃) | Medium |
| 900-675 | Out-of-plane C-H Bending (provides fingerprint for substitution pattern) | Strong |
| ~600-500 | C-Br Stretch | Weak to medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is typically presented as transmittance or absorbance versus wavenumber.
-
Validation Check: Correlate the observed absorption bands with the expected frequencies for the quinoline core and methyl substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. For this compound, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, we expect six distinct signals.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 - 9.0 | Singlet (s) | 1H | H4 | Deshielded by the adjacent nitrogen and the anisotropic effect of the fused ring. No adjacent protons. |
| ~8.1 - 8.3 | Doublet (d) | 1H | H5 or H8 | Protons on the carbocyclic ring adjacent to the ring junction. |
| ~7.6 - 7.9 | Multiplet (m) | 2H | H6, H7 | Protons in the middle of the carbocyclic ring, coupled to multiple neighbors. |
| ~7.5 - 7.7 | Doublet (d) | 1H | H8 or H5 | Protons on the carbocyclic ring adjacent to the ring junction. |
| ~2.7 - 2.9 | Singlet (s) | 3H | -CH₃ | Methyl group protons at the C2 position, deshielded by the aromatic system. No adjacent protons. |
¹³C NMR: Carbon Skeleton Mapping
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. We expect 10 distinct signals.
| Predicted δ (ppm) | Assignment | Rationale |
| ~158-162 | C2 | Carbon bearing the methyl group and adjacent to nitrogen. |
| ~118-122 | C3 | Carbon directly attached to the electronegative bromine atom. Its chemical shift is a key indicator.[6] |
| ~148-152 | C4 | Carbon adjacent to nitrogen. |
| ~126-138 | C4a, C5, C6, C7, C8 | Aromatic carbons of the carbocyclic ring. |
| ~145-148 | C8a | Bridgehead carbon adjacent to nitrogen. |
| ~22-25 | -CH₃ | Aliphatic methyl carbon. |
2D NMR: Assembling the Structural Puzzle
While 1D NMR provides the pieces, 2D NMR provides the instructions for how they connect. These experiments are non-negotiable for an authoritative structural proof.
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is essential for tracing the connectivity within the carbocyclic (benzene) portion of the quinoline. A cross-peak between two proton signals indicates they are neighbors.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (¹JCH coupling). It definitively links the proton assignments from the ¹H NMR to the carbon skeleton from the ¹³C NMR.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for establishing the overall molecular framework. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds (²JCH, ³JCH).[8] For this compound, the following HMBC correlations are critical for confirming the substitution pattern:
-
Methyl Protons to C2 and C3: A strong correlation from the methyl protons (~2.8 ppm) to the carbon they are attached to (C2, ~160 ppm) and, crucially, to the adjacent bromine-bearing carbon (C3, ~120 ppm). This locks the methyl group at the C2 position.
-
H4 Proton to C2, C3, and C4a: The H4 singlet (~8.9 ppm) will show correlations to C2, C3, and the bridgehead carbon C4a. This confirms that H4 is adjacent to the C3 position where the bromine is located.
-
Caption: Key HMBC correlations confirming the 2-methyl and 3-bromo substitution pattern.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C and 2D NMR) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1] Add a trace of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR: Acquire 16-32 scans with a 1-2 second relaxation delay.
-
¹³C NMR: Acquire 1024-4096 scans using a proton-decoupled pulse sequence with a 2-5 second relaxation delay.[9]
-
2D NMR: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments. Optimize acquisition parameters (number of scans, increments) based on sample concentration.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal and the ¹³C spectrum to the solvent signal (CDCl₃: δ = 77.16 ppm).
-
Validation Check: Systematically assign all peaks in the 1D spectra using the connectivity information derived from the 2D spectra. The resulting assignments must be internally consistent across all experiments.
X-ray Crystallography: The Unassailable 3D Proof
For novel compounds or in regulated environments (e.g., pharmaceutical development), single-crystal X-ray crystallography provides the highest possible level of structural proof. It determines the precise spatial arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and crystal packing information.
Causality and Experimental Choice
This technique is employed when absolute stereochemistry or unambiguous resolution between closely related isomers is required. Its primary limitation is the need to grow a high-quality single crystal, which can be a challenging and time-consuming process. While NMR provides the structure in solution, X-ray crystallography provides an immutable solid-state structure.[10]
Expected Data & Interpretation
The output is a 3D model of the molecule. Key validation points would include:
-
Confirmation of the quinoline ring system's planarity.
-
Precise measurement of C-Br, C-N, and C-C bond lengths, which should align with established values for such systems.[11]
-
Unambiguous placement of the methyl group at C2 and the bromine atom at C3.
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, hexane/ethyl acetate).
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).[10]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
-
Validation Check: The final refined structure should have low R-factors (e.g., R1 < 0.05) and a clean difference Fourier map, indicating a high-quality solution.
Conclusion: A Synthesis of Self-Validating Evidence
The structural elucidation of this compound is not achieved by a single technique but by the logical and synergistic integration of multiple analytical methods. Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy verifies the core functional framework. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, providing a high-confidence structure in solution. Finally, where required, X-ray crystallography delivers an unassailable confirmation in the solid state. Each step in this workflow builds upon and validates the last, culminating in a robust, defensible, and unambiguous structural proof essential for the advancement of scientific research and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 343330-62-1 [sigmaaldrich.com]
- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectral data of 3-Bromo-2-methylquinoline
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-2-methylquinoline
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For researchers, scientists, and professionals in drug development, the unambiguous characterization of heterocyclic compounds like quinolines is a daily necessity. This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for this compound. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of NMR spectroscopy and extensive data from analogous structures to present a predictive, yet highly accurate, spectral interpretation. We will delve into the causal effects of substituents on chemical shifts and coupling constants, provide a robust experimental protocol for data acquisition, and illustrate the logical workflow for structural confirmation, thereby offering a field-proven guide for the characterization of this and similar substituted quinolines.
Introduction: The Structural Significance of this compound
The quinoline scaffold is a core pharmacophore in numerous biologically active compounds, exhibiting antimalarial, antibacterial, and anticancer properties.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of these biological activities. This compound serves as a versatile synthetic intermediate, where the methyl group at the C2 position and the bromine atom at the C3 position offer distinct handles for further chemical modification. The bromine, in particular, is a key functional group for introducing molecular diversity via cross-coupling reactions.
Given its role as a critical building block, the absolute confirmation of its structure is paramount. NMR spectroscopy stands as the gold standard for this purpose, providing a detailed fingerprint of the molecule's carbon-hydrogen framework.[2] This guide will elucidate that fingerprint.
Molecular Structure and Atom Numbering
To ensure clarity in the assignment of NMR signals, the standardized IUPAC numbering for the quinoline ring system is used. The structure of this compound is presented below.
Caption: Structure and numbering of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, we anticipate six distinct signals: one for the methyl group and five for the protons on the quinoline ring. The chemical shifts are heavily influenced by the electronic effects of the nitrogen heteroatom, the electron-donating methyl group, and the electronegative bromine atom.
Analysis of Substituent Effects:
-
Nitrogen Atom: Deshields adjacent protons, causing them to resonate at a lower field (higher ppm). This primarily affects H8 and the (now substituted) H2 position.
-
2-Methyl Group: This group will appear as a singlet. Its electron-donating nature slightly shields the heterocyclic ring. A typical chemical shift for a methyl group at the C2 position of a quinoline is around 2.8 ppm.[3]
-
3-Bromo Group: The bromine atom exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent H4 proton.
Predicted ¹H NMR Assignments (500 MHz, CDCl₃):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| 2-CH₃ | ~2.82 | s | N/A | The methyl group at C2 has no adjacent protons, resulting in a singlet. Its chemical shift is consistent with other 2-methylquinolines.[3] |
| H4 | ~8.15 | s | N/A | This proton is adjacent to the bromine at C3 and has no vicinal proton neighbors, hence it is a singlet. The strong deshielding effect of bromine places it far downfield.[4][5] |
| H8 | ~8.10 | d | J ≈ 8.5 Hz | H8 is deshielded by the ring nitrogen and experiences coupling only from H7. It typically appears as a doublet in the most downfield region of the benzeneoid protons.[2] |
| H5 | ~7.85 | d | J ≈ 8.2 Hz | H5 is coupled to H6, appearing as a doublet. Its chemical shift is influenced by the fused pyridine ring.[2] |
| H7 | ~7.78 | ddd | J ≈ 8.5, 7.0, 1.5 Hz | H7 is coupled to H6 and H8, and may show long-range coupling, resulting in a complex multiplet, often a doublet of doublet of doublets.[4] |
| H6 | ~7.60 | ddd | J ≈ 8.2, 7.0, 1.2 Hz | H6 is coupled to H5 and H7, also resulting in a complex multiplet. It is typically the most shielded of the benzeneoid protons.[4] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. This compound has 10 unique carbons. Their chemical shifts are determined by their hybridization and electronic environment.
Analysis of Substituent Effects:
-
sp² Carbons: The nine carbons of the quinoline ring are sp² hybridized and will appear in the aromatic region (typically 110-160 ppm).
-
sp³ Carbon: The methyl carbon is sp³ hybridized and will resonate upfield (typically 15-25 ppm).
-
Substituent Effects:
-
The methyl group at C2 will cause C2 to shift downfield.
-
The bromine at C3 induces a significant upfield shift on C3 itself (the "heavy atom effect"), while deshielding the adjacent C2 and C4 carbons.[6]
-
Quaternary carbons (C2, C3, C4a, C8a) will typically show weaker signals due to the absence of a nuclear Overhauser effect (NOE) enhancement from attached protons.
-
Predicted ¹³C NMR Assignments (125 MHz, CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | ~159.0 | Quaternary carbon attached to nitrogen and substituted with a methyl group. Expected to be downfield. |
| C3 | ~117.0 | Quaternary carbon attached to bromine. The heavy atom effect causes a significant upfield shift compared to an unsubstituted C3.[5] |
| C4 | ~137.5 | Tertiary carbon adjacent to the bromine-substituted carbon, leading to a downfield shift.[5] |
| C4a | ~128.5 | Quaternary carbon at the ring junction. Its chemical shift is similar to that in unsubstituted quinoline.[7] |
| C5 | ~127.9 | Tertiary carbon in the benzene ring, coupled to H5.[5] |
| C6 | ~126.7 | Tertiary carbon in the benzene ring, coupled to H6.[5] |
| C7 | ~129.8 | Tertiary carbon in the benzene ring, coupled to H7.[5] |
| C8 | ~125.7 | Tertiary carbon in the benzene ring, coupled to H8.[5] |
| C8a | ~146.7 | Quaternary carbon at the ring junction, adjacent to the nitrogen atom, resulting in a downfield shift.[7] |
| 2-CH₃ | ~23.5 | Methyl carbon, appearing in the typical upfield aliphatic region.[7] |
Experimental Protocol for NMR Spectroscopy
The acquisition of high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol is a self-validating system designed for the analysis of substituted quinolines like this compound.
Rationale for Choices:
-
Solvent: Chloroform-d (CDCl₃) is chosen as it is a common, relatively non-polar solvent that effectively dissolves many organic compounds and has a minimal number of solvent signals.[8]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[8]
-
Concentration: A concentration of 5-10 mg in 0.6 mL of solvent provides a good balance between signal strength and potential concentration-dependent effects like π-π stacking, which can alter chemical shifts in quinoline systems.[9][10]
-
Acquisition Parameters: For ¹³C NMR, a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are necessary due to the low natural abundance of the ¹³C isotope and the long relaxation times of quaternary carbons.[4]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Ensure complete dissolution before transferring the solution into a clean, dry 5 mm NMR tube.
-
Cap the tube securely and wipe the exterior clean.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Calibrate the 90° pulse width for the specific probe and sample.
-
-
¹H NMR Spectrum Acquisition:
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
Use an acquisition time of ~3-4 seconds.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an exponential window function, followed by Fourier transform, automatic phasing, and baseline correction.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Spectrum Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
Use an acquisition time of ~1-2 seconds.
-
Set a relaxation delay of 2-5 seconds to allow for full relaxation of quaternary carbons.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Caption: Experimental workflow for NMR analysis.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted data, derived from established principles and comparison with related structures, provides a robust template for spectral assignment. The key diagnostic features are the downfield singlet for H4 in the ¹H spectrum and the characteristic upfield shift of the bromine-bearing C3 in the ¹³C spectrum. Following the detailed experimental protocol provided ensures the acquisition of high-fidelity data, which is the bedrock of accurate structural characterization in pharmaceutical and chemical research. For absolute confirmation, 2D NMR techniques such as COSY and HMBC would be employed to unequivocally establish proton-proton and proton-carbon correlations, respectively.[9]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. repository.uncw.edu [repository.uncw.edu]
Introduction: The Analytical Imperative for 3-Bromo-2-methylquinoline
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-2-methylquinoline
This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and drug development. Quinoline derivatives are known for a wide range of biological activities, and the precise characterization of their structure is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of synthesized compounds. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering definitive confirmation of molecular weight and a detailed structural fingerprint through controlled molecular fragmentation.
This technical guide provides an in-depth exploration of the mass spectrometric behavior of this compound, with a primary focus on Electron Ionization (EI), a robust technique for generating reproducible and structurally informative mass spectra. We will dissect the characteristic isotopic patterns and fragmentation pathways, offering field-proven insights for researchers, chemists, and quality control professionals. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in structural elucidation.
Foundational Principles: Ionization and Instrumentation
For a molecule like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using an Electron Ionization (EI) source is the classic and most informative approach.
-
Electron Ionization (EI): In the EI source, the analyte molecule, introduced in the gas phase, is bombarded with a high-energy electron beam (typically 70 eV).[1][2] This energetic collision ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•) .[2][3] The excess energy imparted during this process is often sufficient to induce predictable bond cleavages, or fragmentations, creating a unique mass spectrum that serves as a molecular fingerprint.[3][4]
-
Mass Analyzer: A quadrupole mass analyzer is commonly used, which filters the ions based on their mass-to-charge ratio (m/z), allowing only ions of a specific m/z to reach the detector at any given time. By scanning a range of m/z values, a full mass spectrum is generated.
Experimental Workflow: From Sample to Spectrum
The logical flow for analyzing this compound via GC-MS is a systematic process designed for reproducibility and accuracy.
Caption: Standard workflow for GC-EI-MS analysis.
Decoding the Mass Spectrum of this compound
The mass spectrum of this compound is distinguished by several key features that, when interpreted correctly, provide unambiguous structural confirmation. The molecular formula is C₁₀H₈BrN, with a monoisotopic molecular weight of approximately 221.98 g/mol for the ⁷⁹Br isotope.
The Molecular Ion (M⁺•): A Tale of Two Isotopes
The most diagnostically significant feature of any bromine-containing compound is its molecular ion cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[5] This results in the molecular ion appearing not as a single peak, but as a pair of peaks of almost equal intensity separated by 2 m/z units.[5][6] This "M and M+2" pattern is a definitive indicator of the presence of one bromine atom in the molecule.[6]
Table 1: Molecular Ion Data for this compound
| Ion | Isotope Composition | Calculated m/z | Expected Relative Intensity |
|---|---|---|---|
| M⁺• | C₁₀H₈⁷⁹BrN⁺• | 221.98 | ~100% |
| [M+2]⁺• | C₁₀H₈⁸¹BrN⁺• | 223.98 | ~98% |
Primary Fragmentation: The Facile Loss of Bromine
The carbon-bromine bond is often the weakest link in the molecular ion. Consequently, the most prominent fragmentation pathway is the homolytic cleavage of this bond, resulting in the expulsion of a bromine radical (Br•) and the formation of a stable cation. This fragment corresponds to the 2-methylquinoline cation.
-
[M-Br]⁺: This fragment will appear at m/z 142 . Its formation is a high-probability event, often resulting in a significant peak in the spectrum.
Secondary Fragmentation: Unraveling the Quinoline Core
The [M-Br]⁺ fragment (m/z 142) is itself a 2-methylquinoline radical cation, which undergoes further fragmentation characteristic of the quinoline ring system.[1][7]
-
Loss of a Hydrogen Radical (H•): A minor fragmentation can occur with the loss of a hydrogen atom from the m/z 142 ion, leading to a peak at m/z 141 .
-
Loss of Hydrogen Cyanide (HCN): A hallmark fragmentation of quinoline and its derivatives is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[1][8] This occurs from the m/z 142 ion, producing a highly characteristic fragment at m/z 115 (142 - 27 = 115). The presence of this peak strongly supports the quinoline scaffold.
Visualizing the Fragmentation Cascade
The sequential breakdown of this compound can be visualized as a logical pathway, originating from the molecular ion.
Caption: Key fragmentation pathway of this compound.
Summary of Expected Fragments
The key ions expected in the EI mass spectrum are summarized below.
Table 2: Predicted Key Fragments and Their Origin
| m/z Value | Proposed Structure / Formula | Origin |
|---|---|---|
| 222, 224 | [C₁₀H₈BrN]⁺• | Molecular Ion (M⁺•, [M+2]⁺•) |
| 142 | [C₁₀H₈N]⁺ | [M - Br]⁺ |
| 115 | [C₉H₅N]⁺ | [M - Br - HCN]⁺ |
Standard Operating Protocol: GC-EI-MS Analysis
To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. The following provides a robust starting point for the analysis of this compound.
Sample Preparation
-
Solution Preparation: Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolution: Dissolve the sample in 1 mL of a high-purity, volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Working Solution: Prepare a dilution of the stock solution to approximately 10-50 µg/mL using the same solvent. This concentration is typically sufficient for modern GC-MS systems.
Instrumentation Parameters
The following parameters are recommended for a standard single quadrupole GC-MS system.
Table 3: Recommended GC-MS Instrument Settings
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Column Type | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | A standard non-polar column suitable for aromatic compounds. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | Provides good separation from solvent and impurities. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard for creating library-searchable spectra. |
| Ion Source Temp. | 230 °C | A typical temperature to maintain analyte in the gas phase. |
| Ionization Energy | 70 eV | Maximizes ionization and provides reproducible fragmentation.[2] |
| Mass Scan Range | 40 - 350 m/z | Covers the molecular ion and all expected fragments. |
| Solvent Delay | 3-4 minutes | Prevents the high-concentration solvent peak from saturating the detector. |
Conclusion
The mass spectrometric analysis of this compound via GC-EI-MS is a powerful and definitive method for its structural confirmation. The analytical narrative is anchored by three key pieces of evidence:
-
The characteristic M⁺•/[M+2]⁺• isotopic cluster at m/z 222/224, which unambiguously confirms the presence of a single bromine atom.
-
The facile and often abundant loss of a bromine radical to form the [M-Br]⁺ ion at m/z 142 .
-
The subsequent loss of HCN from the quinoline core to yield the [M-Br-HCN]⁺ fragment at m/z 115 .
By following the structured analytical workflow and understanding these key fragmentation pathways, researchers and drug development professionals can confidently identify and characterize this compound, ensuring the integrity and quality of their scientific endeavors.
References
- 1. chempap.org [chempap.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Regioselective synthesis of 3-bromoquinoline derivatives
An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives
Abstract
Quinoline scaffolds are privileged structures in medicinal chemistry, integral to a wide array of pharmaceuticals and biologically active compounds.[1][2] The strategic functionalization of the quinoline ring is a cornerstone for expanding chemical diversity and enhancing pharmacological profiles. Among the various functionalized quinolines, 3-bromoquinoline derivatives are of paramount importance, serving as versatile intermediates for molecular elaboration through cross-coupling reactions, which enables the synthesis of complex therapeutic agents.[1][3][4] However, achieving regioselective bromination at the C3 position presents a significant synthetic challenge due to the inherent electronic properties of the quinoline nucleus. This technical guide provides a comprehensive overview of modern and classical methods for the regioselective synthesis of 3-bromoquinolines, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis of the available strategies to guide researchers in this critical field.
Foundational Principles: The Challenge of Regioselectivity
The direct electrophilic bromination of the quinoline ring is notoriously difficult to control. Under typical acidic conditions, the nitrogen atom becomes protonated, deactivating the heterocyclic (pyridine) ring towards electrophilic attack. Consequently, substitution occurs preferentially on the carbocyclic (benzene) ring, yielding a mixture of 5- and 8-bromoquinolines.[3][5] Therefore, achieving substitution at the C3 position requires specialized strategies that can be broadly categorized into two approaches:
-
Ring-Forming Strategies (Constructive): These methods build the quinoline core with the bromine atom already incorporated into one of the precursors. This approach inherently guarantees the desired regiochemistry.
-
Post-Modification Strategies (Functionalization): These methods involve the direct bromination of a pre-formed quinoline ring under specific conditions that override the natural reactivity of the scaffold or the transformation of a different functional group at the C3 position into a bromine atom.
This guide will delve into the most reliable and field-proven methods from both categories, emphasizing the causality behind their regioselective outcomes.
Key Synthetic Methodologies
Formal [4+2] Cycloaddition: A Modern Approach to Guaranteed Regioselectivity
A highly effective and regioselective method involves a formal [4+2] cycloaddition reaction between an N-aryliminium ion, generated in situ, and a 1-bromoalkyne.[1][6] This acid-promoted reaction proceeds with excellent control, directly installing the bromine atom at the C3 position.
Mechanistic Rationale: The power of this method lies in its design. The bromine atom is a component of the two-carbon (C2-C3) building block (the 1-bromoalkyne). The N-aryliminium ion, formed from an arylmethyl azide and a strong acid like trifluoromethanesulfonic acid (TfOH), provides the remaining atoms for the quinoline core. The subsequent cyclization and oxidation sequence locks the bromine atom into the C3 position, precluding the formation of other regioisomers.[6]
Logical Flow of the Formal [4+2] Cycloaddition
References
Starting materials for 3-Bromo-2-methylquinoline synthesis
An In-Depth Technical Guide to the Starting Materials and Synthesis of 3-Bromo-2-methylquinoline
Introduction
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its substituted quinoline scaffold is a common motif in a wide array of pharmacologically active compounds, including those with antimalarial, antibacterial, and anticancer properties. The strategic placement of a bromine atom at the C-3 position provides a versatile handle for further functionalization through cross-coupling reactions, making it an invaluable intermediate for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound. As a senior application scientist, this document moves beyond a mere recitation of protocols to offer a deeper understanding of the causality behind the synthetic choices. We will explore two primary strategic approaches: the initial construction of the 2-methylquinoline core followed by subsequent bromination, and the diazotization of a pre-functionalized amino-quinoline. Each strategy is evaluated based on the accessibility of its starting materials, mechanistic integrity, and practical applicability in a research and development setting.
Strategy 1: Synthesis via Bromination of a Pre-formed 2-Methylquinoline Core
This is the most classical and widely employed approach. It is a two-stage process that first involves the synthesis of 2-methylquinoline (commonly known as quinaldine) from simple aromatic amines, followed by a regioselective electrophilic bromination to install the bromine atom at the desired C-3 position.
Part 1.1: Synthesis of the 2-Methylquinoline Intermediate
The construction of the quinoline ring is a foundational process in heterocyclic chemistry, with several named reactions available for this purpose. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For 2-methylquinoline, the Doebner-von Miller and Friedländer syntheses are particularly relevant.
This reaction is a robust method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis.[1][2] To produce 2-methylquinoline, aniline is reacted with crotonaldehyde, which serves as the α,β-unsaturated aldehyde.[3]
Causality of Experimental Choices: The reaction is typically catalyzed by strong Brønsted or Lewis acids (e.g., hydrochloric acid, zinc chloride).[1][4] The acid serves two primary roles: it protonates the carbonyl of the crotonaldehyde, activating it for nucleophilic attack, and it facilitates the subsequent cyclization and dehydration steps. The reaction proceeds via a 1,4-conjugate addition of aniline to the activated crotonaldehyde, followed by an acid-catalyzed intramolecular electrophilic attack of the aniline ring onto a carbonyl intermediate, and finally, dehydration and oxidation to yield the aromatic quinoline ring.[1] A significant challenge is the tendency of α,β-unsaturated aldehydes to polymerize under strong acidic conditions, which can lead to the formation of tar and reduce yields.[4] This is often mitigated by the slow, controlled addition of the aldehyde to the heated acidic solution of the aniline.[4]
Experimental Protocol: Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction [4]
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in a non-polar solvent like toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours to minimize polymerization.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation, to yield pure 2-methylquinoline.
Logical Workflow: Doebner-von Miller Synthesis
Caption: Workflow for the Doebner-von Miller synthesis of 2-methylquinoline.
An alternative and often high-yielding method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[5][6] For 2-methylquinoline, this would involve the reaction of 2-aminobenzaldehyde with acetone.
Causality of Experimental Choices: This reaction can be catalyzed by either acids or bases.[7] The mechanism first involves an aldol-type condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and subsequent dehydration to form the quinoline ring.[5] The choice of catalyst can influence reaction rates and yields. Modern variations utilize milder conditions, including catalysts like iodine or p-toluenesulfonic acid, sometimes under solvent-free conditions to enhance the "green" profile of the synthesis.[7]
Experimental Protocol: Synthesis of 2-Methylquinoline via Friedländer Synthesis [8]
-
To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add acetone (a significant excess, as it also acts as the solvent).
-
Add a catalytic amount of a base, such as 10% aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Reduce the volume of the solvent under reduced pressure.
-
Extract the product into an organic solvent like ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
After filtration and solvent evaporation, the crude product can be purified by column chromatography or vacuum distillation.
Logical Workflow: Friedländer Synthesis
Caption: Workflow for the Friedländer synthesis of 2-methylquinoline.
Part 1.2: Electrophilic Bromination of 2-Methylquinoline
With the 2-methylquinoline core synthesized, the next step is the introduction of the bromine atom. Electrophilic substitution on the quinoline ring is complex. The pyridine ring is generally deactivated towards electrophiles compared to the benzene ring. However, under acidic conditions, the nitrogen atom is protonated, further deactivating the pyridine ring. Substitution tends to occur on the benzene ring (at C-5 and C-8). For substitution on the pyridine ring, particularly at C-3, specific conditions are required.
Causality of Experimental Choices: Direct bromination of 2-methylquinoline with molecular bromine (Br₂) often leads to a mixture of products or addition reactions.[9] A more controlled and regioselective method involves the use of milder brominating agents like N-Bromosuccinimide (NBS).[10] The reaction is believed to proceed via an electrophilic attack on the electron-rich C-3 position of the quinoline ring. The selectivity for the 3-position is enhanced by the presence of the methyl group at C-2.
Experimental Protocol: Synthesis of this compound [10]
-
Dissolve 2-methylquinoline (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) to the solution.
-
Optionally, a radical initiator such as benzoyl peroxide or AIBN can be added, and the reaction can be heated to reflux or irradiated with a UV lamp to facilitate the reaction, although ionic pathways can also lead to the product.
-
Stir the mixture for several hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.
Data Summary: Comparison of 2-Methylquinoline Synthesis Routes
| Feature | Doebner-von Miller Reaction | Friedländer Synthesis |
| Starting Materials | Aniline, Crotonaldehyde | 2-Aminobenzaldehyde, Acetone |
| Catalyst | Strong Acid (e.g., HCl) | Base (e.g., NaOH) or Acid |
| Key Challenge | Polymerization of aldehyde, tar formation | Availability of substituted 2-aminobenzaldehydes |
| Typical Conditions | Reflux temperature | Room temperature to reflux |
| Advantages | Readily available, inexpensive starting materials | Often higher yields, milder conditions |
Strategy 2: Synthesis via Diazotization of 3-Amino-2-methylquinoline (Sandmeyer Reaction)
An alternative strategy involves constructing the quinoline ring with a precursor functional group at the C-3 position, which can then be converted to the bromo group. The Sandmeyer reaction is the classic method for this transformation, converting a primary aromatic amine into a halide via a diazonium salt intermediate.[11][12] This requires the synthesis of 3-amino-2-methylquinoline as the key precursor.
Causality of Experimental Choices: The Sandmeyer reaction is a powerful and reliable method for introducing a wide range of functional groups onto an aromatic ring that are otherwise difficult to install directly.[13] The process involves two distinct steps:
-
Diazotization: The primary amine (3-amino-2-methylquinoline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Displacement: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates a single-electron transfer, leading to the formation of an aryl radical, release of nitrogen gas, and subsequent capture of the bromide from the copper species to form the final product.[12]
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
Step A: Diazotization
-
Dissolve 3-amino-2-methylquinoline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
Step B: Sandmeyer Reaction (Bromide Displacement)
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.
-
While stirring vigorously, add the cold diazonium salt solution from Step A to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Workflow: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer synthesis of this compound.
Summary and Strategic Comparison
The choice between these synthetic strategies depends on several factors inherent to the research or development goals.
| Strategy | Key Precursor | Starting Materials | Key Steps | Advantages | Disadvantages |
| 1: Core First, then Brominate | 2-Methylquinoline | Aniline, Crotonaldehyde (or 2-Aminobenzaldehyde, Acetone) | Quinoline formation, Electrophilic bromination | Uses inexpensive bulk starting materials. Well-established and scalable quinoline syntheses. | Two distinct synthetic stages. Regioselectivity of bromination can be a challenge; potential for byproducts. |
| 2: Sandmeyer Reaction | 3-Amino-2-methylquinoline | 3-Amino-2-methylquinoline | Diazotization, Copper-catalyzed displacement | Unambiguous regiochemistry for bromination. High-yielding and reliable transformation. | Requires the synthesis of the specific 3-amino precursor, which may involve multiple steps. Handling of unstable diazonium salts. |
For large-scale production where cost is a primary driver, Strategy 1 is often preferred due to the low cost of aniline and simple carbonyls. However, it requires careful optimization of the bromination step to ensure high regioselectivity and minimize purification challenges.
For medicinal chemistry applications, where unambiguous structure and the ability to create diverse analogs are paramount, Strategy 2 offers superior control. Although it requires a more complex starting material, the reliability and clean nature of the Sandmeyer reaction make it a valuable tool for targeted synthesis.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Quinaldine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. organicreactions.org [organicreactions.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Books & E-Journals - [thieme-connect.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-2-methylquinoline
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-methylquinoline (CAS No. 343330-62-1), a key heterocyclic building block in modern organic synthesis. The quinoline scaffold is a "privileged structure" in medicinal chemistry, and the strategic placement of a bromine atom at the C3-position and a methyl group at the C2-position offers a versatile platform for the development of novel therapeutics and functional materials.[1][2] This whitepaper details the physicochemical properties, regioselective synthesis strategies, characteristic reactivity in cross-coupling reactions, and significant applications of this compound, with a focus on its utility for researchers in drug discovery and development. Detailed, field-proven protocols are provided to facilitate practical application and further innovation.
Compound Identification and Physicochemical Properties
This compound is a solid, substituted quinoline derivative. The presence of the bromine atom at the 3-position serves as a crucial synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 343330-62-1 | Generic Supplier Data |
| Molecular Formula | C₁₀H₈BrN | Generic Supplier Data |
| Molecular Weight | 222.08 g/mol | Generic Supplier Data |
| Physical Form | Solid | Generic Supplier Data |
| Purity | Typically ≥95% | Generic Supplier Data |
| Storage | Store at room temperature, sealed in dry conditions. | Generic Supplier Data |
Synthesis and Mechanistic Considerations
The synthesis of 3-substituted quinolines requires careful regioselective control. Direct electrophilic bromination of the parent quinoline scaffold typically favors substitution at the C5 and C8 positions of the carbocyclic ring, especially under acidic conditions where the nitrogen atom is protonated.[3][4] Therefore, achieving substitution at the C3-position of the pyridine ring often necessitates alternative strategies.
One of the most effective modern methods for the regioselective synthesis of 3-bromoquinoline derivatives is a formal [4+2] cycloaddition reaction.[5] This approach involves the in situ generation of an N-aryliminium ion from an arylmethyl azide, which then reacts with a 1-bromoalkyne to construct the quinoline core with the bromine atom precisely at the 3-position.[5]
Representative Synthesis Protocol: [4+2] Cycloaddition
This protocol is adapted from established literature for the synthesis of 3-bromoquinoline derivatives and is presented as a robust method for obtaining this compound.[5] The causality for this choice rests on the method's high regioselectivity, which circumvents the issues seen with direct bromination of pre-formed quinoline rings.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask under an inert argon atmosphere, dissolve the appropriate arylmethyl azide (1.0 equivalent) in dry dichloroethane (DCE).
-
Iminium Ion Formation: Add trifluoromethanesulfonic acid (TfOH) (1.0 equivalent) to the solution and stir for 5 minutes at room temperature. This acid promotes the rearrangement of the azide to generate the reactive N-aryliminium ion intermediate.
-
Cycloaddition: Introduce 1-bromo-1-propyne (a 1-bromoalkyne) (2.0 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir overnight at room temperature.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous mixture with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified via flash column chromatography on silica gel to yield the final this compound.
Caption: Regioselective synthesis of this compound.
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its C3-Br bond, which serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds.[6]
Key Transformations:
-
Suzuki-Miyaura Coupling: Reaction with aryl or alkyl boronic acids/esters to form 3-aryl- or 3-alkyl-2-methylquinolines. This is one of the most widely used methods for creating C-C bonds.[1][7]
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties at the 3-position.[6]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with various amines.[1]
-
Heck Coupling: Reaction with alkenes to form 3-alkenyl-2-methylquinolines.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline ring system can enable the displacement of the bromide by strong nucleophiles like thiols or amines under specific conditions.[1][8]
Caption: Key cross-coupling reactions of this compound.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a self-validating, general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a substituted phenylboronic acid, adapted from established methodologies.[1][7]
Materials:
-
This compound (1.0 mmol)
-
Substituted Phenylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol)
-
Toluene/Ethanol/Water solvent mixture (e.g., 10:2:2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound, the phenylboronic acid, potassium carbonate, and a magnetic stir bar.
-
Catalyst Addition: Add the palladium catalyst and phosphine ligand to the flask.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Applications in Research and Drug Development
The quinoline core is a foundational scaffold in medicinal chemistry, present in numerous approved drugs.[1][2][9] Derivatives of brominated quinolines have demonstrated significant potential in oncology, infectious diseases, and inflammation.[8][10]
-
Oncology: Many quinoline derivatives function as potent and selective kinase inhibitors, which are crucial targets in cancer therapy due to their role in cell signaling pathways.[1] The ability to diversify the 3-position of the 2-methylquinoline core allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding to kinase active sites. Brominated quinolines have also been investigated as inhibitors of topoisomerase I, an enzyme critical for DNA replication and repair.[8]
-
Anti-inflammatory and Analgesic Agents: Recent studies on related bromo-isoquinoline derivatives have shown their potential as lead molecules for developing new analgesic and anti-inflammatory drugs.[11]
-
Antimicrobial and Antimalarial Activity: The quinoline ring is famously the core of anti-malarial drugs like chloroquine. Novel quinoline derivatives continue to be explored for activity against various pathogens.[9]
This compound is an invaluable starting material for generating libraries of novel compounds for high-throughput screening, enabling the rapid identification of new bioactive molecules.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijlpr.com [ijlpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to 3-Bromo-2-methylquinoline for Advanced Research
Abstract: 3-Bromo-2-methylquinoline is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile precursor for the synthesis of a wide array of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, reactivity, and analytical characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction and Significance
This compound, a halogenated derivative of the quinoline scaffold, has emerged as a compound of significant interest in synthetic organic chemistry. The quinoline ring system itself is a common motif in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of a methyl group at the 2-position and a bromine atom at the 3-position imparts a unique reactivity profile. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular diversity. The adjacent methyl group can influence the steric and electronic environment of the heterocyclic core, impacting both reactivity and biological interactions. This guide aims to provide a comprehensive technical overview for scientists utilizing this valuable intermediate.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of reproducible science. This compound is systematically named following IUPAC conventions, and is registered under a unique CAS number for unambiguous identification in databases and literature.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich[1] |
| CAS Number | 343330-62-1 | CymitQuimica, Sigma-Aldrich[1][2] |
| Molecular Formula | C₁₀H₈BrN | Sigma-Aldrich[1] |
| Molecular Weight | 222.08 g/mol | Sigma-Aldrich |
| Canonical SMILES | CC1=NC2=CC=CC=C2C=C1Br | N/A (Derived) |
| InChI | 1S/C10H8BrN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3 | Sigma-Aldrich[1] |
| InChI Key | HPFGRHQVLBAAFX-UHFFFAOYSA-N | CymitQuimica, Sigma-Aldrich[1][2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves the construction of the 2-methylquinoline (quinaldine) core followed by a regioselective bromination. Understanding the mechanism of these steps is crucial for optimizing reaction conditions and ensuring high yield and purity.
Recommended Synthetic Pathway: Electrophilic Bromination of 2-Methylquinoline
A common and effective method for synthesizing this compound is the direct electrophilic bromination of 2-methylquinoline. The quinoline ring is an electron-rich aromatic system, but the nitrogen atom deactivates the pyridine ring towards electrophilic substitution. However, the fused benzene ring can still undergo substitution. The directing effects of the heterocyclic nitrogen and the activating methyl group favor substitution at the 3-position.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methylquinoline (1.0 eq.) in glacial acetic acid (5-10 mL per gram of substrate).
-
Reagent Addition: While stirring the solution at room temperature, add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 30°C. Causality: The electron-rich quinoline ring acts as a nucleophile, attacking the electrophilic bromine. Acetic acid serves as a polar protic solvent that can stabilize the charged intermediates (arenium ions) formed during the substitution.
-
Reaction Progression: After the addition is complete, stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing ice-water (10x the reaction volume). Neutralize the solution carefully by adding a saturated solution of sodium bicarbonate until effervescence ceases. Trustworthiness: This step quenches any remaining bromine and neutralizes the acidic solvent, precipitating the crude product.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the reactivity of the C-Br bond. It is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon, nitrogen, and oxygen-based functionalities. This capability is extensively used to build molecular complexity in drug discovery programs.
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of 3-aryl or 3-vinyl-2-methylquinolines.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of 3-amino-2-methylquinoline derivatives, which are important pharmacophores.
-
Heck Coupling: Reaction with alkenes to form C-C bonds, yielding 3-alkenyl-2-methylquinolines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, producing 3-alkynyl-2-methylquinoline scaffolds.
Caption: Key cross-coupling reactions of this compound.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. Researchers must consult the latest Safety Data Sheet (SDS) before use.
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a high-value chemical intermediate whose strategic importance is well-established in synthetic and medicinal chemistry. Its well-defined reactivity, particularly in modern cross-coupling reactions, provides a reliable and versatile platform for the construction of complex molecules. This guide has outlined its fundamental properties, a reliable synthetic protocol, and its principal applications, providing a solid foundation for researchers aiming to incorporate this powerful building block into their discovery and development pipelines.
References
A Comprehensive Technical Guide to 3-Bromo-2-methylquinoline: Properties, Synthesis, and Applications
This guide provides an in-depth analysis of 3-Bromo-2-methylquinoline, a key heterocyclic intermediate in pharmaceutical and materials science research. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its physicochemical properties, synthesis methodologies, and applications, with a focus on the causality behind experimental choices and protocols.
Core Molecular Attributes of this compound
This compound is a substituted quinoline, a class of heterocyclic aromatic compounds. The strategic placement of a bromine atom at the 3-position and a methyl group at the 2-position makes it a versatile building block for further chemical modifications.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These parameters are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 222.08 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₀H₈BrN | [2][4][5] |
| CAS Number | 343330-62-1 | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room temperature, sealed in a dry environment | [1] |
| InChI Key | HPFGRHQVLBAAFX-UHFFFAOYSA-N | [1][6] |
These properties dictate the compound's behavior in various chemical environments. For instance, its solid form at room temperature simplifies handling and storage, while its molecular weight is a crucial parameter for stoichiometric calculations in synthesis.
Synthesis Methodologies: A Strategic Overview
The synthesis of 3-bromoquinoline derivatives can be achieved through various routes, each with its own advantages in terms of regioselectivity and yield. A common strategy involves a formal [4+2]-cycloaddition reaction.
Regioselective Synthesis via [4+2]-Cycloaddition
A notable method for the regioselective synthesis of 3-bromoquinoline derivatives involves the reaction of an N-aryliminium ion with a 1-bromoalkyne.[7] This approach offers high control over the position of the bromine substituent.
Experimental Protocol:
-
Reactant Preparation: An arylmethyl azide is dissolved in dry dichloroethane (DCE) under an inert atmosphere (e.g., argon).
-
Initiation: Triflic acid (TfOH) is added to the solution, and the mixture is stirred for a short period at room temperature. This facilitates the in situ generation of the N-aryliminium ion.
-
Cycloaddition: A 1-bromoalkyne is then introduced to the reaction mixture.
-
Reaction Progression: The reaction is stirred overnight to ensure completion.
-
Workup: The reaction is quenched with a saturated sodium bicarbonate (NaHCO₃) solution. The aqueous layer is then extracted with an appropriate organic solvent, such as ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified using standard techniques, such as column chromatography, to isolate the desired 3-bromoquinoline derivative.
The causality behind this experimental design lies in the controlled generation of the reactive intermediate and its subsequent regioselective reaction with the bromo-functionalized alkyne. The use of an inert atmosphere and dry solvents is crucial to prevent unwanted side reactions with atmospheric moisture.
Caption: Synthesis of 3-Bromoquinoline Derivatives via [4+2] Cycloaddition.
Spectroscopic Characterization
The structural elucidation of this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
-
A singlet corresponding to the methyl protons at the 2-position.
-
A set of aromatic protons with chemical shifts and coupling constants characteristic of a substituted quinoline ring system.
Expected ¹³C NMR Features:
-
Ten distinct signals corresponding to the ten carbon atoms in the molecule.
-
The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to confirm the presence of a bromine atom. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.
Applications in Drug Discovery and Development
Substituted quinolines are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds.[8] The presence of a bromine atom on the quinoline scaffold of this compound provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions.[8] This allows for the synthesis of libraries of compounds for screening and the optimization of lead compounds in drug discovery programs.
Derivatives of brominated quinolines have shown potential in various therapeutic areas, including oncology and infectious diseases.[9][10] The ability to functionalize the quinoline core via the bromo substituent is a key strategy in the development of novel therapeutic agents.
Caption: Workflow for the Application of this compound in Drug Discovery.
Safety and Handling
This compound is associated with certain hazards and should be handled with appropriate safety precautions.
Hazard Identification
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Signal Word: Warning.[1]
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis can be achieved with high regioselectivity, and its structure can be unambiguously confirmed using modern spectroscopic techniques. The strategic placement of the bromine atom makes it a versatile precursor for the synthesis of a wide range of functionalized quinolines with potential applications in drug discovery and materials science. Proper safety and handling procedures are essential when working with this compound.
References
- 1. This compound | 343330-62-1 [sigmaaldrich.com]
- 2. This compound | 343330-62-1 [sigmaaldrich.com]
- 3. 61047-43-6|8-Bromo-2-methylquinoline|BLD Pharm [bldpharm.com]
- 4. 7-Bromo-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 5. 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Procurement of 3-Bromo-2-methylquinoline: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Guide for Scientists and Drug Development Professionals on the Sourcing and Quality Verification of 3-Bromo-2-methylquinoline, a Key Building Block in Modern Medicinal Chemistry.
This technical guide provides an in-depth analysis for researchers, chemists, and procurement specialists on the commercial landscape of this compound (CAS No. 343330-62-1). Beyond a mere supplier list, this document delves into the critical aspects of synthesis, quality control, and strategic sourcing to empower informed decision-making in the laboratory and during scale-up operations.
The Strategic Importance of this compound in Synthesis
This compound is a pivotal heterocyclic intermediate, valued for its utility in the construction of more complex molecular architectures. The quinoline core is a "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs. The strategic placement of a bromine atom at the 3-position and a methyl group at the 2-position offers synthetic chemists a versatile handle for diversification through a variety of cross-coupling reactions. This makes it a valuable precursor for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and inflammation.[1][2][3] The bromine atom, in particular, serves as a key functional group for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Identifying Commercial Suppliers: A Comparative Overview
A critical first step for any research program is the reliable sourcing of starting materials. Several chemical suppliers offer this compound, varying in scale, purity, and documentation. Below is a comparative table of prominent vendors.
| Supplier | CAS Number | Purity | Available Quantities | Additional Notes |
| Sigma-Aldrich | 343330-62-1 | 95% | 25 mg - 1 g | Distributed for Ambeed, Inc. and ChemScene LLC.[4][5][6] |
| CymitQuimica | 343330-62-1 | 96% | 25 mg - 1 g | Distributes for Fluorochem.[7] |
| BLD Pharm | 343330-62-1 | Not specified | Inquire | Provides documentation like NMR, HPLC, LC-MS. |
| ChemShuttle | 343330-62-1 | Not specified | Inquire | Describes it as a crucial intermediate.[8] |
It is imperative for researchers to not only consider the cost but also the supplier's reputation for quality and the availability of comprehensive analytical data.
The Chemist's Guide to Quality Verification: A Self-Validating System
The integrity of your research hinges on the quality of your starting materials. Verifying the identity and purity of this compound upon receipt is a non-negotiable step. The following experimental protocols provide a robust framework for in-house quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for confirming the structure of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. The expected spectrum should show characteristic signals for the aromatic protons of the quinoline ring system and a singlet for the methyl group.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments, which should correspond to the ten carbon atoms in the molecule.
-
Data Analysis: Compare the obtained spectra with literature values or the supplier's certificate of analysis. Pay close attention to the chemical shifts, coupling constants, and the absence of significant impurity peaks.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides an accurate determination of the molecular weight of this compound.
Experimental Protocol: GC-MS or LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Injection and Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common method for GC-MS.
-
Mass Analysis: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of this compound (C₁₀H₈BrN, MW: 222.08 g/mol ). A characteristic isotopic pattern for bromine (approximately equal intensity for M+ and M+2 peaks) should be observed.
The logical workflow for structural verification is illustrated in the following diagram:
Caption: Workflow for the structural verification of this compound.
Synthetic Considerations and Potential Impurities
Understanding the synthetic routes to this compound can provide insights into potential impurities. A common strategy for the synthesis of 3-bromoquinolines involves the electrophilic bromination of the corresponding quinoline. However, this can sometimes lead to a mixture of isomers. A regioselective synthesis has been reported via a formal [4 + 2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne.[8] Another approach involves the reaction of 2-(2,2-dibromoethenyl)phenyl isothiocyanates with butyllithium.[9][10]
Potential impurities could include:
-
Isomeric bromoquinolines.
-
Unreacted starting materials.
-
By-products from the specific synthetic route employed.
Chromatographic techniques such as HPLC and GC are invaluable for detecting and quantifying these impurities.
Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring the stability of this compound and the safety of laboratory personnel.
-
Hazards: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][11]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[7]
The procurement and use of this compound is a multi-faceted process that extends beyond a simple purchase. By understanding its chemical significance, carefully selecting suppliers, and implementing rigorous in-house quality control, researchers can ensure the integrity of their experiments and accelerate the pace of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 343330-62-1 [sigmaaldrich.com]
- 7. This compound | 343330-62-1 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-methylquinoline
Introduction: The Strategic Importance of 3-Aryl-2-methylquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2] The strategic functionalization of the quinoline core allows for the fine-tuning of molecular properties to optimize interactions with biological targets or enhance material characteristics. Among the various substituted quinolines, 3-aryl-2-methylquinoline derivatives are of significant interest. The introduction of an aryl group at the 3-position via robust synthetic methods like the Suzuki-Miyaura cross-coupling opens up a vast chemical space for the development of novel therapeutics, particularly in oncology and anti-inflammatory research.[1][3][4]
The Suzuki-Miyaura reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[5] This makes it an indispensable tool for researchers, scientists, and drug development professionals.
This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction using 3-Bromo-2-methylquinoline as the electrophilic partner. We will delve into the mechanistic nuances, the rationale behind experimental design, and provide detailed, actionable protocols for the successful synthesis of 3-aryl-2-methylquinolines.
Understanding the Substrate: The Reactivity of this compound
This compound presents a unique set of challenges and opportunities in the context of the Suzuki-Miyaura coupling. The presence of the nitrogen atom in the quinoline ring can potentially coordinate with the palladium catalyst, leading to catalyst inhibition. Furthermore, the methyl group at the 2-position introduces steric hindrance around the reaction center at C3, which can significantly impact the efficiency of the coupling reaction. Understanding these electronic and steric factors is crucial for the rational design of a successful reaction protocol.
Synthesis of the Starting Material: this compound
A reliable supply of high-purity starting material is paramount for any synthetic campaign. While various methods for the synthesis of bromoquinolines exist, a common approach for the synthesis of 2-methylquinolines is the Doebner-von Miller reaction. Subsequent bromination can then be achieved. A plausible synthetic route to this compound can be adapted from established procedures for similar quinoline systems. One such method involves the reaction of an appropriate aniline with crotonaldehyde, followed by regioselective bromination. For instance, the synthesis of 8-bromo-2-methylquinoline has been reported via the reaction of 2-bromoaniline with crotonaldehyde.[6] A similar strategy, starting with an appropriately substituted aniline, or direct bromination of 2-methylquinoline under specific conditions, can be envisioned for the synthesis of the 3-bromo isomer.
A general protocol for the synthesis of a bromo-2-methylquinoline, which can be adapted for the 3-bromo isomer, is as follows:
Protocol 1: General Synthesis of a Bromo-2-methylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of the corresponding bromoaniline (1.0 equiv.) in a suitable solvent (e.g., 18% HCl) is prepared.[6]
-
Reagent Addition: A mixture of crotonaldehyde (1.2 equiv.) and an oxidizing agent (e.g., 2-bromonitrobenzene) is added slowly to the refluxing solution.[6]
-
Reaction: The reaction mixture is stirred at reflux for several hours.
-
Work-up and Purification: After cooling, the reaction is neutralized, and the crude product is extracted. Purification is typically achieved by recrystallization or column chromatography to yield the desired bromo-2-methylquinoline.
The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The aryl group from the activated boronic acid (in the form of a boronate anion) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 3-aryl-2-methylquinoline product, regenerating the Pd(0) catalyst.
Experimental Design: Causality Behind Protocol Choices
The successful Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key reaction parameters. The steric hindrance imposed by the 2-methyl group necessitates conditions that can overcome this challenge.
Catalyst and Ligand Selection
The choice of the palladium catalyst and its associated ligand is paramount. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed. These ligands promote the oxidative addition step and facilitate the final reductive elimination.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(PPh₃)₄ is often used directly as it is a Pd(0) source. Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which is often achieved by the phosphine ligand.
-
Phosphine Ligands: For challenging couplings, ligands such as SPhos, XPhos, or dppf (1,1'-bis(diphenylphosphino)ferrocene) are often superior to simpler phosphines like PPh₃.[7] These ligands possess the necessary steric bulk and electron-donating properties to enhance catalytic activity.
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.
-
Common Bases: A variety of inorganic bases are commonly used, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[8]
-
Base Strength and Solubility: The strength and solubility of the base are important considerations. For substrates prone to base-mediated side reactions, milder bases like K₂CO₃ or K₃PO₄ are often preferred. The choice of solvent will also influence the effectiveness of the base.
Solvent System
The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base.
-
Typical Solvents: Common solvent systems include toluene/water, dioxane/water, and THF/water. Anhydrous conditions can also be employed, particularly with bases like CsF.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific arylboronic acids and reaction scales.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the boronic acid.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-aryl-2-methylquinoline.
-
Data Presentation: Comparative Reaction Conditions
The following table summarizes various reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of related bromo-heterocycles, providing a useful reference for optimizing the coupling of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2-3) | Dioxane/H₂O | 90 | 18 | 75-85 | 3-Bromo-2-methylpyridine | [9] |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | 18 | - | 3-Amino-2-chloropyridine | [9] |
| PdCl₂(dppf) (10) | - | Na₂CO₃ (2M aq.) | Toluene/Dioxane | 85 | 4 | - | General halo-aromatics | [10] |
| Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 12-24 | High | 3-Bromoquinoline | [1] |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure that the reagents are pure and the solvents are properly degassed.
-
Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium catalyst. If catalyst deactivation is suspected, using a higher catalyst loading or a more robust ligand may be necessary.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction. Using anhydrous conditions or a fluoride source (e.g., CsF) as the base can sometimes mitigate this issue.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of 3-aryl-2-methylquinoline derivatives. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can efficiently access a wide range of these valuable compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation and optimization of this important transformation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Glycoconjugates of Quinolines: Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-methylquinoline
Abstract: This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 3-bromo-2-methylquinoline as a key substrate. The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, and the ability to functionalize the 3-position is critical for the development of novel molecular entities.[1][2] This document moves beyond simple procedural lists to explain the causality behind experimental design, offering field-proven insights for researchers, chemists, and drug development professionals. We will cover fundamental reaction classes including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions, providing detailed mechanisms, comparative data, and step-by-step laboratory protocols.
The Strategic Importance of this compound
This compound is a versatile heterocyclic building block. The bromine atom at the C3 position serves as an excellent synthetic handle for palladium-catalyzed reactions, allowing for the strategic introduction of a wide variety of substituents (aryl, alkyl, amino, alkynyl, cyano groups).[3] The presence of the methyl group at the C2 position introduces steric hindrance that can influence catalyst and ligand selection, making a nuanced understanding of reaction parameters essential for success. The resulting 2-methyl-3-substituted quinoline core is found in numerous compounds with significant biological activities, including potential anticancer properties.[1][2]
The Engine of Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][5] These reactions universally proceed through a catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[6][7] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[4][6]
-
Transmetalation / Insertion: The second coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, or an alkene/alkyne inserts into the Pd-C bond (Heck/Sonogashira).[4][5]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]
A generalized workflow for setting up these reactions is a critical skill for reproducible results.
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling.[2]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4][8]
Mechanism and Causality
The reaction requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the key transmetalation step.[8][9] The choice of palladium source, ligand, base, and solvent system is critical for achieving high yields, especially with a potentially challenging substrate like this compound.[2][3]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or chelating ligands like dppf are often employed. They stabilize the Pd(0) species, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[10][11]
-
Base: Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are common. The choice can dramatically affect yield; stronger bases can sometimes lead to side reactions, but are often necessary for less reactive boronic acids.[11]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is frequently used to dissolve both the organic and inorganic reagents.[8][11]
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. nobelprize.org [nobelprize.org]
- 6. fiveable.me [fiveable.me]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-methylquinoline
Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry
The construction of carbon-nitrogen (C-N) bonds is a foundational transformation in modern organic synthesis, with profound implications for the pharmaceutical and materials science industries.[1][2] Aryl and heteroaryl amines are prevalent structural motifs in a vast array of biologically active compounds and functional materials.[3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a premier method for forging these critical linkages due to its remarkable functional group tolerance, broad substrate scope, and generally milder reaction conditions compared to classical methods like nucleophilic aromatic substitution.[4][5][6]
This guide provides an in-depth technical overview and detailed experimental protocols for the Buchwald-Hartwig amination of 3-Bromo-2-methylquinoline. This particular substrate presents a unique synthetic challenge due to the steric hindrance imposed by the C2-methyl group adjacent to the site of C-N bond formation.[3] Overcoming this steric impediment necessitates a carefully orchestrated interplay of catalyst, ligand, base, and solvent to achieve high reaction efficiency and yield. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel quinoline derivatives.
Mechanistic Underpinnings: A Palladium-Catalyzed Dance
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3][4][7] Understanding this mechanism is paramount for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species.[8][9] The choice of a sterically bulky and electron-rich phosphine ligand is crucial at this stage to facilitate this otherwise challenging step, especially with less reactive aryl bromides.[4]
-
Amine Coordination & Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. A strong base, typically a non-nucleophilic alkoxide like sodium tert-butoxide, deprotonates the coordinated amine to generate a palladium-amido complex.[5][8]
-
Reductive Elimination: This is the product-forming step where the C-N bond is forged. The aryl group and the amido ligand are eliminated from the palladium center, yielding the desired 3-amino-2-methylquinoline derivative and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[4] The use of bulky ligands helps to suppress this undesired pathway.[10]
Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust starting points for the amination of this compound with a variety of primary and secondary amines. Optimization of reaction parameters may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or glovebox
-
Standard laboratory glassware and purification supplies
Protocol 1: General Procedure for Coupling with Primary Amines
This protocol is optimized for primary amines, which can be more challenging substrates.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., BrettPhos-precatalyst, 2 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the primary amine (1.2 equiv).
-
Solvent and Base: Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the quinoline). Finally, add LiHMDS (2.5 equiv).[1]
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Secondary Amines
This protocol is generally effective for a wide range of secondary amines.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the secondary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to the desired concentration.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Figure 2. A generalized experimental workflow for the Buchwald-Hartwig amination.
Data Summary and Optimization
The choice of ligand and base is critical for the successful amination of sterically hindered substrates like this compound. The following table provides a starting point for optimization, drawing on established knowledge for similar heteroaryl systems.[3]
| Catalyst System | Amine Type | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd₂(dba)₃ / RuPhos | Secondary | NaOtBu | Toluene | 100 | Good to excellent yields for a broad range of secondary amines. |
| BrettPhos-precatalyst | Primary | LiHMDS | Toluene | 100 | Effective for challenging primary amines. |
| Pd(OAc)₂ / XPhos | Primary/Secondary | K₂CO₃ | t-BuOH | 110 | A milder base option, may require higher temperatures and longer reaction times. |
| Pd₂(dba)₃ / BINAP | Secondary | Cs₂CO₃ | Dioxane | 110 | A classic bidentate ligand system, can be effective for certain substrates.[4] |
Note: These conditions are illustrative and may require optimization for specific amine coupling partners. Catalyst loading typically ranges from 1-2 mol%, with a ligand-to-palladium ratio of 1:1 to 2:1.
Expert Insights and Trustworthiness
Causality Behind Experimental Choices:
-
Ligand Selection: The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is intentional.[11] Their steric bulk promotes the formation of monoligated palladium complexes, which are often more active in oxidative addition and reductive elimination, while also preventing catalyst decomposition.[10]
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu and LiHMDS are employed to facilitate the deprotonation of the amine without competing in nucleophilic attack on the aryl halide.[12] The choice between them can influence reaction rates and substrate compatibility. For instance, ester functional groups are incompatible with KOtBu.[12]
-
Solvent Choice: Anhydrous aprotic solvents like toluene and dioxane are standard. They effectively dissolve the reagents and are stable at the required reaction temperatures.[12]
Self-Validating Protocol:
This protocol incorporates self-validating checkpoints. The consistent monitoring of the reaction by TLC or LC-MS allows for real-time assessment of product formation and consumption of starting material. A clean conversion with minimal side-product formation, as visualized by these techniques, provides a high degree of confidence in the reaction's success prior to work-up and purification. The final characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry provides definitive validation of the desired transformation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Utility of 3-Bromo-2-methylquinoline in Modern Medicinal Chemistry
Foreword: The Quinoline Scaffold as a Cornerstone of Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to bind to a wide array of biological targets. The quinoline scaffold is a quintessential example of such a framework, forming the core of numerous approved therapeutic agents and clinical candidates.[1] Its rigid, bicyclic aromatic system provides an excellent foundation for orienting functional groups in three-dimensional space to achieve potent and selective interactions with proteins.
This guide focuses on a particularly valuable derivative: 3-Bromo-2-methylquinoline . The strategic placement of a bromine atom at the 3-position transforms the quinoline core into a versatile platform for molecular elaboration. This bromine atom serves as a highly efficient reactive handle for a suite of powerful cross-coupling reactions, enabling the systematic construction of diverse compound libraries.[1] The adjacent methyl group at the 2-position can influence the molecule's conformational preferences and electronic properties, offering a subtle yet powerful tool for fine-tuning structure-activity relationships (SAR). These attributes make this compound an indispensable building block for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel therapeutics, particularly in oncology and infectious diseases.[2][3]
Section 1: Compound Profile and Safety Mandates
A thorough understanding of a starting material's properties and handling requirements is a prerequisite for any successful synthetic campaign.
Physicochemical & Handling Data
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 343330-62-1 | [4][5] |
| Molecular Formula | C₁₀H₈BrN | [4] |
| Molecular Weight | 222.08 g/mol | [4][5] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Sealed in a dry, cool, well-ventilated place at room temperature. | [4][6] |
Hazard Identification and Safe Handling
This compound is an irritant and requires careful handling in a controlled laboratory environment.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures:
-
Always handle this compound within a certified chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Avoid inhalation of dust and direct contact with skin and eyes.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Section 2: Core Synthetic Methodologies: Building Molecular Complexity
The true power of this compound lies in its capacity to serve as a substrate in palladium-catalyzed cross-coupling reactions. These methods are the workhorses of modern medicinal chemistry, prized for their reliability, functional group tolerance, and broad substrate scope.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[8] The reaction couples the aryl bromide with a boronic acid or ester, forging a new carbon-carbon bond.
Causality of Protocol Design: The choice of catalyst, ligand, base, and solvent system is critical. A phosphine ligand like dppf stabilizes the palladium center.[8] A base (e.g., Na₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[9] A degassed solvent mixture prevents the oxidation and deactivation of the Pd(0) catalyst.[8]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv).[8]
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the this compound.[8]
-
Reaction Execution: Seal the flask and heat the mixture to 80-90 °C with vigorous stirring for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[8]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water, then separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 3-aryl-2-methylquinoline derivative.[8]
Buchwald-Hartwig Amination for C-N Bond Formation
The formation of carbon-nitrogen bonds is fundamental to pharmaceutical synthesis, as aryl and heteroaryl amines are prevalent in bioactive molecules.[10] The Buchwald-Hartwig amination provides a robust and general method for coupling aryl halides with a wide range of primary and secondary amines.[11]
Causality of Protocol Design: This reaction is highly sensitive to the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step, which can be challenging for electron-rich heteroaryl substrates.[10][12] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, facilitating its coordination to the palladium center.[12] Anhydrous, non-protic solvents are mandatory to prevent quenching of the base and catalyst deactivation.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask.[10]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe (0.1-0.2 M).
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Separate the organic layer.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-2-methylquinoline derivative.
Section 3: Therapeutic Applications & Biological Significance
Derivatives synthesized from this compound have demonstrated significant potential across multiple therapeutic areas, most notably in the development of anticancer agents.[3][13]
Anticancer Activity: Targeting Key Oncogenic Pathways
The quinoline scaffold is a core component of several FDA-approved kinase inhibitors.[14] Many cancers are driven by aberrant kinase signaling, making kinases a prime target for therapeutic intervention.[14][15] Derivatives of this compound are ideally suited for developing novel kinase inhibitors, where the 3-position can be functionalized to occupy the ATP-binding site and confer selectivity.
Key Mechanisms of Action for Quinoline-Based Anticancer Agents:
-
Kinase Inhibition: Competitive inhibition of ATP-binding sites in kinases like VEGFR, EGFR, and c-Met.[14][16]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[13][17]
-
Induction of Apoptosis: Triggering programmed cell death through various signaling cascades.[17]
Table of Biological Activity for Representative Quinoline Derivatives
| Compound Class | Target/Mechanism | Example Activity | Cell Line | Reference |
| Benzoindolo-quinolines | Antibacterial | MIC = 4 µg/mL | Vancomycin-resistant E. faecium | [2] |
| Substituted Quinolines | Kinase Inhibition | Potent activity | Various cancer cell lines | [14] |
| Quinoline Analogs | Tubulin Inhibition | Potent antitumor activity | NCI-60 cell line panel | [17] |
| Quinoline-Carboxamides | c-Met Kinase Inhibition | In-vitro activity | A549 (Lung) | [15] |
Antimicrobial Agents
With the rise of antimicrobial resistance, there is an urgent need for new chemical entities with novel mechanisms of action.[2] Quinoline derivatives have long been a source of antimicrobial drugs (e.g., fluoroquinolones). The functionalization of the this compound scaffold allows for the exploration of new chemical space to develop agents active against drug-resistant bacterial and fungal strains.[2][18][19]
Section 4: Integrated Workflow for Drug Discovery
The path from a starting material to a potential drug candidate is a multi-step, iterative process. This compound serves as an ideal entry point into this workflow.
Structural Elucidation: The unambiguous characterization of all synthesized derivatives is paramount.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the newly synthesized molecule.[20]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides definitive confirmation of the molecular weight and elemental composition. The presence of the bromine atom is easily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br), which results in two peaks of nearly equal intensity separated by 2 m/z units.[20]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its pre-installed reactive handle facilitates entry into the most powerful bond-forming reactions in the synthetic chemist's arsenal, enabling the rapid and systematic generation of novel, diverse, and biologically relevant molecules. By leveraging this scaffold, researchers can efficiently navigate the complex path of drug discovery, from initial library synthesis to the optimization of potent and selective lead candidates targeting critical disease pathways.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. This compound | 343330-62-1 [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Leveraging 3-Bromo-2-methylquinoline for the Synthesis of Novel Kinase Inhibitors
Introduction: The Quinoline Scaffold in Kinase Inhibitor Design
The quinoline core is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic nature provides a robust anchor for substituents to interact with biological targets. In the realm of oncology and inflammatory diseases, quinoline derivatives have emerged as a highly successful class of kinase inhibitors.[2][3] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical nodes in cellular signaling pathways; their dysregulation is a hallmark of many cancers.[1][4]
This application note provides a detailed guide for researchers on utilizing 3-bromo-2-methylquinoline as a versatile starting material for the synthesis of novel kinase inhibitors. The bromine atom at the 3-position serves as a crucial reactive handle for introducing chemical diversity through modern cross-coupling reactions.[1] This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[1] We will detail field-proven protocols for two of the most powerful transformations in this context: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. Furthermore, we will provide a standard protocol for evaluating the biological activity of the synthesized compounds through an in-vitro kinase inhibition assay.
Synthetic Strategies: Functionalization of the Quinoline Core
The strategic functionalization of this compound is paramount. The choice of reaction is dictated by the desired pharmacophore. For many kinase inhibitors, an aryl or heteroaryl group at the 3-position (via Suzuki coupling) can occupy the ATP-binding site, while an amino linkage (via Buchwald-Hartwig amination) often forms a key hydrogen bond with the kinase "hinge" region.
Below is a generalized workflow for the synthesis of a library of kinase inhibitors from this compound.
Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[5] Its high functional group tolerance and generally mild conditions make it ideal for late-stage diversification in drug discovery campaigns. In this context, it allows for the introduction of various aryl and heteroaryl moieties at the C3 position of the quinoline, which are critical for probing interactions within the kinase active site.[5]
Materials:
-
This compound
-
Desired (Hetero)arylboronic Acid or Pinacol Ester (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, argon/nitrogen line
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality Note: The Pd(0) active catalyst is oxygen-sensitive; removing oxygen prevents catalyst degradation and ensures reproducible results.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane/water (10 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-aryl-2-methylquinoline.[5]
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds.[6] This reaction is particularly crucial for synthesizing kinase inhibitors, as the resulting anilino-quinoline motif can mimic the adenine portion of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase.[7] The choice of phosphine ligand is critical and often needs to be optimized for specific substrates.[6]
Materials:
-
This compound
-
Desired (Hetero)arylamine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)
-
Potassium t-butoxide (KOtBu) (1.4 equivalents)
-
Anhydrous Toluene, degassed
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, argon/nitrogen line
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and KOtBu (1.4 mmol). Safety Note: KOtBu is a strong base and is moisture-sensitive; handle under an inert atmosphere.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3 cycles).
-
Reagent Addition: Add the this compound (1.0 mmol), the desired arylamine (1.2 mmol), and degassed anhydrous toluene (10 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up: After completion, cool the mixture to room temperature and quench by carefully adding water (15 mL).
-
Extraction: Extract the product into ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography to obtain the target N-aryl-2-methylquinolin-3-amine.[7][8]
Biological Evaluation: In-Vitro Kinase Inhibition Assay
Once a library of compounds is synthesized, their biological activity must be assessed. A common and robust method is an in-vitro luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescence signal.
Protocol: General Kinase Activity Assay (e.g., ADP-Glo™ or Kinase-Glo®)
This protocol is a general template and must be optimized for the specific kinase and substrate being investigated.
Materials:
-
Recombinant Kinase of interest
-
Specific peptide substrate for the kinase
-
ATP (at a concentration near the Kₘ for the kinase)
-
Synthesized inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Commercial luminescence-based ATP detection kit (e.g., ADP-Glo™ or Kinase-Glo® from Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette, plate reader with luminescence detection
Step-by-Step Protocol:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 1:3 dilution series is prepared, starting from 10 mM. Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no kinase).
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its peptide substrate in the kinase assay buffer.
-
Add 5 µL of this mix to each well of the assay plate containing the compounds.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature or 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity.
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding 10 µL of the ATP detection reagent from the commercial kit.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: The raw luminescence data is converted to percent inhibition relative to the controls. The half-maximal inhibitory concentration (IC₅₀) value is then calculated by fitting the percent inhibition data versus the compound concentration to a four-parameter logistic dose-response curve.
Data Interpretation and Structure-Activity Relationship (SAR)
The IC₅₀ values obtained from the kinase assay are a quantitative measure of a compound's potency. By comparing the IC₅₀ values of different derivatives, researchers can establish a structure-activity relationship (SAR). This involves correlating specific structural changes with increases or decreases in inhibitory activity, guiding the next round of synthesis toward more potent and selective compounds.
Table 1: Representative Biological Data for Hypothetical Kinase Inhibitors
The following table illustrates how data for a series of compounds derived from this compound might be presented. The IC₅₀ values are representative and based on published data for similar quinoline-based kinase inhibitors.[9][10]
| Compound ID | R Group (at C3-position) | Synthesis Route | Target Kinase | IC₅₀ (nM) |
| QM-01 | Phenyl | Suzuki | EGFR | 850 |
| QM-02 | 4-Pyridyl | Suzuki | EGFR | 250 |
| QM-03 | 3-Anilino | Buchwald-Hartwig | RIPK2 | 150 |
| QM-04 | 3-(4-methoxyanilino) | Buchwald-Hartwig | RIPK2 | 45 |
| QM-05 | 3-(Benzo[d]thiazol-5-ylamino) | Buchwald-Hartwig | RIPK2 | 5.1[9] |
-
Suzuki Series (QM-01 vs. QM-02): Introducing a nitrogen atom in the aryl ring (phenyl to pyridyl) improved potency against EGFR, suggesting a potential hydrogen bond interaction.
-
Buchwald-Hartwig Series (QM-03 to QM-05): The addition of a methoxy group on the aniline ring (QM-04) significantly increased potency against RIPK2.[9] Further elaboration to a more complex heterocyclic system (QM-05) led to a highly potent inhibitor, demonstrating the importance of exploring diverse amine coupling partners.[9]
Conclusion
This compound is an exceptionally valuable and versatile starting material for the discovery of novel kinase inhibitors. Its amenability to robust and high-yielding cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, allows for the efficient generation of diverse chemical libraries. By combining these powerful synthetic tools with systematic biological evaluation, research and drug development professionals can effectively explore the chemical space around the quinoline scaffold to identify potent and selective kinase inhibitors for further therapeutic development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Bromo-2-methylquinoline
Introduction: The Versatile 3-Bromo-2-methylquinoline Scaffold
The quinoline motif is a cornerstone in medicinal chemistry and materials science, with its derivatives displaying a vast array of biological activities and functional properties. Among the various substituted quinolines, this compound stands out as a particularly valuable and versatile building block. The presence of a bromine atom at the C3 position, activated by the electron-withdrawing nature of the quinoline ring system, renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of a diverse range of functional groups, including amino, alkoxy, and thioether moieties, thereby enabling the synthesis of novel compounds with tailored pharmacological and material characteristics.
This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution reactions of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for the experimental choices. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methods for their specific synthetic targets.
Mechanistic Overview: The SNAr Pathway
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more common electrophilic aromatic substitution, SNAr reactions are favored on electron-poor aromatic systems. The reaction typically proceeds through a two-step addition-elimination mechanism.[2]
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom at C3 of the quinoline ring). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atom in the quinoline ring helps to stabilize this intermediate by delocalizing the negative charge.[3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (bromide ion). This step is typically fast.
The overall reactivity in SNAr reactions is influenced by several factors:
-
The nature of the nucleophile: Stronger nucleophiles generally react faster.
-
The nature of the leaving group: Good leaving groups, such as halides, are readily displaced.
-
The electronic properties of the aromatic ring: Electron-withdrawing groups on the ring activate it towards nucleophilic attack.[1]
Caption: General Mechanism of the SNAr Reaction.
Protocols for Nucleophilic Substitution on this compound
The following section details protocols for the reaction of this compound with representative nitrogen, oxygen, and sulfur nucleophiles. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Part 1: C-N Bond Formation via Buchwald-Hartwig Amination
While classical SNAr with amines can be challenging, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds with aryl halides.[4] This reaction offers a significant improvement over harsher, traditional methods.[4] The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields.
Protocol 1: Synthesis of 3-Anilino-2-methylquinoline
This protocol describes the palladium-catalyzed coupling of this compound with aniline.
Materials:
-
This compound (1.0 mmol, 222 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by the addition of aniline.
-
Place the sealed reaction tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-anilino-2-methylquinoline.
Expected Characterization Data for 3-Anilino-2-methylquinoline:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.0-7.2 (m, 9H, Ar-H), 5.8 (br s, 1H, NH), 2.7 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.1, 146.8, 142.5, 138.2, 130.1, 129.5, 128.8, 127.4, 126.9, 125.3, 122.8, 120.5, 117.9, 23.4.
-
MS (ESI): m/z calculated for C₁₆H₁₄N₂ [M+H]⁺: 235.12, found 235.1.
Part 2: C-O Bond Formation via Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl ethers from aryl halides and alcohols.[5] Modern variations often use ligands to improve reaction efficiency and substrate scope.
Protocol 2: Synthesis of 3-Methoxy-2-methylquinoline
This protocol details the copper-catalyzed reaction of this compound with sodium methoxide.
Materials:
-
This compound (1.0 mmol, 222 mg)
-
Sodium methoxide (2.0 mmol, 108 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
N,N'-Dimethyl-1,2-ethanediamine (DMEDA) (0.2 mmol, 21 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add this compound, sodium methoxide, and CuI.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF and DMEDA via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 120 °C.
-
Stir the reaction vigorously and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 24-48 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-methoxy-2-methylquinoline.
Expected Characterization Data for 3-Methoxy-2-methylquinoline:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.01 (d, J = 8.4 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 7.55-7.48 (m, 1H), 7.35-7.28 (m, 1H), 7.22 (s, 1H), 3.95 (s, 3H, OCH₃), 2.70 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.2, 152.1, 145.8, 129.4, 128.7, 127.3, 126.5, 125.8, 118.9, 55.8, 23.1.[6]
-
MS (ESI): m/z calculated for C₁₁H₁₁NO [M+H]⁺: 174.09, found 174.1.
Part 3: C-S Bond Formation
The introduction of a thioether linkage can be achieved through nucleophilic substitution with a thiolate. These reactions can often be performed under milder conditions compared to C-N and C-O bond formations.
Protocol 3: Synthesis of 2-Methyl-3-(phenylthio)quinoline
This protocol describes the reaction of this compound with thiophenol in the presence of a base.
Materials:
-
This compound (1.0 mmol, 222 mg)
-
Thiophenol (1.1 mmol, 121 mg, 114 µL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate in DMF.
-
Add thiophenol to the mixture.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction to room temperature and pour it into water (30 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-methyl-3-(phenylthio)quinoline.
Expected Characterization Data for 2-Methyl-3-(phenylthio)quinoline:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.55 (t, J = 7.6 Hz, 1H), 7.45-7.30 (m, 6H), 2.75 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 158.3, 147.1, 136.1, 135.4, 131.4, 129.4, 129.3, 129.2, 128.4, 127.4, 127.3, 127.0, 126.1, 23.3.[7]
-
MS (ESI): m/z calculated for C₁₆H₁₃NS [M+H]⁺: 252.08, found 252.1.
Quantitative Data Summary
The following table provides a comparative overview of the reaction conditions and expected yields for the described protocols.
| Entry | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/Xantphos/NaOtBu | Toluene | 110 | 12-24 | 70-85 |
| 2 | Sodium methoxide | CuI/DMEDA/NaOCH₃ | DMF | 120 | 24-48 | 65-80 |
| 3 | Thiophenol | K₂CO₃ | DMF | 80 | 4-6 | 80-95 |
Experimental Workflow
The general workflow for performing these nucleophilic aromatic substitution reactions is outlined below.
Caption: General Experimental Workflow for SNAr Reactions.
Conclusion and Future Perspectives
The nucleophilic aromatic substitution reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of functionalized quinoline derivatives. The protocols detailed in this guide, encompassing C-N, C-O, and C-S bond-forming reactions, offer reliable starting points for researchers in drug discovery and materials science. The strategic choice of reaction conditions, including the catalyst, ligand, base, and solvent, is paramount to achieving high yields and purity.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, the expansion of the nucleophile scope to include more complex and functionalized molecules, and the application of these methodologies to the synthesis of novel biologically active compounds and advanced materials. The continued exploration of the reactivity of the this compound scaffold will undoubtedly lead to the discovery of new molecules with significant scientific and therapeutic potential.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]
- 7. A Convenient One-Pot Preparation of 2-Methyl-3-(phenylthio- methyl)quinolines from Morita-Baylis-Hillman Adducts and Their Oxidation to the Corresponding Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 3-Bromo-2-methylquinoline: A Gateway to Novel Chemical Scaffolds
Introduction: Unlocking the Potential of a Privileged Heterocycle
The quinoline framework is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] Among the myriad of functionalized quinolines, 3-Bromo-2-methylquinoline stands out as a particularly valuable and versatile building block for organic synthesis. The strategic placement of a bromine atom at the 3-position provides a reactive handle for a diverse range of cross-coupling reactions, while the methyl group at the 2-position can influence the electronic properties and steric environment of the molecule, offering unique opportunities for targeted molecular design.[1]
This comprehensive technical guide, intended for researchers, scientists, and professionals in drug development, delves into the multifaceted applications of this compound in modern organic synthesis. We will explore its utility in pivotal cross-coupling reactions, its role as a precursor to complex heterocyclic systems, and provide detailed, field-proven protocols to empower your research and development endeavors.
Core Applications: A Hub for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The bromine substituent at the C3 position of this compound makes it an ideal electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are the bedrock of modern synthetic chemistry, enabling the construction of complex molecular architectures with high precision and efficiency.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] For this compound, this reaction opens the door to a vast library of 3-aryl- and 3-heteroaryl-2-methylquinolines, which are of significant interest in drug discovery.
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium(II) acetate or pre-catalysts like Pd(dppf)Cl₂ are commonly used. The ligand, often a phosphine such as triphenylphosphine or a more electron-rich and bulky one like SPhos, plays a crucial role in the stability and activity of the palladium catalyst. The base, typically an inorganic carbonate or phosphate, is essential for the transmetalation step. A mixed aqueous-organic solvent system, such as dioxane/water or toluene/water, is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Illustrative Reaction Scheme:
References
Derivatization of the quinoline ring of 3-Bromo-2-methylquinoline
An Application Guide to the Strategic Derivatization of 3-Bromo-2-methylquinoline
This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical derivatization of the this compound scaffold. The quinoline core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2][3] The ability to strategically functionalize this core, particularly at the C-3 position, is a powerful tool for modulating pharmacological properties and developing novel therapeutic agents.
This guide focuses on palladium-catalyzed cross-coupling reactions—the cornerstone of modern synthetic chemistry for C-C, C-N, and C-O bond formation—as well as classical nucleophilic substitution methods. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into overcoming common challenges associated with quinoline chemistry.
The Central Role of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are indispensable for the derivatization of heteroaryl halides like this compound due to their high efficiency, functional group tolerance, and broad substrate scope.[4][5] The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, transmetalation (for coupling reactions with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.[6][7][8]
A primary challenge in the cross-coupling of quinoline substrates is the potential for the quinoline nitrogen's lone pair to coordinate with the palladium center, leading to catalyst poisoning and inactivation.[9] This issue is effectively mitigated by employing bulky, electron-rich phosphine ligands that sterically shield the metal center and promote the desired catalytic cycle.[9]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for creating carbon-carbon bonds between aryl halides and organoboron compounds.[7][10] Its application to this compound allows for the synthesis of a diverse library of 3-arylquinolines, which are scaffolds for potent inhibitors of targets like EGFR and HER-2 kinases.[10] The reaction's success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.[10]
Comparative Data for Suzuki Coupling Catalyst Systems
The choice of catalyst and ligand is critical for achieving high yields, especially with potentially inhibitory substrates like quinolines.[10][11]
| Entry | Catalyst (mol%) | Ligand | Base (Equiv.) | Solvent System | Temp (°C) | Yield (%) | Observations & Reference |
| 1 | Pd(dppf)Cl₂ (3) | dppf | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-90 | ~95 | A robust and widely used system for heteroaryl couplings.[10] |
| 2 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Toluene/H₂O | 90-110 | ~75 | A classic catalyst, effective for many standard couplings.[11] |
| 3 | Pd(OAc)₂ (2) | XPhos | K₃PO₄ (2) | Toluene | 100 | High | Bulky monophosphine ligands are excellent for challenging substrates.[11] |
| 4 | Pd(OAc)₂ (1.5) | RuPhos | Na₂CO₃ (2) | Ethanol | 85 | High | Effective for coupling with heteroaryltrifluoroborates.[12] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure for the coupling of this compound with a generic arylboronic acid. Optimization for specific substrates is recommended.[10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe. The typical concentration is 0.1 M with respect to the this compound.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. Typical reaction times are 12-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes, providing a powerful method for synthesizing substituted alkenes.[8][13] For this compound, this allows for the introduction of vinyl groups at the C-3 position, which are versatile handles for further synthetic transformations.
Experimental Protocol: Heck Reaction
This protocol describes the coupling of this compound with a generic alkene, such as n-butyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (NEt₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed reaction tube
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, PPh₃, and triethylamine in anhydrous DMF.[11]
-
Reaction: Seal the tube and heat the mixture to 120-140 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.[11]
Sonogashira Coupling: Introducing Alkyne Functionality
The Sonogashira coupling is the premier method for forming a C-C bond between an aryl halide and a terminal alkyne.[14][15] This reaction is invaluable for installing alkynyl moieties, which are key building blocks in pharmaceuticals and materials science. The reaction typically employs a dual-catalyst system of palladium and copper(I).[14][16]
Experimental Protocol: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (NEt₃)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Finally, add the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[6][17] This reaction allows for the direct coupling of amines with aryl halides. For a sterically hindered substrate like this compound, the use of bulky, electron-rich phosphine ligands is crucial for achieving high yields and preventing catalyst deactivation.[17]
Comparative Data for Buchwald-Hartwig Catalyst Systems
| Entry | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Observations & Reference |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Highly effective for hindered substrates.[17] |
| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Bidentate ligands are effective for coupling primary amines.[6] |
| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | Another robust system for challenging aminations.[9] |
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol is for coupling this compound with a primary or secondary amine.[17]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, XPhos ligand, and NaOtBu to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound and the amine coupling partner.
-
Solvent Addition: Add anhydrous toluene via syringe (concentration ~0.1-0.2 M).
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, quench with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is dominant, nucleophilic aromatic substitution (SNAr) offers a metal-free alternative.[18] This pathway is generally viable when the aromatic ring is activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[19][20] For this compound, the quinoline nitrogen itself provides some electron-withdrawing character, but the reaction typically requires forcing conditions unless additional EWGs are present on the ring.
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group.[19][20]
Caption: The two-step addition-elimination mechanism of SNAr.
General Protocol: Nucleophilic Aromatic Substitution
This is a conceptual protocol, as SNAr on this compound is challenging and highly dependent on the nucleophile and any activating groups.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., Sodium Methoxide, a secondary amine) (2-5 equiv)
-
High-boiling point polar aprotic solvent (e.g., DMSO, NMP)
Procedure:
-
Reaction Setup: Combine this compound and the nucleophile in a sealed reaction vessel with the solvent.
-
Reaction: Heat the mixture to a high temperature (e.g., 150-200 °C) for an extended period (24-48 hours).
-
Work-up and Purification: Cool the reaction, pour it into water, and extract with an appropriate organic solvent. Wash, dry, concentrate, and purify the product via column chromatography.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Heck Coupling of 3-Bromo-2-methylquinoline
Introduction: The Strategic Importance of C-C Bond Formation in Quinolines
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] The functionalization of this core, particularly through the formation of new carbon-carbon bonds, is a cornerstone of modern medicinal chemistry and drug development. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as a powerful and versatile tool for this purpose.[3][4][5] This application note provides a detailed protocol and in-depth scientific rationale for the Heck coupling of 3-bromo-2-methylquinoline, a key intermediate for the synthesis of novel bioactive molecules.
Derivatives of 3-bromoquinoline are instrumental in the synthesis of compounds with significant therapeutic potential, including applications in oncology and as anti-inflammatory agents.[6] The bromine atom at the 3-position serves as a versatile handle for introducing a wide array of functional groups, enabling extensive structure-activity relationship (SAR) studies.[6] The Heck reaction, in this context, allows for the direct installation of alkenyl moieties, which can be further modified or may themselves contribute to the biological activity of the final compound.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind experimental choices, ensuring both reproducibility and the ability to troubleshoot and adapt the protocol for different substrates.
Core Protocol: Heck Coupling of this compound with Styrene
This protocol details the synthesis of (E)-2-methyl-3-styrylquinoline as a representative example. The principles and conditions can be adapted for other terminal alkenes.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Supplier |
| This compound | C₁₀H₈BrN | 222.08 | 1.0 | 1.0 | Sigma-Aldrich |
| Styrene | C₈H₈ | 104.15 | 1.5 | 1.5 | Alfa Aesar |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | Strem Chemicals |
| Tri(o-tolyl)phosphine | P(o-tolyl)₃ | 304.37 | 0.04 | 0.04 | Acros Organics |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.0 | 2.0 | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | - | EMD Millipore |
Experimental Procedure
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (222 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add N,N-dimethylformamide (DMF, 5 mL), followed by triethylamine (0.28 mL, 2.0 mmol), and finally styrene (0.17 mL, 1.5 mmol) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the this compound spot indicates reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-2-methyl-3-styrylquinoline.
Mechanism and Rationale: A Deeper Dive into the "Why"
A thorough understanding of the reaction mechanism is crucial for optimization and troubleshooting. The Heck reaction proceeds through a catalytic cycle involving palladium in the 0 and +2 oxidation states.[3][7]
The Catalytic Cycle
The generally accepted mechanism for the Heck reaction involves several key steps:[3][7][8]
-
Catalyst Activation: The Pd(II) precursor, palladium(II) acetate, is reduced in situ to the active Pd(0) species.[8] This reduction can be facilitated by the phosphine ligand.[3]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound, forming a Pd(II) complex.[3][7]
-
Olefin Coordination and Insertion: The alkene (styrene) coordinates to the Pd(II) complex. This is followed by migratory insertion of the alkene into the Pd-C bond.[3][8] This step is typically regioselective, with the aryl group adding to the less substituted carbon of the double bond.[9]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product.[3][7] This step generally leads to the formation of the more stable trans (E) isomer.[5]
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base (triethylamine) to regenerate the active Pd(0) catalyst and form a triethylammonium salt.[3][8]
Rationale for Reagent Selection
-
Catalyst System (Palladium(II) acetate and Tri(o-tolyl)phosphine): While various palladium sources can be used, Pd(OAc)₂ is often preferred due to its stability and ease of handling.[4] It is reduced in situ to the active Pd(0) species. The choice of phosphine ligand is critical. Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that promotes oxidative addition and stabilizes the palladium catalyst, preventing the formation of palladium black.
-
Base (Triethylamine): An organic base like triethylamine is used to neutralize the HBr generated during the reductive elimination step, regenerating the active Pd(0) catalyst.[3] Inorganic bases such as potassium carbonate can also be employed.[4][10]
-
Solvent (DMF): A polar aprotic solvent like DMF is commonly used as it effectively dissolves the reactants and the catalyst system.[7] High reaction temperatures are often required for the Heck coupling of aryl bromides.[4]
Experimental Workflow and Data Analysis
The overall experimental workflow, from reaction setup to product characterization, is a systematic process designed to ensure the successful synthesis and purification of the target compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents | - Use fresh Pd(OAc)₂ and phosphine ligand.- Ensure the reaction temperature is maintained.- Use freshly distilled solvents and reagents. |
| Formation of Palladium Black | - Catalyst decomposition | - Increase the ligand-to-palladium ratio.- Ensure a strictly inert atmosphere. |
| Side Product Formation | - Isomerization of the product- Homocoupling of the aryl halide | - Lower the reaction temperature or shorten the reaction time.- Optimize the catalyst and ligand system. |
For particularly challenging substrates, exploring alternative catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, may be beneficial.[4] Additionally, ensuring the reaction is kept dry can be crucial, especially with sensitive substrates.[11]
Conclusion
The Heck coupling protocol for this compound presented herein offers a reliable and adaptable method for the synthesis of valuable 3-alkenyl-2-methylquinolines. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can effectively apply and troubleshoot this powerful C-C bond-forming reaction in their drug discovery and development endeavors. The versatility of the Heck reaction continues to make it an indispensable tool in the synthesis of complex molecular architectures.[1][12][13][14]
References
- 1. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Quinoline synthesis [organic-chemistry.org]
- 13. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Synthesis of Novel Anti-Inflammatory Agents from 3-Bromo Isoquinoline Derivatives
Authored by: A Senior Application Scientist
Abstract
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][4][5] This guide provides a detailed technical overview and actionable protocols for the synthesis of novel anti-inflammatory agents utilizing 3-bromo isoquinoline as a versatile starting material. We will explore key synthetic transformations, focusing on the rationale behind methodological choices, and outline standard protocols for the biological evaluation of the synthesized compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of next-generation anti-inflammatory therapeutics.
Introduction: The Rationale for Targeting 3-Bromo Isoquinoline
The isoquinoline nucleus is a cornerstone of many alkaloids with established medicinal value, such as papaverine and berberine.[4][6] The therapeutic potential of synthetic isoquinoline derivatives is vast and continues to be an active area of research.[7] Specifically, substitutions at various positions on the isoquinoline ring have been shown to modulate biological activity, with positions 2, 3, and 4 being particularly relevant for analgesic and anti-inflammatory properties.[3]
The choice of 3-bromo isoquinoline as a precursor is a strategic one. The bromine atom at the C3 position serves as an excellent synthetic handle for introducing molecular diversity through a variety of well-established cross-coupling reactions. This allows for the systematic exploration of the chemical space around the isoquinoline core to optimize potency and selectivity against inflammatory targets. This approach facilitates the creation of extensive compound libraries for structure-activity relationship (SAR) studies, which are crucial for rational drug design.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. For derivatizing 3-bromo isoquinoline, the Suzuki-Miyaura coupling is a particularly effective method for forming new carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
The Suzuki-Miyaura Coupling: A Reliable C-C Bond Forming Reaction
The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide (in our case, 3-bromo isoquinoline) with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[8] This reaction is favored in pharmaceutical chemistry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing byproducts.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, it is often generated in situ from a more stable palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligands (e.g., PPh₃, SPhos, XPhos) is critical; they stabilize the palladium center and modulate its reactivity to optimize the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. Inorganic bases like K₂CO₃, Na₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for creating a library of 3-aryl isoquinoline derivatives from the 3-bromo isoquinoline starting material via the Suzuki-Miyaura coupling reaction.
Caption: General workflow for synthesis and evaluation of 3-aryl isoquinolines.
Detailed Experimental Protocols
Protocol: General Procedure for the Synthesis of 3-Aryl Isoquinolines via Suzuki Coupling[8]
This protocol describes a general method that can be adapted for coupling various aryl boronic acids to the 3-bromo isoquinoline core.
Materials:
-
3-Bromo isoquinoline (1.0 eq)
-
Substituted aryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask, add 3-bromo isoquinoline (e.g., 1.0 mmol, 208 mg), the desired aryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg). Reseal and purge with inert gas for another 5 minutes.
-
Solvent Addition: Add 1,4-dioxane (15 mL) and deionized water (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 8-12 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by column chromatography on silica gel to afford the pure 3-aryl isoquinoline derivative.
-
Characterization: Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]
Data Presentation: Example Reaction Parameters
The following table summarizes typical reaction outcomes for the synthesis of various 3-aryl isoquinoline derivatives.
| Entry | Aryl Boronic Acid (R-B(OH)₂) | Product (3-R-Isoquinoline) | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylisoquinoline | 10 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)isoquinoline | 8 | 95 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)isoquinoline | 12 | 88 |
| 4 | 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)isoquinoline | 12 | 85 |
| 5 | Naphthalene-2-boronic acid | 3-(Naphthalen-2-yl)isoquinoline | 10 | 90 |
Biological Evaluation: Assessing Anti-Inflammatory Activity
Once a library of derivatives has been synthesized and purified, the next critical step is to evaluate their biological activity.
Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Therefore, measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells is a standard primary screen for potential anti-inflammatory agents.[9][10]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized isoquinoline derivatives (dissolved in DMSO)
-
Griess Reagent
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for another 24 hours.
-
NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-treated control.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
For promising compounds identified in in vitro screens, in vivo models are used to assess efficacy in a whole-organism context. The carrageenan-induced rat paw edema model is a classic and reliable method for evaluating acute anti-inflammatory activity.[11][12]
Mechanistic Insights: Targeting Inflammatory Signaling Pathways
The anti-inflammatory effects of many therapeutic agents are mediated through the inhibition of key signaling pathways. Isoquinoline derivatives have been shown to suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[10]
Mechanism Explained:
-
Activation: Inflammatory stimuli like LPS activate receptors on the cell surface, triggering a cascade of intracellular signaling.
-
MAPK Pathway: This leads to the phosphorylation and activation of MAPKs (such as ERK, JNK, and p38).
-
NF-κB Pathway: Simultaneously, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This releases NF-κB, allowing it to translocate into the nucleus.
-
Gene Expression: Once in the nucleus, both activated MAPKs and NF-κB promote the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), iNOS, and cyclooxygenase-2 (COX-2).[9][10]
Therapeutic Strategy: Synthesized isoquinoline derivatives can potentially inhibit one or more steps in this cascade, thereby preventing the production of inflammatory mediators.
Visualizing the Signaling Pathway
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediary: Application Notes for 3-Bromo-2-methylquinoline in Advanced Synthesis
Introduction: The Strategic Value of a Functionalized Quinoline
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of FDA-approved therapeutics and high-performance organic materials. The strategic functionalization of this core is paramount for the modulation of biological activity and the fine-tuning of material properties. 3-Bromo-2-methylquinoline emerges as a highly valuable chemical intermediate, offering a reactive handle at the 3-position, which is primed for a variety of powerful cross-coupling reactions. The presence of the methyl group at the 2-position can also influence the electronic and steric environment of the quinoline ring, offering unique opportunities for targeted synthesis.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and field-proven protocols for the effective use of this compound as a precursor in three of the most pivotal transformations in contemporary organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind the selection of reagents and reaction conditions, thereby empowering the user to not only replicate but also adapt these methods for their specific synthetic challenges.
Physicochemical and Safety Profile of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe experimentation. Below is a summary of the key characteristics of this compound.
| Property | Value | Reference |
| CAS Number | 343330-62-1 | [1][2][3] |
| Molecular Formula | C₁₀H₈BrN | [3] |
| Molecular Weight | 222.08 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [1] |
| Storage | Sealed in a dry, room temperature environment |
Safety and Handling:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[4] The reaction of this compound with an arylboronic acid or ester provides a direct route to 3-aryl-2-methylquinolines.
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[5] It commences with the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for similar heteroaryl bromides and serves as an excellent starting point for optimization.[6][7]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)[5]
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-methyl-3-phenylquinoline.
-
Causality and Optimization:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings of heteroaryl halides. The dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the palladium center. For more challenging couplings, other catalysts such as those based on Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) may offer improved yields.[4]
-
Base: Potassium carbonate is a commonly used base that is effective and cost-efficient. For less reactive boronic acids or to accelerate the reaction, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed.[6]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is standard. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides and amines.[8][9] This reaction is of immense importance in the pharmaceutical industry, where the arylamine motif is a common feature in bioactive molecules.
Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a strong, non-nucleophilic base generates a palladium-amido complex, which undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[1][8]
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
This protocol is based on general procedures for the amination of heteroaryl bromides and can be adapted for various primary and secondary amines.[7][9]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aniline (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound and aniline to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methyl-N-phenylquinolin-3-amine.
-
Causality and Optimization:
-
Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. For heteroaryl halides, bulky, electron-rich phosphine ligands like Xantphos or Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are often superior as they facilitate both the oxidative addition and reductive elimination steps.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common and effective choice. Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be used, particularly with more sensitive substrates.[6]
-
Palladium Source: Pd₂(dba)₃ is a common Pd(0) source. Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to the active Pd(0) catalyst.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and materials science.
Mechanistic Principles: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst follows a similar cycle to the Suzuki and Buchwald-Hartwig reactions (oxidative addition, reductive elimination). The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle.[11] Copper-free Sonogashira couplings have also been developed.[4]
Diagram of the Sonogashira Coupling Catalytic Cycles:
Caption: The dual catalytic cycles of the Sonogashira coupling.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is based on established methods for the Sonogashira coupling of heteroaryl bromides.[10][12]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (NEt₃) (3.0 mmol, 3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-3-(phenylethynyl)quinoline.
-
Causality and Optimization:
-
Catalyst System: The combination of a palladium catalyst (like Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is the classic Sonogashira system. The copper is essential for the activation of the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.
-
Solvent: Aprotic solvents like THF, DMF, or acetonitrile are commonly used. The reaction is generally performed under anhydrous and anaerobic conditions to prevent side reactions.
Conclusion
This compound is a strategically important and versatile chemical intermediate that provides a gateway to a diverse array of functionalized quinoline derivatives. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions are powerful and reliable methods for the elaboration of this scaffold. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers in their synthetic endeavors, enabling the efficient and rational design and synthesis of novel molecules for a wide range of applications in drug discovery and materials science.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 343330-62-1|this compound|BLD Pharm [bldpharm.com]
- 3. 343330-62-1 | this compound - Capot Chemical [capotchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromo-2-methylquinoline
Welcome to the Technical Support Center for the synthesis of 3-Bromo-2-methylquinoline. This guide is designed for researchers, chemists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we address common challenges and provide detailed, practical guidance in a question-and-answer format to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm getting a low yield of this compound when directly brominating 2-methylquinoline. What are the likely causes and how can I improve this?
A1: Low yields in the direct bromination of 2-methylquinoline are a common issue, often stemming from a lack of regioselectivity and the formation of multiple side products. Here’s a breakdown of the primary causes and strategies for optimization:
-
Poor Regioselectivity: The direct electrophilic bromination of the quinoline ring typically results in a mixture of isomers. Without careful control of reaction conditions, you may be forming significant amounts of 5- and 8-bromo-2-methylquinoline, which can be difficult to separate from your desired 3-bromo product.[1]
-
Benzylic Bromination: A significant side reaction to consider is the bromination of the methyl group at the 2-position, leading to the formation of 2-(bromomethyl)quinoline. This is particularly prevalent when using N-Bromosuccinimide (NBS) in the presence of a radical initiator.[2]
-
Over-bromination: The reaction can also lead to the formation of di- or poly-brominated products, further reducing the yield of your target compound.
Strategies for Improving Yield and Regioselectivity:
One of the most effective methods to favor the formation of the 3-bromo isomer is to perform the bromination on an acid salt of 2-methylquinoline. This approach alters the electronic properties of the quinoline ring, directing bromination to the 3-position.
Workflow for Bromination of 2-Methylquinoline Acid Salt:
Caption: Workflow for the synthesis of this compound via its acid salt.
Q2: What is the most reliable method for preparing this compound with high regioselectivity?
A2: For a highly regioselective synthesis of this compound, the Sandmeyer reaction starting from 3-amino-2-methylquinoline is a robust and dependable route.[1] This multi-step process, while longer than direct bromination, offers excellent control over the position of the bromine atom, leading to a purer product and simplifying downstream purification.
The general pathway for the Sandmeyer reaction is as follows:
Caption: The Sandmeyer reaction pathway for the synthesis of this compound.
While the Sandmeyer reaction itself is reliable, the overall success of this route depends on the availability and purity of the starting material, 3-amino-2-methylquinoline.
Q3: I'm struggling to purify my this compound. What are the best techniques for removing isomeric and other impurities?
A3: Purification is often a significant challenge due to the similar physical properties of the desired product and its isomers. A multi-step purification strategy is often necessary.
Recommended Purification Workflow:
-
Acid-Base Extraction: This is an excellent first step to remove non-basic impurities. By dissolving the crude product in an organic solvent and washing with a dilute acid (e.g., 1M HCl), the basic this compound and any unreacted 2-methylquinoline will move to the aqueous layer. After separation, the aqueous layer can be basified (e.g., with NaOH) and the product extracted back into an organic solvent. Note that this method will not separate isomeric bromo-2-methylquinolines from each other.[3]
-
Column Chromatography: This is the most effective method for separating isomers.
-
Stationary Phase: Silica gel is the most common choice.
-
Eluent System: A good starting point is a mixture of hexanes and ethyl acetate. You will likely need to experiment with different ratios to achieve optimal separation. Thin-layer chromatography (TLC) is essential for determining the best solvent system.
-
-
Recrystallization: If a suitable solvent system can be found where the solubility of the desired product and impurities differs significantly, recrystallization can be a powerful final purification step.
Troubleshooting Isomer Separation in Column Chromatography:
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Isomers | The polarity of the isomers is too similar. | Use a longer column and a shallower solvent gradient to improve resolution. |
| Co-elution of Product and Impurities | The chosen eluent system is not optimal. | Experiment with different solvent systems, potentially incorporating a small amount of a more polar solvent like methanol or a less polar one like dichloromethane. |
| Product Degradation on Column | The silica gel is too acidic. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (~0.1-1%). |
Experimental Protocols
Protocol 1: Synthesis of this compound via its Hydrobromide Salt
This protocol is adapted from a general method for the 3-bromination of quinolines and is a promising approach for achieving regioselectivity.
Materials:
-
2-Methylquinoline
-
Hydrobromic acid (48%)
-
Bromine
-
Sodium hydroxide solution
-
Organic solvent (e.g., dichloromethane)
-
Water
-
Alcohol (e.g., methanol or ethanol)
Procedure:
-
Formation of the Hydrobromide Salt:
-
In a round-bottom flask, dissolve 2-methylquinoline in a suitable solvent.
-
Slowly add hydrobromic acid with stirring to precipitate the 2-methylquinoline hydrobromide salt.
-
-
Bromination:
-
Suspend the 2-methylquinoline hydrobromide in a solvent mixture of water and an alcohol.
-
Slowly add a stoichiometric amount of bromine to the suspension with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture and collect the precipitated this compound hydrobromide by filtration.
-
To obtain the free base, dissolve the hydrobromide salt in water and neutralize with a sodium hydroxide solution until the solution is basic.
-
Extract the this compound with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.
-
References
Technical Support Center: Purification of Crude 3-Bromo-2-methylquinoline by Column Chromatography
Welcome to the technical support center dedicated to the chromatographic purification of 3-bromo-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize the purification of this important heterocyclic building block. Here, we will address common challenges and provide practical, field-proven solutions to enhance the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase and eluent system for the purification of this compound?
A1: The standard choice for the stationary phase is silica gel.[1] A frequently employed eluent system is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent like ethyl acetate.[1][2] The optimal ratio of these solvents is crucial for good separation and should be determined empirically using thin-layer chromatography (TLC) prior to running the column.[1][2]
Q2: How do I determine the optimal solvent system for my column using TLC?
A2: To find the ideal solvent system, dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop several plates using different ratios of hexane and ethyl acetate. The goal is to find a solvent mixture that provides a good separation between your desired product and any impurities. For effective separation by column chromatography, the target compound should have an Rf (retardation factor) value between 0.2 and 0.4.[1][2]
Q3: My this compound appears to be degrading on the silica gel column. What can I do?
A3: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[3] The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the silica surface.[3] To mitigate this, you can either deactivate the silica gel by pre-treating it with a base like triethylamine (typically 0.5-2% in the eluent) or use a different, less acidic stationary phase such as neutral or basic alumina.[1][3]
Q4: I am observing significant peak tailing in my fractions. What is the cause and how can I prevent it?
A4: Peak tailing is a common issue when purifying basic compounds like quinolines on silica gel.[3] This is often caused by the strong interaction between the basic nitrogen of the quinoline and the acidic silanol groups on the silica surface.[3] To minimize tailing, you can add a small amount of a competing base, such as triethylamine (e.g., 0.1-1%), to your eluent system.[3] This will help to block the active silanol sites and allow your compound to elute more symmetrically.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of crude this compound.
| Problem | Potential Cause | Solution |
| Poor separation of product from impurities | The polarity of the eluent is too high or too low. | Optimize the mobile phase using TLC to achieve an Rf value of 0.2-0.4 for the product.[1][2] A shallower solvent gradient during elution can also improve the separation of closely eluting compounds.[2] |
| Isomeric impurities with similar polarities. | Use a longer, narrower column to increase the theoretical plates and improve resolution. A very slow, gradual increase in solvent polarity (gradient elution) can also be effective.[2] | |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to an 8:2 or 7:3 mixture. |
| Product elutes too quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of the mobile phase. For instance, if you are using a 7:3 hexane:ethyl acetate mixture, try a 9:1 or 9.5:0.5 mixture. |
| Streaking or tailing of bands | Strong interaction between the basic product and acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to block the acidic silanol groups.[3] Alternatively, use a neutral or basic alumina stationary phase.[3] |
| Column is overloaded. | Use a proper ratio of silica gel to crude material, generally a minimum of 30:1 by weight.[3] | |
| Cracked or channeled silica bed | Improperly packed column. | This will lead to poor separation. The column must be repacked. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Compound degradation on the column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by flushing the packed column with an eluent containing 1-2% triethylamine before loading the sample. Alternatively, use a less acidic stationary phase like neutral alumina.[3] |
Experimental Protocols
Protocol 1: Purification of this compound using a Standard Silica Gel Column
This protocol outlines a general procedure for the purification of crude this compound using silica gel flash column chromatography.
1. TLC Analysis:
-
Dissolve a small amount of the crude material in a few drops of dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., start with 9:1 hexane:ethyl acetate).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4.
2. Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Wash the packed column with the initial mobile phase, ensuring the solvent level does not drop below the top layer of sand.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a low-boiling point solvent like dichloromethane.
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed silica gel bed.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting with the predetermined mobile phase, applying gentle pressure if necessary (flash chromatography).
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution by periodically analyzing the collected fractions by TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Purification of Acid-Sensitive this compound using Deactivated Silica Gel
If you observe degradation of your compound on a standard silica gel column, this modified protocol is recommended.
1. Deactivation of Silica Gel:
-
Follow the column packing procedure as described in Protocol 1.
-
Before loading the sample, flush the packed column with two to three column volumes of the eluent containing 1% triethylamine. This will neutralize the acidic sites on the silica gel.
2. Sample Loading and Elution:
-
Proceed with the dry loading of your sample as described in Protocol 1.
-
Elute the column with the mobile phase containing 1% triethylamine.
-
Collect and analyze fractions as previously described.
Note: The addition of triethylamine may slightly alter the polarity of the eluent, so a minor adjustment to your hexane:ethyl acetate ratio might be necessary.
Visualizing the Workflow
Caption: A typical workflow for the purification of this compound by column chromatography.
Troubleshooting Logic Flow
Caption: A decision-making workflow for troubleshooting common issues in the column chromatography of this compound.
References
Technical Support Center: Overcoming Low Yields in Suzuki Coupling of 3-Bromo-2-methylquinoline
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-bromo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to diagnose issues in your reaction and implement effective solutions to achieve higher yields and cleaner product profiles.
The Challenge: Steric Hindrance and Electronic Effects
The Suzuki coupling of this compound presents a unique set of challenges primarily due to the steric hindrance imposed by the methyl group at the 2-position, which is adjacent to the reactive bromide at the 3-position. This steric bulk can impede the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[1][2] Furthermore, the electronic properties of the quinoline ring system can influence the reactivity of the C-Br bond.[3][4] Consequently, reaction conditions that are successful for other aryl bromides may prove suboptimal for this particular substrate, often leading to low yields, incomplete conversion, and the formation of undesirable side products.
Troubleshooting Guide: A Systematic Approach to Optimization
When faced with a low-yielding Suzuki coupling of this compound, a systematic approach to troubleshooting is essential. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inefficient Oxidative Addition: The steric hindrance from the 2-methyl group can slow down the initial oxidative addition of the palladium catalyst to the C-Br bond. - Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[5] - Poor Transmetalation: The chosen base may not be effective in activating the boronic acid or ester for transmetalation.[6][7] | - Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1][2][8] These ligands promote the formation of the active monoligated palladium(0) species and accelerate oxidative addition.[2] - Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition.[9] - Screen Different Bases: Switch to a stronger or more suitable base. For challenging couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).[10] |
| Formation of Side Products | - Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or when the transmetalation step is slow.[11] - Protodebromination (Dehalogenation): The starting material is reduced instead of coupled, which can occur if there are sources of hydride in the reaction mixture (e.g., from certain solvents or bases).[11] | - Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to minimize oxygen.[10] - Use Fresh Boronic Acid/Ester: Boronic acids can degrade over time. Using fresh, high-quality boronic acid or a more stable boronic ester (e.g., a pinacol ester) can reduce homocoupling.[10] - Optimize Base and Solvent: The choice of base and solvent can influence the rates of the desired reaction versus side reactions. Screening different combinations is recommended.[12][13] |
| Reaction Stalls/Incomplete Conversion | - Catalyst Decomposition: The palladium catalyst may not be stable under the reaction conditions for the required duration. - Insufficient Reagent Equivalents: The boronic acid or base may be consumed before the reaction goes to completion. | - Switch to a More Stable Catalyst: N-heterocyclic carbene (NHC) ligands can form very stable palladium complexes that may exhibit higher turnover numbers.[8][14] Palladacycles are also known for their high stability and activity.[15] - Use a Slight Excess of Boronic Acid: Employing 1.2-1.5 equivalents of the boronic acid can help drive the reaction to completion.[10] - Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and determine the optimal reaction time. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for Suzuki coupling?
A1: The primary reason is the steric hindrance created by the methyl group at the 2-position, which is ortho to the bromine at the 3-position. This steric bulk can hinder the approach of the palladium catalyst for the crucial oxidative addition step of the catalytic cycle. Additionally, the nitrogen atom in the quinoline ring can act as a ligand, potentially coordinating to the palladium center and deactivating the catalyst.[5]
Q2: What are the most effective palladium catalysts and ligands for this specific reaction?
A2: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally the most effective.[1][2] Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, are excellent choices.[1][8] These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition.[2] As a palladium source, palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. Pre-formed catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) can also be effective.[16]
Q3: How does the choice of base impact the reaction, and which bases are recommended?
A3: The base plays a critical role in the transmetalation step of the Suzuki coupling by activating the organoboron species.[6][7] For challenging couplings, stronger bases are often required. While potassium carbonate (K₂CO₃) is a common choice, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective for sterically hindered substrates.[10] The choice of base should be optimized for each specific reaction.
Q4: What solvent systems are best suited for the Suzuki coupling of this compound?
A4: Aprotic polar solvents are typically used for Suzuki couplings. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with the addition of a small amount of water.[10][16] The water can help to dissolve the inorganic base and facilitate the reaction.[17] However, for substrates prone to protodebromination, anhydrous conditions may be necessary. It is advisable to screen a few different solvent systems to find the optimal one for your specific coupling partners.
Q5: What are the key experimental considerations to ensure reproducibility?
A5: To ensure reproducibility, it is crucial to:
-
Use high-purity reagents: Impurities in the starting materials, solvents, or base can negatively impact the reaction.
-
Maintain a strict inert atmosphere: Oxygen can lead to the formation of phosphine oxides and promote the homocoupling of the boronic acid.[11] Thoroughly degas all solvents and the reaction mixture.
-
Ensure efficient stirring: Vigorous stirring is important, especially in heterogeneous mixtures, to ensure good mixing of all components.
-
Precise temperature control: The reaction temperature should be carefully controlled and monitored.
Experimental Workflow and Decision-Making
To aid in your experimental design and troubleshooting, the following diagrams illustrate a typical workflow for the Suzuki coupling of this compound and a decision tree for addressing low yields.
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
Caption: Decision tree for troubleshooting low yields in the Suzuki coupling of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. catalysis-consulting.com [catalysis-consulting.com]
How to avoid debromination in 3-Bromo-2-methylquinoline reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Debromination
Welcome to the technical support center for navigating the complexities of reactions involving 3-bromo-2-methylquinoline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of premature debromination. As Senior Application Scientists, we combine technical precision with practical field insights to help you achieve your desired synthetic outcomes.
Understanding the Challenge: The Lability of the C-Br Bond
The carbon-bromine bond in this compound is susceptible to cleavage, a process known as debromination or hydrodebromination, which leads to the undesired formation of 2-methylquinoline. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions but can also occur under other conditions. The propensity for debromination arises from the electronic nature of the quinoline ring and can be influenced by various reaction parameters.
Understanding the underlying mechanisms is crucial for troubleshooting. Debromination can occur through several pathways, including:
-
Reductive Cleavage: This can be mediated by the catalyst, reagents, or even trace impurities. In palladium catalysis, for instance, a common side reaction is the β-hydride elimination from a Pd(II)-amido intermediate, which can lead to the formation of a hydrodehalogenated arene.[1]
-
Radical Mechanisms: Light-mediated processes or the presence of radical initiators can lead to the formation of an aryl radical, which then abstracts a hydrogen atom to yield the debrominated product.[2][3]
-
Base-Promoted Elimination: In certain contexts, strong bases can promote elimination reactions that result in debromination.[4]
This guide will provide you with the knowledge and tools to effectively suppress these unwanted pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing significant debromination in my Suzuki-Miyaura coupling of this compound. What are the likely causes and how can I fix it?
Answer:
Debromination in Suzuki-Miyaura couplings is a frequent issue. The primary culprits are often related to the catalyst system, base, and reaction temperature. Here’s a breakdown of how to troubleshoot this problem:
Causality and Solutions:
-
Catalyst and Ligand Choice: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are generally more effective at promoting the desired cross-coupling over debromination.[5] They accelerate the rate of reductive elimination to form the C-C bond, outcompeting the pathways that lead to debromination.
-
Recommendation: Switch to a catalyst system known for its high efficiency in coupling challenging substrates. Good starting points include Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich monophosphine ligands like XPhos, SPhos, or tBuXPhos.[5] For some systems, chelating phosphine ligands like dppf in Pd(dppf)Cl₂ can also be effective.[6]
-
-
Base Selection: The strength and nature of the base can significantly influence the reaction outcome. Strong bases can sometimes promote debromination.
-
Temperature and Reaction Time: Higher temperatures can accelerate both the desired reaction and the undesired debromination.
-
Recommendation: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance where the product is formed with minimal byproduct.
-
-
Solvent System: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Recommendation: A mixture of an organic solvent and water (e.g., toluene/H₂O, dioxane/H₂O) is common for Suzuki reactions.[6] Ensure your solvents are properly degassed to remove oxygen, which can degrade the catalyst.
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting debromination in Suzuki-Miyaura reactions.
Question 2: My Buchwald-Hartwig amination of this compound is giving me mainly the debrominated starting material. What should I change?
Answer:
Similar to Suzuki couplings, debromination in Buchwald-Hartwig aminations is often linked to the catalyst system and reaction conditions. The proximity of the methyl group in this compound can present steric challenges, making careful optimization crucial.[7]
Causality and Solutions:
-
Ligand Selection is Key: For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine ligands is paramount.[7] These ligands facilitate the reductive elimination step, which forms the desired C-N bond, and suppress side reactions like β-hydride elimination.[1]
-
Recommendation: Employ a modern Buchwald-Hartwig catalyst system. Combinations like Pd₂(dba)₃ with ligands such as XPhos, RuPhos, or BrettPhos are excellent choices. For heteroaryl halides, specific ligands have been developed to enhance reactivity and minimize side reactions.
-
-
Choice of Base: The base plays a critical role in deprotonating the amine to form the active nucleophile. However, an overly strong or poorly soluble base can lead to side reactions.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if debromination is an issue, consider switching to lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).[8]
-
-
Solvent and Temperature: The reaction should be conducted in an anhydrous, aprotic solvent under an inert atmosphere.
Comparative Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System (Pd Precursor + Ligand) | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd₂(dba)₃ + XPhos | NaOtBu | Toluene | 80-110 | High yield, low debromination for many amines |
| Pd(OAc)₂ + RuPhos | K₃PO₄ | Dioxane | 100 | Good for hindered amines and heteroaryl halides |
| G3-XPhos Precatalyst | LHMDS | Toluene | 80-100 | High activity, may allow for lower temperatures |
Question 3: I am attempting a Heck reaction with this compound and an alkene, but the main product is 2-methylquinoline. How can I promote the desired C-C bond formation?
Answer:
The Heck reaction, which couples aryl halides with alkenes, is also susceptible to debromination.[9][10] The key is to favor the migratory insertion of the alkene and subsequent β-hydride elimination to form the product over reductive cleavage of the C-Br bond.
Causality and Solutions:
-
Catalyst and Ligand: While some Heck reactions can be performed without phosphine ligands ("phosphine-free"), the use of appropriate ligands can often improve selectivity and yield, especially for more challenging substrates.
-
Recommendation: Start with a standard catalyst like Pd(OAc)₂ with PPh₃.[5] If debromination persists, consider more electron-rich or bidentate phosphine ligands. For some systems, N-heterocyclic carbene (NHC) ligands have also shown high efficiency.
-
-
Base and Solvent: The choice of base is critical for regenerating the Pd(0) catalyst in the catalytic cycle.
-
Reaction Temperature: High temperatures are often required for Heck reactions (100-140 °C), but this can also increase the rate of debromination.[5]
-
Recommendation: Carefully optimize the temperature. It may be beneficial to start at a lower temperature and slowly increase it while monitoring the reaction.
-
Question 4: In my Sonogashira coupling of this compound with a terminal alkyne, I'm getting a mixture of the desired product and the debrominated starting material. What are the best conditions to avoid this?
Answer:
Sonogashira coupling involves a dual catalytic system of palladium and copper (in the classic protocol) or a copper-free system. Debromination can occur in both.
Causality and Solutions:
-
Copper-Free vs. Copper-Catalyzed: While the classic Sonogashira reaction uses a copper co-catalyst (e.g., CuI), copper-free conditions have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts. For some substrates, copper-free conditions can also reduce debromination.
-
Recommendation: Try a copper-free Sonogashira protocol. These typically use a palladium catalyst with a phosphine ligand and an organic base (e.g., Et₃N, piperidine) in a solvent like THF or DMF.
-
-
Catalyst and Ligand: The palladium catalyst and ligand are crucial for efficient coupling.
-
Recommendation: A common system is Pd(PPh₃)₂Cl₂ or a combination of a Pd(0) or Pd(II) source with PPh₃. For challenging substrates, bulky, electron-rich ligands can be beneficial.
-
-
Base and Solvent: The base is required to deprotonate the terminal alkyne.
-
Recommendation: An amine base like triethylamine or piperidine is typically used, often serving as both the base and part of the solvent system. Ensure the base is of high purity.
-
Logical Flow for Optimizing Sonogashira Coupling
Caption: A systematic approach to minimize debromination in Sonogashira reactions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
XPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed toluene and water (e.g., 10:1 v/v)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos under an inert atmosphere.
-
Atmosphere Purge: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture with vigorous stirring in an oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Robust Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk technique, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.
-
Reagent Addition: Add the this compound and the amine to the flask.
-
Atmosphere Purge: If not in a glovebox, evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the mixture in an oil bath at 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. datapdf.com [datapdf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide to 3-Bromoquinoline Chemistry
Welcome to the technical support center for 3-bromoquinoline chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 3-bromoquinoline as a critical intermediate. Here, we move beyond simple protocols to address the nuanced challenges and unexpected outcomes that can arise during synthesis, purification, and downstream applications. This resource, structured in a responsive question-and-answer format, provides in-depth, field-proven insights to help you navigate your experimental hurdles with confidence.
Safety First: Handling 3-Bromoquinoline
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). 3-Bromoquinoline is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2]
-
Engineering Controls: Always handle 3-bromoquinoline and its reagents in a certified chemical fume hood to avoid inhalation of vapors.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[1][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3][5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1][3]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[3][5]
-
Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when working with 3-bromoquinoline.
Q1: What are the most common impurities found in crude 3-bromoquinoline?
A1: Impurities typically stem from the synthetic route employed. Common contaminants include unreacted quinoline starting material, over-brominated products such as various dibromoquinoline isomers, and other positional isomers of monobromoquinoline.[6] If using a Skraup synthesis to prepare the quinoline precursor, tar-like polymeric byproducts are also a frequent issue due to the highly exothermic nature of the reaction.[6][7]
Q2: My reaction yield is consistently low. What are the general culprits?
A2: Low yields in 3-bromoquinoline synthesis or its subsequent reactions can be attributed to several factors:
-
Incomplete Conversion: The reaction may not have reached completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Product Degradation: Quinoline derivatives can be sensitive to the harsh acidic or high-temperature conditions often used in synthesis, leading to degradation or polymerization.[8][9]
-
Steric Hindrance: In downstream coupling reactions, bulky substituents near the bromine atom or on the coupling partner can significantly slow down the reaction rate.[8]
-
Catalyst Inactivity: For cross-coupling reactions, the palladium catalyst can be poisoned by impurities or may not be suitable for the specific transformation.
Q3: I'm getting a mixture of bromo-isomers. How can I improve regioselectivity for the 3-position?
A3: Direct electrophilic bromination of quinoline typically yields a mixture of 5- and 8-bromoquinolines.[10] To achieve high regioselectivity for the 3-position, a carefully chosen strategy is essential:
-
Choice of Brominating Agent: Aggressive reagents like molecular bromine (Br₂) often lead to poor selectivity and over-bromination.[8] Milder, more controllable reagents like N-Bromosuccinimide (NBS) are often preferred.[8]
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity by favoring the kinetically controlled product.[8]
-
Alternative Synthetic Routes: For guaranteed regioselectivity, consider a multi-step approach such as the Sandmeyer reaction starting from 3-aminoquinoline.[10] Modern methods involving formal [4+2] cycloadditions also offer excellent regiocontrol.[11]
Q4: My purified 3-bromoquinoline is yellow or brown. How can I decolorize it?
A4: Colored impurities are often highly polar, baseline materials. A simple and effective method for their removal is to perform a short plug filtration. Dissolve the colored product in a minimum amount of a suitable solvent (like dichloromethane or ethyl acetate) and pass it through a small pad of silica gel in a pipette or funnel. The less polar 3-bromoquinoline will elute quickly, while the colored impurities will remain adsorbed at the top of the silica.[6]
Troubleshooting Specific Synthetic Routes
Method 1: Skraup Synthesis of Quinoline followed by Bromination
The Skraup synthesis is a classic but notoriously aggressive method for preparing the quinoline core.
Q: The initial Skraup reaction is dangerously exothermic and difficult to control. How can I tame it?
A: The violent exotherm is a well-known hazard of the Skraup synthesis.[7][12] The key is moderation:
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) is the standard and most effective method to make the reaction less violent and extend it over a longer period.[7][12]
-
Controlled Reagent Addition: The concentrated sulfuric acid must be added slowly and incrementally, with efficient cooling in an ice bath.
-
Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat and prevent the formation of localized hotspots, which are a primary cause of runaway reactions and tar formation.[7]
Q: The crude product from my Skraup reaction is a black, tarry mess. What is the best way to isolate the quinoline intermediate?
A: Tar formation is almost unavoidable in this reaction.[7] Do not attempt to directly purify this crude mixture by column chromatography. The standard and most effective workup involves:
-
Carefully pouring the cooled reaction mixture onto crushed ice.
-
Neutralizing the acidic solution with a base like sodium hydroxide or ammonia.
-
Performing a steam distillation. The quinoline product is volatile with steam, while the tarry, polymeric byproducts are not. This is a highly effective method for initial purification.[7]
-
The distilled quinoline can then be extracted from the aqueous distillate with an organic solvent.
Method 2: Downstream Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
3-Bromoquinoline is an excellent substrate for palladium-catalyzed cross-coupling reactions, but failures are common.
Q: My Buchwald-Hartwig amination of 3-bromoquinoline is sluggish or fails completely. What should I investigate?
A: The success of a Buchwald-Hartwig amination is highly dependent on the synergistic effect of the catalyst, ligand, base, and solvent.[13][14]
-
Catalyst System: The choice of phosphine ligand is critical. Bulky, electron-rich monodentate ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., BINAP) are often required to facilitate the catalytic cycle.[13][15] If using a simple precursor like Pd(OAc)₂, it is often unreliable; consider using a pre-formed catalyst for better consistency.[16]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but can be problematic with base-sensitive functional groups.[15] In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened.[13]
-
Solvent Choice: Anhydrous, degassed solvents like toluene, dioxane, or THF are essential. Oxygen can deactivate the Pd(0) catalyst.[15]
Q: I suspect catalyst poisoning in my Suzuki coupling reaction. What are the likely causes?
A: Palladium catalysts are sensitive to a variety of functional groups and impurities.
-
Sulfur-containing compounds: Even trace amounts of sulfur can irreversibly bind to the palladium center, killing the catalyst. Ensure your starting materials and solvents are free from sulfur-containing impurities.
-
Unprotected Amines: If your boronic acid coupling partner contains a free amine, it can act as a ligand, coordinating to the palladium and inhibiting catalytic activity.[17]
-
Excess Halides: High concentrations of iodide (if present as an impurity or from an additive) can form stable palladium-iodide dimers, taking the catalyst out of the active cycle.[18]
Purification Clinic
Q: My 3-bromoquinoline is decomposing on the silica gel column, leading to streaking and low recovery. What can I do?
A: This is a classic problem for basic, nitrogen-containing heterocycles like quinolines.[9] The acidic silanol groups (Si-OH) on the surface of the silica gel can strongly interact with the basic nitrogen, leading to irreversible adsorption and degradation.
-
Deactivate the Silica: Neutralize the acidic sites by preparing your column slurry and eluent with a small amount of a tertiary amine, typically 0.5-2% triethylamine (NEt₃).[9] This amine will preferentially bind to the acidic sites, allowing your compound to pass through unharmed.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic support. Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.[9]
-
Minimize Contact Time: Use flash chromatography with a shorter, wider column and a slightly more polar solvent system to reduce the residence time of your compound on the stationary phase.[9]
Q: I cannot separate 3-bromoquinoline from a closely-related isomer by chromatography. What are my options?
A: Separating isomers is challenging due to their similar physical properties.[8][9]
-
Optimize Chromatography: Use a long column with a shallow solvent gradient to maximize resolution. Aim for an Rf value of 0.3-0.4 for your target compound on TLC for the best separation.[6][8]
-
Recrystallization of the Hydrobromide Salt: This is a powerful but often overlooked technique. Convert the mixture of free bases to their hydrobromide salts by treating with HBr. The salts often have very different solubilities, allowing for fractional recrystallization. A common solvent system for this is a water/alcohol mixture.[8][19] After purification, the salt can be neutralized with a base to recover the purified 3-bromoquinoline free base.[8]
Data Presentation & Analytical Guide
Table 1: Typical NMR Spectroscopic Data for 3-Bromoquinoline
Accurate characterization is essential for confirming the identity and purity of your product.[20] The following are typical chemical shifts for 3-bromoquinoline.
| Proton Assignment (¹H NMR) | Chemical Shift (δ) [ppm] | Carbon Assignment (¹³C NMR) | Chemical Shift (δ) [ppm] |
| H-2 | ~8.90 | C-2 | ~151.0 |
| H-4 | ~8.20 | C-3 | ~121.0 |
| H-5 | ~8.10 | C-4 | ~136.5 |
| H-6 | ~7.65 | C-4a | ~147.5 |
| H-7 | ~7.80 | C-5 | ~130.0 |
| H-8 | ~7.95 | C-6 | ~128.0 |
| C-9 | ~7.60 | C-7 | ~129.5 |
| C-8 | ~127.5 | ||
| C-8a | ~128.8 |
Note: Values are approximate and can vary based on the deuterated solvent and spectrometer frequency. Data compiled from expected values and spectral databases.[20][21]
Q: How can I definitively confirm the presence of bromine using mass spectrometry?
A: Mass spectrometry is an excellent tool for this. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. Therefore, in the mass spectrum, the molecular ion (M⁺) peak will appear as a characteristic pair of peaks of nearly equal intensity, separated by two mass units (e.g., at m/z 207 and 209 for the [M]⁺ ion of C₉H₆BrN). This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.[20]
Experimental Workflows & Logic Diagrams
To aid in your decision-making process, the following diagrams illustrate common troubleshooting workflows.
References
- 1. fishersci.com [fishersci.com]
- 2. store.sangon.com [store.sangon.com]
- 3. fishersci.fr [fishersci.fr]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 3-Bromoquinoline(5332-24-1) 13C NMR [m.chemicalbook.com]
Technical Support Center: Separation of Isomers from 3-Bromo-2-methylquinoline
Welcome to the technical support resource for the purification of 3-Bromo-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating the desired 3-bromo isomer from complex reaction mixtures. The synthesis of substituted quinolines, particularly through electrophilic bromination, often results in a mixture of positional isomers and other byproducts due to issues with regioselectivity.[1] This document provides in-depth, experience-driven answers to common purification challenges, focusing on chromatographic and crystallization-based methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers and impurities I should expect when synthesizing this compound?
A1: The synthesis of this compound can be challenging in terms of selectivity. Besides the desired product, you are likely to encounter several impurities:
-
Positional Isomers: Direct bromination of 2-methylquinoline can yield a variety of isomers where the bromine atom is substituted at different positions on the quinoline ring system (e.g., 5-Bromo-, 6-Bromo-, 8-Bromo-2-methylquinoline).[2] The formation of these isomers is a primary challenge due to their very similar physical and chemical properties.
-
Over-brominated Products: The reaction may not stop at monosubstitution, leading to the formation of di- or even poly-brominated quinolines.[1]
-
Unreacted Starting Material: Incomplete conversion will leave residual 2-methylquinoline in your crude product.
-
Side-Reaction Byproducts: Depending on the reaction conditions, other impurities such as tar-like polymeric materials may also form.[1]
Q2: What is the primary strategy for separating positional isomers of bromo-2-methylquinolines?
A2: The most widely employed and generally effective technique for separating positional isomers of bromo-2-methylquinolines on a laboratory scale is silica gel column chromatography.[3][4] The principle behind this technique is the differential adsorption of isomers onto the stationary phase (silica gel) and their varying solubility in the mobile phase. Due to subtle differences in their dipole moments and steric profiles, isomers will travel through the column at different rates, allowing for their separation. For particularly difficult separations, High-Performance Liquid Chromatography (HPLC) offers superior resolving power.[5]
Q3: Can I use crystallization to separate these isomers?
A3: Fractional crystallization can be a viable, and sometimes preferable, method if the isomers exhibit significantly different solubilities in a specific solvent system.[5] This technique is often less labor-intensive than chromatography for large-scale purifications. However, finding a suitable solvent system that selectively crystallizes one isomer while leaving the others in solution can require extensive screening. A useful strategy for quinoline derivatives is the recrystallization of their hydrobromide or hydrochloride salts, which often have more distinct crystallization properties than the free bases.[1]
Q4: My bromoquinoline compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A4: This is a known issue, particularly for acid-sensitive compounds. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the degradation of certain molecules.[6] For basic compounds like quinolines, these sites can also cause strong, sometimes irreversible, binding, leading to significant peak tailing and low recovery.
To mitigate this, you can:
-
Deactivate the Silica: Pre-treat the silica gel by adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia (typically 0.1-1%), to the eluent system.[5][6] This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Switch to a less acidic or neutral stationary phase such as neutral or basic alumina.[3][6]
-
Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.[6]
Troubleshooting Guide: Chromatographic Separation
This section addresses specific issues encountered during the chromatographic separation of this compound isomers.
Issue 1: Poor resolution between isomeric peaks in column chromatography.
Question: I am running a silica gel column, but my collected fractions are still a mixture of isomers. How can I improve the separation?
Answer: This is the most common challenge, stemming from the very similar polarities of positional isomers.[5] Here is a systematic approach to improving resolution:
-
Optimize the Mobile Phase (Eluent):
-
Reduce Polarity: Isomers often separate better in less polar solvent systems. Start with a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Systematic Screening (TLC): Use Thin Layer Chromatography (TLC) to test a wide range of solvent systems. The goal is to find an eluent that gives the largest difference in Rf values (ΔRf) between your isomers. An ideal Rf for the target compound is typically between 0.2 and 0.35 for good separation on a column.[3]
-
-
Adjust Column Parameters:
-
Increase Column Length: A longer and narrower column provides more theoretical plates, enhancing separation efficiency.[5]
-
Reduce Flow Rate: A slower flow rate allows for better equilibration of the analyte between the stationary and mobile phases, which can significantly improve resolution.[5]
-
Sample Loading: Use a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel and carefully load this dry powder onto the top of the column bed. This ensures a tight, even starting band, which is critical for good separation.[3][5]
-
-
Modify the Stationary Phase:
Troubleshooting Workflow: Poor Chromatographic Resolution
Caption: Troubleshooting decision tree for poor chromatographic resolution.
Issue 2: My HPLC chromatogram shows significant peak tailing.
Question: I am using a C18 column for HPLC analysis, but my peaks for the bromoquinoline isomers are tailing badly. What is the cause and the solution?
Answer: Peak tailing for basic compounds like quinolines on standard silica-based HPLC columns is a classic problem. It is caused by strong, secondary ionic interactions between the basic nitrogen atom of the quinoline and residual acidic silanol groups (Si-OH) on the C18 stationary phase that are not fully "end-capped".[5]
Solutions:
-
Mobile Phase Additives: The most common solution is to add a competing base to the mobile phase. This base will bind to the active silanol sites, preventing your analyte from interacting with them.
-
Triethylamine (TEA): Add 0.1% TEA to your mobile phase (e.g., Acetonitrile/Water).
-
Formic Acid or Acetic Acid: Alternatively, adding a small amount of acid (e.g., 0.1% formic acid) will protonate the quinoline nitrogen. This protonated base is then repelled by the protonated silanol groups, reducing unwanted interactions. You will need to experiment to see which modifier works best for your specific isomers.
-
-
Use a Modern Column: Newer generation HPLC columns are designed with better end-capping or have stationary phases specifically designed for the analysis of basic compounds. If you continue to have issues, switching to a column marketed for "high-purity" or "base-deactivated" applications is a good investment.[5]
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
This protocol describes a general method for separating a mixture of bromo-2-methylquinoline isomers.
1. Eluent Selection:
-
Dissolve a small amount of your crude mixture and spot it on several TLC plates.
-
Develop the plates in different solvent systems. A good starting point is a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a slightly more polar solvent (like Ethyl Acetate or Diethyl Ether).[3]
-
Goal: Find a solvent system where the desired this compound isomer has an Rf of ~0.2-0.35 and is well-separated from other spots.
2. Column Preparation:
-
Select a glass column appropriate for your sample size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., Hexanes).
-
Pour the slurry into the column and allow it to pack evenly. Gently tap the column to dislodge air bubbles. Drain the excess solvent until it is level with the top of the silica bed.
-
Add a thin layer (0.5 cm) of sand to protect the silica surface.[5]
3. Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[3][5]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin elution at a steady rate.
-
Collect fractions in test tubes or vials.
-
Monitor the fractions by TLC to identify those containing the pure desired isomer.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
General Separation Workflow
References
Removal of unreacted starting material from 3-Bromo-2-methylquinoline
Welcome to the Technical Support Center dedicated to the purification of 3-Bromo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted starting materials and other impurities from this important synthetic intermediate. In the following sections, we will address common issues through a question-and-answer format, providing detailed troubleshooting protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've synthesized this compound, and I suspect there is unreacted 2-methylquinoline in my crude product. How can I confirm its presence and what is the best way to remove it?
A1: Confirming the presence of 2-methylquinoline and selecting an appropriate purification strategy are crucial first steps.
Initial Diagnosis: Thin-Layer Chromatography (TLC)
Your primary diagnostic tool should be Thin-Layer Chromatography (TLC). Due to the introduction of the bromine atom, this compound is expected to be less polar than the starting material, 2-methylquinoline.
-
Procedure:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate alongside a spot of pure 2-methylquinoline (if available).
-
Develop the plate using a solvent system such as a mixture of hexanes and ethyl acetate. A good starting ratio is 4:1.
-
Visualize the plate under UV light. The spot corresponding to 2-methylquinoline should have a higher Rf value (travel further up the plate) than your desired this compound.
-
Primary Purification Method: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities.
-
Scientific Rationale: The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (eluent). The more polar compound (this compound) will have a stronger interaction with the polar silica gel and will thus elute more slowly than the less polar 2-methylquinoline.
-
Detailed Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the slurry, ensuring an even and compact bed. Add a thin layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the column. This dry loading technique often results in better separation.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). You can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your product after the starting material has been washed off the column.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for efficient separation of compounds with different polarities. |
| TLC Rf Target | ~0.3 for this compound | Provides optimal separation on the column. |
Q2: I'm performing a column chromatography, but the separation between this compound and 2-methylquinoline is poor. What can I do to improve it?
A2: Poor separation can often be resolved by optimizing your chromatography conditions.
-
Optimize the Mobile Phase: The key to good separation is the solvent system. Use TLC to screen various solvent ratios. If a hexanes/ethyl acetate system is not providing adequate separation, you can try other solvent systems like dichloromethane/hexanes or toluene/ethyl acetate. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.
-
Use a Longer Column: A longer column provides more surface area for the separation to occur, which can improve the resolution between closely eluting compounds.
-
Employ a Shallow Gradient: Instead of large step changes in solvent polarity, a shallow, gradual gradient can significantly enhance separation.
-
Check for Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.[1]
Q3: My this compound appears to be decomposing on the silica gel column. What are the potential causes and solutions?
A3: Decomposition on silica gel is a known issue for some nitrogen-containing heterocycles due to the acidic nature of the stationary phase. [1]
-
Scientific Rationale: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of the silica gel, leading to degradation.
-
Troubleshooting Strategies:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites by preparing a slurry of the silica gel in your eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[1]
-
Use an Alternative Stationary Phase: If deactivating the silica gel is not effective, consider using a less acidic stationary phase like neutral or basic alumina.[2]
-
Minimize Contact Time: Employing flash chromatography with a shorter, wider column can reduce the time your compound is in contact with the stationary phase.
-
Q4: Can I use recrystallization to purify this compound? If so, what is a good solvent system?
A4: Recrystallization can be an excellent and scalable purification method if a suitable solvent is found.
-
Scientific Rationale: Recrystallization works by dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing it to cool. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.
-
Solvent Selection: The ideal solvent is one in which this compound is very soluble at high temperatures and poorly soluble at low temperatures. Conversely, the unreacted 2-methylquinoline should remain soluble at low temperatures.
-
Single Solvent System: Based on solubility data for similar compounds, you could explore solvents like ethanol, isopropanol, or mixtures containing water.[3][4]
-
Mixed Solvent System: A mixed-solvent recrystallization can be very effective. This involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is insoluble) until the solution becomes turbid. The solution is then allowed to cool slowly. A common combination is ethyl acetate/hexanes.[4]
-
-
General Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until you observe persistent cloudiness.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
-
Q5: I have non-basic impurities in my crude product. Is there a purification method other than chromatography?
A5: Yes, an acid-base extraction can be a very effective way to remove non-basic impurities.
-
Scientific Rationale: The basic nitrogen atom of the quinoline ring can be protonated by an acid to form a water-soluble salt. Non-basic impurities will remain in the organic layer.
-
Detailed Protocol:
-
Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The this compound and any unreacted 2-methylquinoline will move into the aqueous layer as their hydrochloride salts.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer by carefully adding a base (e.g., NaOH or NaHCO₃ solution) until the solution is alkaline.
-
The purified this compound and 2-methylquinoline will precipitate or form an oil.
-
Extract the purified compounds back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Note: This method is excellent for removing non-basic impurities but will not separate this compound from unreacted 2-methylquinoline.[5] This technique is often used as a preliminary purification step before chromatography or recrystallization.
Purification Workflow Diagram
Caption: Decision workflow for the purification of this compound.
References
Technical Support Center: Recrystallization Techniques for Purifying 3-Bromo-2-methylquinoline
Introduction
Welcome to the Technical Support Center for the purification of 3-Bromo-2-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the principles behind the purification process. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
The purification of substituted quinolines is a critical step in many synthetic pathways. The presence of impurities can significantly impact the outcome of subsequent reactions and the biological activity of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[1][2] This guide will walk you through the nuances of applying this technique to this compound, ensuring you can achieve the highest possible purity.
Core Principles of Recrystallization
The success of any recrystallization hinges on the selection of an appropriate solvent. An ideal solvent will exhibit high solubility for the compound of interest at elevated temperatures and low solubility at cooler temperatures.[3][4] Conversely, impurities should either be highly soluble at all temperatures, remaining in the liquid phase (mother liquor), or insoluble at all temperatures, allowing for their removal via hot filtration.[3]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should consider before starting?
Understanding the physical and chemical properties of this compound is fundamental to designing an effective purification strategy. While specific data for this compound can be limited, we can infer properties from similar structures like 3-Bromoquinoline and 6-Bromo-2-methylquinoline.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₈BrN | [5] |
| Molecular Weight | 222.08 g/mol | |
| Appearance | Solid | [5] |
| Melting Point | Not readily available for the 3-bromo isomer. For comparison, 6-Bromo-2-methylquinoline has a melting point of 101-105 °C. 3-Bromoquinoline has a melting point of 13-15 °C. | |
| Solubility | Generally, quinoline derivatives show varied solubility in organic solvents. A related compound, 6-bromo-2-methylquinoline, shows high solubility in toluene, ethyl acetate, and acetone at higher temperatures, with lower solubility in alcohols and very low solubility in water.[6] | [6] |
| Safety | Halogenated quinolines should be handled with care. They can be irritants to the skin, eyes, and respiratory system.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][8] | [9][7] |
Q2: How do I select the best solvent for the recrystallization of this compound?
Solvent selection is the most critical step for a successful recrystallization.[10] The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][11]
Single-Solvent System: The ideal single solvent is one where this compound is highly soluble when hot and poorly soluble when cold.[3] Mixed-Solvent System (Solvent Pair): If a suitable single solvent cannot be found, a mixed-solvent system is an excellent alternative.[3] This involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[12]
Recommended Solvent Screening Protocol:
-
Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a different solvent.
-
Observe the solubility at room temperature.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube and observe if the compound dissolves.
-
Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.
-
The best solvent will be the one that dissolves the compound completely when hot and yields a large quantity of crystals upon cooling.
Commonly Tested Solvents for Quinolines: [6][13][14]
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Alkanes: Hexane, Pentane
-
Water
For halogenated quinolines, a mixed solvent system such as ethanol/water or ethyl acetate/hexane is often effective.[3][13][14] You would dissolve the crude material in the minimum amount of the hot "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the point of saturation).[10] A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: Can you provide a step-by-step protocol for recrystallizing this compound?
Certainly. The following is a general protocol that can be adapted based on your solvent screening results. This example will use a mixed-solvent system of ethanol and water, which is a common choice for moderately polar compounds.[3]
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, you will need to perform a hot gravity filtration. This step is crucial for removing impurities that do not dissolve in the hot solvent.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes persistently cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance.[10] Slow cooling is essential for the formation of large, pure crystals.[4] Rushing this step can lead to the formation of a precipitate, which can trap impurities.[15]
-
Cooling: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guide
Issue 1: My product has "oiled out" and formed a liquid layer instead of crystals.
Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point.[16] This is more common with low-melting point solids or when the solution is cooled too quickly.[17] Impurities can also lower the melting point of the mixture, contributing to this issue.
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent to decrease the saturation point of the solution.[12][18]
-
Slow Down the Cooling: Allow the flask to cool very slowly. Insulating the flask can help to promote gradual crystal growth.[18]
-
Modify the Solvent System: If the problem persists, you may need to choose a solvent with a lower boiling point or adjust the ratio of your mixed-solvent system.[12]
Issue 2: No crystals are forming, even after cooling in an ice bath.
Causality: This is usually due to one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated, but crystallization has not been induced.[18][19]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod.[17][18][19] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of the crude this compound to the solution.[17][18][19] This will act as a template for further crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[18] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[17] Then, allow it to cool again.
-
Cool to a Lower Temperature: If crystals still do not form, try cooling the solution to an even lower temperature using a dry ice/acetone bath.
Issue 3: The recovery yield of my purified product is very low.
Causality: A low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent that is too warm.[1][17]
Troubleshooting Steps:
-
Minimize Solvent Usage: Always use the absolute minimum amount of hot solvent required to dissolve your compound.[1] Any excess solvent will retain more of your product in the mother liquor upon cooling.[10]
-
Check the Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid residue remains, it indicates that a substantial portion of your product did not crystallize.[17] You can attempt to recover a "second crop" of crystals by concentrating the mother liquor and repeating the cooling process.
-
Ensure Proper Washing: Always use ice-cold solvent to wash your crystals during filtration.[1] Using room temperature or warm solvent will redissolve some of your product.
Issue 4: The final product is still colored.
Causality: Colored impurities may be present that have similar solubility profiles to your target compound.
Troubleshooting Steps:
-
Use Activated Charcoal: Activated charcoal can be used to adsorb colored impurities.[1] After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Boil and Filter: Briefly boil the solution with the charcoal to allow for adsorption.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a decrease in yield as it may also adsorb some of your desired product.[17]
Concluding Remarks
Mastering the technique of recrystallization is a blend of scientific principle and practical skill. For this compound, careful solvent selection and a methodical approach to the crystallization process are paramount to achieving high purity. This guide provides a framework for your purification efforts and a toolkit for troubleshooting common issues. Remember that each compound and impurity profile can be unique, so do not hesitate to systematically optimize these procedures for your specific needs.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. edu.rsc.org [edu.rsc.org]
- 5. This compound | 343330-62-1 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 19. people.chem.umass.edu [people.chem.umass.edu]
Minimizing homocoupling in 3-Bromo-2-methylquinoline reactions
Introduction
Welcome to the technical support center for researchers utilizing 3-bromo-2-methylquinoline in cross-coupling reactions. This versatile building block is crucial in the synthesis of novel compounds for pharmaceutical and materials science applications. However, a frequent and often frustrating challenge encountered during its functionalization is the formation of the homocoupled byproduct, 2,2'-dimethyl-3,3'-biquinoline.
This guide is designed to provide in-depth, field-proven insights into why this side reaction occurs and, more importantly, how to suppress it. Moving beyond simple procedural lists, we will explore the mechanistic underpinnings of homocoupling and provide a logical framework for troubleshooting and optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of these reactions?
Homocoupling is an undesired side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. When working with this compound in a Suzuki-Miyaura reaction, for instance, the primary concern is the homocoupling of the organoboron reagent to form a biaryl byproduct. In a Sonogashira reaction, it is the terminal alkyne that can dimerize in a process known as Glaser coupling.[1] This side reaction consumes valuable starting materials, reduces the yield of your desired cross-coupled product, and introduces a often difficult-to-separate impurity.[1]
Q2: What are the primary drivers of homocoupling in palladium-catalyzed reactions?
The two main culprits are the presence of oxygen and palladium(II) species in the reaction mixture.[1][2]
-
Oxygen: Even trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that promotes the homocoupling of organoboron reagents.[3][4]
-
Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the initial reduction to the active Pd(0) catalyst can be incomplete or slow. The remaining Pd(II) is a competent catalyst for the homocoupling of two boronic acid molecules.[3][4] This reaction conveniently reduces the Pd(II) to Pd(0), but at the cost of your reagents.
Q3: For which common cross-coupling reactions is homocoupling a major concern with this compound?
Homocoupling can be a significant issue in several key reactions:
-
Suzuki-Miyaura Coupling: This is the most common reaction where homocoupling of the boronic acid or ester partner is observed, leading to a symmetrical biaryl impurity.
-
Sonogashira Coupling: The copper co-catalyst, often CuI, in the presence of an amine base and oxygen, can promote the oxidative homocoupling of the terminal alkyne partner (Glaser coupling) to form a 1,3-diyne.[1]
-
Stille and Negishi Couplings: While sometimes less pronounced than in Suzuki reactions, homocoupling of the organotin or organozinc reagents can also occur.
Q4: How does my choice of ligand impact homocoupling?
The ligand is critical. Its role is to stabilize the palladium center and modulate its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs)) are often highly effective at minimizing homocoupling.[3][5] They achieve this by accelerating the key steps of the desired cross-coupling cycle—specifically, oxidative addition and the final reductive elimination step that forms your product.[5] When the desired reaction is faster, the undesired homocoupling pathway is kinetically disfavored.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with actionable solutions grounded in chemical principles.
Problem 1: High levels of 2,2'-dimethyl-3,3'-biquinoline (or other boronic acid dimer) detected in a Suzuki-Miyaura Coupling.
This is the most frequent issue. The presence of this byproduct points directly to a homocoupling pathway dominating over the intended cross-coupling.
Solution A: Scrutinize and Perfect the Inert Atmosphere
-
Causality: Oxygen is the primary enemy. Inadequately degassed solvents or a poor inert atmosphere allow for the oxidation of your active Pd(0) catalyst to Pd(II), which is a key promoter of homocoupling.[3][4][6]
-
Troubleshooting Steps:
-
Solvent Degassing: Do not just bubble nitrogen through your solvent for a few minutes. For maximum oxygen removal, use a "freeze-pump-thaw" method (at least three cycles) for anhydrous solvents. Alternatively, sparging (subsurface bubbling) with argon or nitrogen for 30-60 minutes is more effective than a simple surface-level purge.[2][4][7]
-
Vessel Inerting: Ensure your reaction flask is thoroughly purged. Evacuate the sealed flask on a vacuum manifold and backfill with nitrogen or argon. Repeat this cycle three times before adding reagents.[8]
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction setup and duration.
-
Solution B: Re-evaluate Your Palladium Source
-
Causality: Using a Pd(II) salt like Pd(OAc)₂ requires an in-situ reduction to Pd(0) to enter the catalytic cycle. This reduction often occurs via homocoupling of your boronic acid.[3]
-
Troubleshooting Steps:
-
Switch to a Pd(0) Source: Use a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2] This eliminates the need for the problematic initial reduction step.
-
Use Modern Precatalysts: Employ rationally designed Pd(II) precatalysts, like the Buchwald G3 or G4 precatalysts. These are engineered for clean and rapid generation of the active monoligated Pd(0) species upon activation with a base, minimizing the lifetime of free Pd(II) in solution.[3]
-
Add a Reducing Agent: If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) without consuming your valuable coupling partners.[4][7]
-
Table 1: Comparison of Common Palladium Sources for Suzuki Coupling
| Palladium Source | Oxidation State | Activation Requirement | Homocoupling Risk | Notes |
| Pd(OAc)₂ / PdCl₂ | Pd(II) | In-situ reduction (often by homocoupling or ligand oxidation) | High | Cost-effective but requires careful optimization.[9] |
| Pd(PPh₃)₄ | Pd(0) | Dissociation of ligands to generate active species | Low | A classic choice, but can be sensitive to air and heat. |
| Pd₂(dba)₃ | Pd(0) | Used with an external ligand | Low | Excellent source of "ligandless" Pd(0) for ligand screening.[3] |
| XPhos Pd G3/G4 | Pd(II) | Base-activated reductive elimination | Very Low | Highly efficient, broad scope, generates active Pd(0) cleanly.[3] |
Solution C: Optimize Ligand and Base Selection
-
Causality: The base activates the boronic acid for transmetalation.[10] An inappropriate base can lead to slow transmetalation, giving the homocoupling pathway more time to proceed. The ligand, as discussed, dictates the speed of the entire cycle.
-
Troubleshooting Steps:
-
Screen Bulky Ligands: If using a simple ligand like PPh₃, switch to a more electron-rich and sterically hindered ligand such as SPhos, XPhos, or RuPhos. These promote faster reductive elimination.[5]
-
Base Strength and Solubility: A common choice like K₂CO₃ is often effective, but if reactions are sluggish, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. Ensure the base is finely powdered and dry to maximize surface area and reactivity.[8][11] For base-sensitive substrates, weaker bases like K₂CO₃ or even organic bases can be tested.[8]
-
Problem 2: Significant formation of diyne byproduct in a Sonogashira Coupling.
This indicates that the Glaser-Hay alkyne homocoupling is outcompeting the desired Sonogashira cross-coupling.
-
Causality: The copper(I) cocatalyst is the primary catalyst for Glaser coupling, especially in the presence of oxygen.
-
Troubleshooting Steps:
-
Go Copper-Free: The most effective solution is often to switch to a copper-free Sonogashira protocol. Many modern methods use specific palladium/ligand systems (e.g., Pd/NHC complexes) that can facilitate the reaction without a copper cocatalyst, completely eliminating the Glaser pathway.[12]
-
Minimize Copper: If a copper-free method is not feasible, strictly minimize the amount of CuI used (e.g., 1-2 mol%). Ensure it is high purity.
-
Rigorous Degassing: As with the Suzuki reaction, oxygen is a key promoter of this side reaction. Ensure the reaction is performed under a strictly inert atmosphere.[12]
-
Control Temperature: Sonogashira couplings of aryl bromides often require heating, but excessive temperatures can accelerate side reactions.[13][14] Try to find the minimum temperature required for a reasonable reaction rate.
-
Problem 3: The homocoupled byproduct is co-eluting with my desired product.
-
Causality: The homocoupled product (e.g., 2,2'-dimethyl-3,3'-biquinoline) can have a polarity very similar to the desired cross-coupled product, making chromatographic separation challenging.
-
Troubleshooting Steps:
-
Prevention is the Best Cure: The most effective strategy is to optimize the reaction to prevent the impurity's formation in the first place using the methods described above.
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A switch from ethyl acetate/hexane to dichloromethane/methanol or using a gradient elution might provide better separation.
-
Recrystallization: If your desired product is a solid, recrystallization is an excellent method for purification, as the symmetrically shaped homocoupled product may have very different crystallization properties.[15]
-
Trituration: If the impurity is significantly more soluble in a particular solvent than your product, you can wash the crude solid material with that solvent (trituration) to remove the byproduct.[15]
-
Visualized Workflows and Mechanisms
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Homocoupling Pathway
This diagram illustrates the main catalytic cycle for the desired cross-coupling and the divergent pathway that leads to the undesired homocoupling byproduct.
Caption: Suzuki Cycle vs. Homocoupling Pathway
Diagram 2: Troubleshooting Workflow for High Homocoupling
This decision tree provides a logical path for diagnosing and solving issues with homocoupling in your reactions.
Caption: Troubleshooting Decision Tree
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed to proactively minimize homocoupling.
-
Vessel and Reagent Preparation:
-
Place a magnetic stir bar in a Schlenk flask and dry it in an oven overnight. Allow it to cool under vacuum.
-
To the flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and finely powdered K₃PO₄ (2.0 mmol, 2.0 eq).
-
Add your chosen Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Seal the flask with a septum, and then evacuate and backfill with argon three times.[8]
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture (e.g., 1,4-dioxane/water 5:1). Degas by sparging with argon for at least 30 minutes.[2]
-
Using a syringe, add the degassed solvent to the reaction flask under a positive pressure of argon.
-
-
Reaction and Monitoring:
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the this compound is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol eliminates the primary catalyst for alkyne homocoupling.
-
Vessel and Reagent Preparation:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₄ (3-5 mol%), and a suitable base such as diisopropylethylamine (DIPEA) or triethylamine (NEt₃) (2.0-3.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
-
Solvent and Alkyne Addition:
-
Add a degassed anhydrous solvent (e.g., THF or DMF) via syringe.
-
Add the terminal alkyne (1.1 mmol, 1.1 eq) via syringe.
-
-
Reaction and Monitoring:
-
Stir the mixture at the optimized temperature (start at 60 °C and increase if necessary).
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once complete, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution to remove the amine base.
-
Wash with water and then brine. Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Catalyst and ligand selection for 3-Bromo-2-methylquinoline cross-coupling
Welcome to the technical support center for catalyst and ligand selection in cross-coupling reactions involving 3-bromo-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this important heterocyclic scaffold. The inherent steric hindrance from the 2-methyl group and the electronic properties of the quinoline ring present unique challenges that require careful optimization of reaction conditions.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the success of your synthetic campaigns.
General Principles & Frequently Asked Questions
This section addresses overarching questions that apply to various cross-coupling reactions with this compound.
Q1: Why is this compound considered a "challenging" substrate for cross-coupling?
A1: The primary challenge arises from steric hindrance. The methyl group at the 2-position is adjacent to the bromine at the 3-position. This proximity can impede the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, and can also hinder the subsequent transmetalation and reductive elimination steps of the catalytic cycle.[1] Therefore, the selection of a bulky, electron-rich ligand is crucial to promote the formation of a coordinatively unsaturated, reactive palladium species that can overcome this steric barrier.[2][3]
Q2: I'm observing significant amounts of starting material decomposition or side products. What are the likely causes?
A2: Decomposition can stem from several factors. High reaction temperatures, prolonged reaction times, or an inappropriate choice of base can lead to degradation of the quinoline core or the coupling partner.[4][5] A common side reaction is dehalogenation (replacement of bromine with hydrogen), which can be promoted by certain catalyst systems or impurities.[6] Another possibility, particularly in Suzuki couplings, is protodeboronation of the boronic acid partner, which consumes the nucleophile before it can couple.[4][6] Careful screening of reaction parameters is essential to minimize these pathways.
Q3: How critical is the purity of my reagents and the reaction atmosphere?
A3: Extremely critical. Palladium-catalyzed reactions are sensitive to oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[7] Therefore, all reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen).[1][8] Solvents should be anhydrous and thoroughly degassed. The quality of the catalyst, ligands, and base is also paramount; using fresh, high-purity reagents can prevent catalyst poisoning and inconsistent results.[9][10]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds, but success with this compound hinges on the right catalytic system.[11][12]
Troubleshooting and FAQs: Suzuki-Miyaura Reactions
Q4: My Suzuki-Miyaura reaction has stalled or is giving very low yield. What should I troubleshoot first?
A4: For low yields, systematically investigate the following, in order of impact:
-
Catalyst/Ligand System: This is the most critical parameter. For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be inefficient.[13] Switch to a system known for coupling challenging substrates, such as a palladium(II) precatalyst (e.g., Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[2][8]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[14] If a mild base like Na₂CO₃ is failing, consider stronger bases such as K₃PO₄ or Cs₂CO₃, which are often more effective for hindered couplings.[6][8][11]
-
Solvent and Temperature: Ensure your solvent is anhydrous and degassed. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[11][15] If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80°C to 100-110°C) can improve rates, but monitor for decomposition.[4][5]
Q5: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
A5: Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle and promote the unwanted dimerization of the boronic acid.[7] Ensure your reaction setup is rigorously purged with an inert gas and that all solvents are properly degassed.[16] Using a pre-catalyst that cleanly generates the active Pd(0) species can also minimize side reactions.[9]
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent System | Temp (°C) | Observations |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ or K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | A reliable starting point for many heteroaryl couplings.[11] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene or Dioxane | 100-110 | Highly effective for sterically hindered aryl bromides.[2] The bulky ligand facilitates oxidative addition and reductive elimination. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Another excellent choice for challenging substrates, often providing high yields.[8][13] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | Can be effective but may struggle with the steric hindrance of the substrate, potentially leading to lower yields.[2] |
General Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for palladium-catalyzed cross-coupling. Max Width: 760px.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point and should be optimized for specific coupling partners.[8][11]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals.[1][17] The steric hindrance of this compound again makes ligand choice paramount.[1]
Troubleshooting and FAQs: Buchwald-Hartwig Amination
Q6: My Buchwald-Hartwig amination is failing. I'm using Pd(OAc)₂ and a common ligand, but see no product.
A6: The issue is almost certainly the catalyst system. Standard ligands may not be sufficient. For the amination of this compound, highly active, sterically demanding phosphine ligands are required.[1] Excellent choices include Josiphos-type ligands or bulky biarylphosphine ligands like XPhos. Also, ensure you are using a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[1][10] Weak bases like K₂CO₃ are often ineffective for this transformation.[10]
Q7: The reaction is messy, and I'm isolating multiple unidentified byproducts. What's happening?
A7: Messy reactions can be due to catalyst deactivation or side reactions involving the base.[9] If using a very strong base like NaOt-Bu at high temperatures, it can react with sensitive functional groups on your substrate or amine.[10] Consider switching to a different strong base like LHMDS or Cs₂CO₃, which can sometimes provide cleaner reactions.[10] Also, verify the integrity of your catalyst and ligand; palladium(II) precursors require in situ reduction to the active Pd(0) state, and inefficient reduction can lead to side pathways.[10][18] Using a well-defined palladium pre-catalyst can often give more reproducible results.[9]
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Observations |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 80-110 | A powerful and general system for coupling hindered aryl bromides with a wide range of amines.[1][2] |
| Pd₂(dba)₃ | RuPhos | LHMDS | Dioxane | 80-100 | RuPhos is particularly effective for coupling with secondary amines.[10] LHMDS offers good tolerance for protic functional groups.[10] |
| Pd(OAc)₂ | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos-type) | K₃PO₄ | Toluene | 100 | Josiphos ligands are highly effective for challenging C-N couplings. |
Simplified Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction. Max Width: 760px.
Detailed Protocol: Buchwald-Hartwig Amination of this compound
This protocol is adapted for a challenging heteroaryl bromide.[1][2]
-
Reaction Setup: In a glovebox or under a strong counterflow of argon, charge an oven-dried Schlenk tube with Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and NaOt-Bu (1.4 equiv).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Other Cross-Coupling Reactions
While Suzuki and Buchwald-Hartwig are most common, other transformations are also valuable.
-
Sonogashira Coupling: For the synthesis of 3-alkynyl-2-methylquinolines, a Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) is used with a copper(I) cocatalyst (e.g., CuI) and an amine base like Et₃N.[19][20]
-
Heck Coupling: To couple with alkenes, systems like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃) and a base like Et₃N in a polar aprotic solvent (e.g., DMF) are typically employed.[2][21][22]
For all reactions, the key takeaway is that the steric hindrance of this compound necessitates the use of more specialized, bulky ligands to achieve high efficiency. Standard, "off-the-shelf" conditions may often fail, requiring the systematic optimization described in this guide.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. Heck Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-2-methylquinoline and 3-chloroquinoline for Synthetic Chemistry Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, quinoline scaffolds are indispensable building blocks. The strategic functionalization of the quinoline core is paramount for modulating the physicochemical and pharmacological properties of target molecules. This guide provides an in-depth, objective comparison of the reactivity of two key quinoline intermediates: 3-Bromo-2-methylquinoline and 3-chloroquinoline. Our analysis, grounded in established chemical principles and supported by experimental data, aims to equip researchers with the insights needed to make informed decisions in reaction design and optimization.
At a Glance: Key Structural and Reactivity Differences
The primary distinction between this compound and 3-chloroquinoline lies in the nature of the halogen at the 3-position and the presence of a methyl group at the 2-position in the former. These structural variations give rise to significant differences in their reactivity profiles, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
| Feature | This compound | 3-chloroquinoline |
| Halogen at C3 | Bromine | Chlorine |
| C-X Bond Energy | Weaker C-Br bond | Stronger C-Cl bond |
| Steric Hindrance at C2 | Significant, due to the methyl group | Minimal |
| General Reactivity | Higher in Pd-catalyzed cross-couplings | Lower in Pd-catalyzed cross-couplings |
Deeper Dive: Reactivity in Key Synthetic Transformations
The utility of a building block is defined by its performance in a range of chemical transformations. Here, we compare the expected reactivity of our two subject molecules in the most common and synthetically valuable reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Reactivity Gradient
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1] The reactivity of aryl halides in these transformations is intrinsically linked to the strength of the carbon-halogen bond, following the general trend: I > Br > Cl.[2] This is because the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step, and a weaker C-X bond facilitates this process.[3]
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile tool for the formation of C-C bonds.[4] For this compound, the weaker C-Br bond suggests a higher reactivity compared to 3-chloroquinoline. Experimental data for the Suzuki coupling of 3-bromoquinoline with various arylboronic acids shows good to excellent yields under standard conditions.[5] For instance, the coupling of 3-bromoquinoline with phenylboronic acid using Pd(dppf)Cl₂ as a catalyst can proceed efficiently.[5]
Conversely, 3-chloroquinoline would likely require more forcing conditions—such as higher temperatures, longer reaction times, and more specialized, bulky phosphine ligands—to achieve comparable yields.[6][7] The steric hindrance from the 2-methyl group in this compound can also influence catalyst selection, potentially favoring less bulky palladium catalysts to ensure efficient access to the C-Br bond.
Heck Reaction:
The Heck reaction, which couples an aryl halide with an alkene, follows a similar reactivity trend.[8][9] this compound is expected to be a more facile substrate for the Heck reaction than 3-chloroquinoline. The reaction of aryl bromides with acrylates, for example, typically proceeds under milder conditions than with aryl chlorides.[10] The steric bulk of the 2-methyl group in this compound may influence the regioselectivity of the alkene insertion.
Buchwald-Hartwig Amination:
This powerful C-N bond-forming reaction is also sensitive to the nature of the halogen.[11][12] The oxidative addition of the palladium catalyst to the C-X bond is a key step in the catalytic cycle.[13] Consequently, this compound would be expected to undergo amination under milder conditions than 3-chloroquinoline. The use of bulky, electron-rich phosphine ligands is often crucial for the successful amination of less reactive aryl chlorides.[1] The steric hindrance of the 2-methyl group in this compound may necessitate careful selection of the ligand to achieve high yields.
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of these reactivity differences, the following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The critical oxidative addition step is where the greater lability of the C-Br bond in this compound provides a kinetic advantage over the C-Cl bond in 3-chloroquinoline.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Comparative analysis of bromoquinoline isomers in cross-coupling
Initiating Research on Reactivity
My initial focus will be a broad search to establish a foundational understanding. I'm prioritizing the reactivity of bromoquinoline isomers in cross-coupling reactions. I'll need to concentrate on Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Analyzing Isomer Reactivity
I'm now diving into the specifics. I'm actively hunting for experimental data, reaction conditions, and yields for bromoquinoline isomer cross-coupling. I'm seeking direct reactivity comparisons to understand bromine position effects. Simultaneously, I'm identifying key reviews and articles to support mechanistic explanations and establish credible references. A draft structure is taking shape, and the introduction's concept is being considered. I'll analyze the factors involved next.
Defining Scope & Structure
My plan is now to create detailed sections on Suzuki, Buchwald-Hartwig, and Sonogashira couplings. I'll include reaction tables with experimental data and protocols. I'll analyze how bromine and nitrogen positions impact reactivity. Also, I'll build visual aids to illustrate key concepts, like general catalytic cycles and electronic effects. I'm focusing on solidifying the concluding summary and compiling the references.
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-Bromo-2-methylquinoline
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent data rests. In the context of heterocyclic scaffolds like quinolines, which are prevalent in pharmacologically active compounds, this validation is not merely a quality control checkpoint; it is a fundamental requirement for scientific integrity.[1][2] 3-Bromo-2-methylquinoline, a key intermediate for functional materials and potential pharmaceutical agents, presents a case study in the necessity of a multi-faceted, orthogonal approach to structural elucidation.[3][4]
This guide eschews a rigid, one-size-fits-all template. Instead, it offers an in-depth, experience-driven comparison of the critical analytical techniques required to move from a crude synthetic product to a fully validated, publication-ready compound. We will explore not just the "what" but the "why" behind each experimental choice, providing the causal links that transform a series of spectra into a confident structural assignment.
Pillar 1: Primary Structure Elucidation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
The initial and most powerful tools for determining the constitution of a newly synthesized molecule are NMR spectroscopy and high-resolution mass spectrometry (HRMS). These techniques provide direct evidence of the carbon-hydrogen framework and the precise elemental composition.
Nuclear Magnetic Resonance (NMR): The Architectural Blueprint
NMR spectroscopy is unparalleled in its ability to map the connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: The choice of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is the first critical step. While CDCl₃ is standard, quinolines are known to exhibit concentration-dependent chemical shifts due to π-π stacking interactions.[5][6] For comparative studies or when reproducibility is paramount, maintaining consistent sample concentrations is crucial. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for resolving overlapping signals and definitively assigning proton and carbon resonances, respectively.[5][7]
Table 1: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Rationale |
| ¹H NMR | H4 | ~8.15 | s | Singlet, no adjacent protons. Deshielded by proximity to nitrogen and bromine. |
| H5 | ~8.05 | d, J ≈ 8.5 | Doublet from ortho-coupling to H6. | |
| H8 | ~7.80 | d, J ≈ 8.0 | Doublet from ortho-coupling to H7. Deshielded by peri-interaction with N1. | |
| H6 | ~7.70 | ddd, J ≈ 8.5, 7.0, 1.5 | Doublet of doublet of doublets from coupling to H5, H7, and H8. | |
| H7 | ~7.55 | ddd, J ≈ 8.0, 7.0, 1.0 | Doublet of doublet of doublets from coupling to H6 and H8. | |
| 2-CH₃ | ~2.75 | s | Singlet, characteristic region for a methyl group on an aromatic ring. | |
| ¹³C NMR | C2 | ~159 | - | Quaternary carbon attached to nitrogen. |
| C4 | ~138 | - | Aromatic CH deshielded by nitrogen. | |
| C8a | ~147 | - | Quaternary carbon at the ring junction. | |
| C4a | ~128 | - | Quaternary carbon at the ring junction. | |
| C3 | ~120 | - | Quaternary carbon bearing the bromine atom. | |
| C5, C6, C7, C8 | ~127-130 | - | Aromatic CH carbons. | |
| 2-CH₃ | ~24 | - | Methyl carbon. |
Mass Spectrometry (MS): The Elemental Fingerprint
While NMR defines the skeleton, mass spectrometry confirms the elemental formula. For a brominated compound, MS provides a unique and unmistakable signature.
Trustworthiness by Design: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[8][9] This results in a characteristic isotopic pattern in the mass spectrum. The molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (the M⁺ and M+2 peaks).[10][11] Observing this 1:1 doublet is definitive proof of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) takes this a step further by measuring the mass-to-charge ratio to four or more decimal places, allowing for the unambiguous determination of the molecular formula.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Parameter | Value | Significance |
| Molecular Formula | C₁₀H₈BrN | - |
| Calculated Exact Mass [M+H]⁺ (⁷⁹Br) | 221.9862 | Confirms elemental composition. |
| Calculated Exact Mass [M+H]⁺ (⁸¹Br) | 223.9841 | Confirms elemental composition. |
| Observed Isotopic Pattern | ~1:1 ratio for M⁺ and M+2 peaks | Confirms the presence of one bromine atom.[8][10] |
Workflow for Primary Structural Validation
The logical flow from synthesized material to confirmed primary structure is a self-validating loop where the results of one technique must be consistent with the others.
Caption: Workflow for primary structure elucidation.
PART 2: Orthogonal Validation and Comparative Analysis
Confirming connectivity and elemental formula is necessary, but not sufficient. A robust validation package must include orthogonal data that confirms the purity of the sample and the identity of the specific regioisomer.
High-Performance Liquid Chromatography (HPLC): The Purity Litmus Test
HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates.[12][13] Its purpose here is twofold: to quantify the purity of the target compound and to separate it from any potential starting materials, by-products, or regioisomers.
Expertise in Action: Method development is key.[14][15] For a moderately polar compound like this compound, a reverse-phase C18 column is a logical starting point. The mobile phase, typically a mixture of water (often with a modifier like 0.1% formic acid to ensure sharp peak shape) and an organic solvent like acetonitrile or methanol, is optimized using a gradient elution to ensure that impurities with a wide range of polarities are detected.[16] Detection is most commonly performed with a UV detector, set at a wavelength where the quinoline core exhibits strong absorbance.
Experimental Protocol: Reverse-Phase HPLC Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of 50:50 Acetonitrile:Water. Inject 5 µL.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check
FTIR spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups.[17] While it may not provide the detailed structural information of NMR, it serves as an excellent confirmatory technique. The spectrum is a molecular "fingerprint" that can be compared against a reference or used to verify the outcome of a chemical transformation.[18]
Table 3: Key FTIR Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 1620-1580 | C=N / C=C Stretch | Quinoline Ring |
| 1500-1400 | C=C Stretch | Aromatic Ring |
| ~830 | C-H Bend | Out-of-plane bending for substituted benzene ring |
| ~750 | C-Br Stretch | Carbon-Bromine Bond |
Comparative Analysis: Distinguishing 3-Bromo vs. 4-Bromo-2-methylquinoline
A common challenge in the synthesis of substituted heterocycles is the formation of regioisomers. Let's compare the target compound with a plausible isomeric impurity: 4-Bromo-2-methylquinoline. While they have the identical mass and bromine isotopic pattern, their NMR spectra would be distinctly different. This is where the power of NMR in resolving ambiguity is most evident.
The Decisive Data: The most telling difference would be in the ¹H NMR spectrum. In our target 3-bromo isomer, the proton at the 4-position is a singlet because it has no adjacent proton neighbors. In the 4-bromo isomer, the proton at the 3-position would also be a singlet. However, the electronic environment, and thus the chemical shifts of all other protons, would be altered, providing a clear distinction.
Caption: Decision workflow for isomeric differentiation using ¹H NMR.
References
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. ms isotopes: Br and Cl [employees.csbsju.edu]
- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. savemyexams.com [savemyexams.com]
- 12. onyxipca.com [onyxipca.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. pharmtech.com [pharmtech.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. asianjpr.com [asianjpr.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Spectroscopic Guide to 3-Bromoquinoline Derivatives: Unraveling Structure Through Light and Magnetism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoline scaffolds are a cornerstone for the development of novel therapeutic agents and functional materials. The strategic introduction of a bromine atom at the 3-position unlocks a versatile handle for further chemical modifications, making 3-bromoquinoline and its derivatives highly valuable synthetic intermediates.[1][2] This guide provides an in-depth spectroscopic comparison of 3-bromoquinoline derivatives, offering insights into how subtle changes in their chemical structure are reflected in their NMR, IR, UV-Vis, and Mass Spectrometry data. Understanding these spectroscopic signatures is paramount for unambiguous structural elucidation and purity assessment, which are critical aspects of drug discovery and development.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 3-bromoquinoline derivatives, both ¹H and ¹³C NMR provide critical information for confirming the substitution pattern and the electronic influence of various functional groups.[3]
¹H NMR Spectroscopy: A Window into Proton Environments
The ¹H NMR spectrum of the parent 3-bromoquinoline typically displays six distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring (H2 and H4) are generally the most deshielded due to the electronegativity of the nitrogen atom.[3] The introduction of substituents on the quinoline core leads to predictable shifts in the proton resonances, driven by their electron-donating or electron-withdrawing nature.
Experimental Protocol: ¹H NMR Spectroscopy [3]
-
Sample Preparation: Weigh approximately 5-10 mg of the 3-bromoquinoline derivative.
-
Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the Free Induction Decay (FID) data, typically co-adding multiple scans to enhance the signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum for accurate integration and peak picking.
Causality Behind Experimental Choices:
-
Deuterated Solvents: The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the analyte's proton signals.
-
Internal Standard (TMS): TMS provides a reference point for the chemical shift scale, ensuring reproducibility and allowing for comparison of spectra recorded on different instruments.
Comparative ¹H NMR Data for Selected 3-Bromoquinoline Derivatives:
| Compound | H2 (δ, ppm) | H4 (δ, ppm) | Aromatic Protons (δ, ppm) | Other Substituents (δ, ppm) | Reference |
| 3-Bromo-4-phenylquinoline | 9.05 (s) | - | 7.26-8.13 (m) | 7.42-7.53 (m, 5H, Phenyl) | [4] |
| 3-Bromo-8-methyl-4-phenylquinoline | 9.07 (s) | - | 7.29-7.58 (m) | 2.84 (s, 3H, CH₃), 7.29-7.58 (m, 5H, Phenyl) | [4] |
| 3-Bromo-7-chloro-4-phenylquinoline | 9.06 (s) | - | 7.30-8.14 (m) | 7.30-7.58 (m, 5H, Phenyl) | [4] |
| 3-Bromo-6-nitro-4-phenylquinoline | 9.21 (s) | - | 8.27-8.49 (m) | 7.60-7.64 (m, 3H, Phenyl), 7.33-7.36 (m, 2H, Phenyl) | [4] |
Analysis of Trends: The presence of an electron-withdrawing nitro group in 3-bromo-6-nitro-4-phenylquinoline deshields the aromatic protons, causing them to resonate at a higher chemical shift compared to the other derivatives.[4] Conversely, the electron-donating methyl group in 3-bromo-8-methyl-4-phenylquinoline would be expected to have a slight shielding effect on nearby protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of 3-bromoquinoline reveals nine distinct signals for the nine carbon atoms. The chemical shifts are influenced by the hybridization state of the carbon and the proximity of electronegative atoms like nitrogen and bromine.[3]
Comparative ¹³C NMR Data for Selected 3-Bromoquinoline Derivatives:
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Substituents (δ, ppm) | Reference |
| 3-Bromo-4-phenylquinoline | 152.0 | 118.4 | 146.8 | 126.3-136.7 | 128.5-129.6 (Phenyl) | [4] |
| 3-Bromo-8-methyl-4-phenylquinoline | 150.6 | 118.5 | 145.9 | 124.4-137.4 | 18.2 (CH₃), 128.4-129.6 (Phenyl) | [4] |
| 3-Bromo-7-chloro-4-phenylquinoline | 153.0 | 118.7 | 147.2 | 127.3-136.3 | 128.5-129.2 (Phenyl) | [4] |
| 3-Bromo-6-nitro-4-phenylquinoline | 155.4 | 120.6 | 148.8 | 122.9-149.5 | 129.0-131.6 (Phenyl) | [4] |
Analysis of Trends: The carbon atom directly attached to the bromine (C3) shows a characteristic chemical shift. The presence of different substituents alters the electronic distribution within the quinoline ring, leading to noticeable shifts in the carbon resonances. For instance, the electron-withdrawing nitro group in 3-bromo-6-nitro-4-phenylquinoline causes a downfield shift for several aromatic carbons.[4]
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of a 3-bromoquinoline derivative will exhibit characteristic bands corresponding to the vibrations of the quinoline core and any additional functional groups.
Key Vibrational Modes for Quinoline Derivatives: [5][6][7]
-
C-H stretching (aromatic): Typically observed in the 3100-3000 cm⁻¹ region.
-
C=C and C=N stretching (aromatic): Appear in the 1650-1450 cm⁻¹ region.
-
C-H out-of-plane bending: Found in the 900-675 cm⁻¹ range, and the pattern can be indicative of the substitution pattern on the aromatic rings.
-
C-Br stretching: Generally a weak to medium intensity band in the 700-500 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Record the interferogram by scanning the sample over the desired mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a Fourier transform on the interferogram to obtain the IR spectrum.
Causality Behind Experimental Choices:
-
ATR Technique: ATR is a convenient method for analyzing solid and liquid samples with minimal sample preparation, making it a rapid and widely used technique.
Comparative IR Data for Selected 3-Bromoquinoline Derivatives:
| Compound | Key IR Bands (ν, cm⁻¹) | Reference |
| 3-Bromo-4-phenylquinoline | 1569, 1489, 1102, 763, 699 | [4] |
| 3-Bromo-8-methyl-4-phenylquinoline | 3058, 2921, 1483, 1142, 761, 699 | [4] |
| 3-Bromo-7-chloro-4-phenylquinoline | 1598, 1478, 1070, 888 | [4] |
| 3-Bromo-6-nitro-4-phenylquinoline | 3357, 2922, 1529 (asymmetric NO₂ stretch), 1347 (symmetric NO₂ stretch), 744 | [4] |
Analysis of Trends: The presence of specific functional groups gives rise to characteristic and strong absorption bands. For example, the nitro group in 3-bromo-6-nitro-4-phenylquinoline is easily identified by its strong symmetric and asymmetric stretching vibrations.[4]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[3]
The Isotopic Signature of Bromine
A key feature in the mass spectrum of any bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[3][8] This results in the molecular ion (M⁺) appearing as a pair of peaks of almost equal intensity, separated by 2 m/z units (the M⁺ and M+2 peaks).[3][8][9] This doublet is a definitive indicator of the presence of a single bromine atom in the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Detection: Detect the ions to generate the mass spectrum.
Causality Behind Experimental Choices:
-
High-Resolution MS: HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and confident differentiation between compounds with the same nominal mass.
Comparative High-Resolution Mass Spectrometry Data:
| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| 3-Bromo-4-phenylquinoline | 284.0069 (for ⁷⁹Br) | 284.0063 | [4] |
| 3-Bromo-8-methyl-4-phenylquinoline | 298.0226 (for ⁷⁹Br) | 298.0228 | [4] |
| 3-Bromo-7-chloro-4-phenylquinoline | 317.9680 (for ⁷⁹Br, ³⁵Cl) | 317.9672 | [4] |
| 3-Bromo-6-nitro-4-phenylquinoline | 328.9920 (for ⁷⁹Br) | 328.9898 | [4] |
Analysis of Trends: The high-resolution mass data provides strong confirmation of the elemental composition of each derivative. The observed masses are in excellent agreement with the calculated values, providing a high degree of confidence in the assigned structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system. For quinoline and its derivatives, the π-conjugated system gives rise to distinct absorption bands.
The introduction of substituents can cause a shift in the λmax to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), depending on the nature of the substituent and its interaction with the quinoline's π-system. For example, electron-donating groups and extended conjugation tend to cause a red shift.
While specific UV-Vis data for a wide range of 3-bromoquinoline derivatives is less commonly reported in the provided search results, the general principles of how substituents affect the UV-Vis spectra of quinoline derivatives are well-established.[10][11]
Visualizing the Workflow
A typical workflow for the spectroscopic characterization of a newly synthesized 3-bromoquinoline derivative is outlined below.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of 3-bromoquinoline derivatives.
Conclusion
The spectroscopic characterization of 3-bromoquinoline derivatives is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. NMR spectroscopy provides the detailed framework of the molecule, IR spectroscopy identifies key functional groups, mass spectrometry confirms the molecular weight and elemental composition, and UV-Vis spectroscopy sheds light on the electronic properties. By understanding the principles behind each technique and how substituent effects manifest in the resulting spectra, researchers can confidently elucidate the structures of novel 3-bromoquinoline derivatives, a crucial step in the journey of drug discovery and materials development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tutorchase.com [tutorchase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki and Stille Cross-Coupling Reactions for the Synthesis of 2-Methyl-3-arylquinolines
For researchers and professionals in drug development and synthetic chemistry, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. The quinoline scaffold, in particular, is a privileged structure found in a multitude of biologically active compounds. The functionalization of this core, for instance, through the arylation of 3-bromo-2-methylquinoline, opens up a vast chemical space for the exploration of new therapeutic agents. Among the plethora of cross-coupling reactions available, the Suzuki-Miyaura and Stille reactions are two of the most powerful and widely utilized methods. This guide provides an in-depth, objective comparison of these two indispensable synthetic tools for the arylation of this compound, supported by experimental data from analogous systems to inform your selection of the optimal synthetic strategy.
At a Glance: Suzuki vs. Stille for this compound
| Feature | Suzuki Reaction | Stille Reaction |
| Organometallic Reagent | Boronic acids/esters (e.g., Phenylboronic acid) | Organostannanes (e.g., Tributyl(phenyl)stannane) |
| Typical Yields | Good to excellent (often >80%)[1][2] | Moderate to excellent (can be >90%)[3] |
| Toxicity of Reagents | Low toxicity of boron reagents and byproducts.[4] | High toxicity of organotin compounds.[4][5] |
| Functional Group Tolerance | Generally good, but can be sensitive to base. | Excellent, very high tolerance for various functional groups.[4] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[6][7] | Often proceeds under neutral conditions. |
| Byproduct Removal | Boron byproducts are generally easy to remove.[4] | Tin byproducts can be difficult to remove completely.[4] |
| Availability of Reagents | Wide commercial availability of diverse boronic acids.[4] | Many organostannanes need to be synthesized in-house.[4] |
Delving Deeper: Mechanistic Insights and Practical Considerations
A nuanced understanding of the catalytic cycles of both the Suzuki and Stille reactions is paramount to troubleshooting and optimizing these transformations in the laboratory.
The Suzuki-Miyaura Coupling: A Base-Mediated Pathway
The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[8] A key feature of this reaction is the requirement of a base to activate the boronic acid for the crucial transmetalation step.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The choice of base, solvent, and palladium catalyst/ligand system is critical for achieving high yields, particularly with heteroaromatic substrates like this compound. The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, the use of bulky, electron-rich phosphine ligands is often beneficial.
The Stille Coupling: A Neutral Alternative
The Stille reaction couples an organotin reagent with an organohalide, also catalyzed by palladium.[5] A significant advantage of the Stille reaction is that it does not typically require a base, making it compatible with base-sensitive functional groups.[10]
Caption: Catalytic cycle of the Stille reaction.
The primary drawbacks of the Stille reaction are the toxicity of the organotin reagents and the often-challenging removal of tin-containing byproducts from the final product.[4][5] However, for substrates that are intolerant to the basic conditions of the Suzuki reaction, the Stille coupling remains an invaluable tool.
Experimental Protocols and Yield Comparison
Representative Suzuki Coupling Protocol
This protocol is adapted from procedures reported for the Suzuki coupling of 3-bromoquinoline.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Caption: General workflow for the Suzuki coupling reaction.
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-3-phenylquinoline.
Expected Yield: Based on similar couplings with 3-bromoquinoline, yields for this reaction are expected to be in the range of 70-95% .[1]
Representative Stille Coupling Protocol
This protocol is a general procedure adapted from Stille couplings of bromo-azaheterocycles.[11]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous and degassed toluene (5 mL)
Caption: General workflow for the Stille coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous and degassed toluene via syringe.
-
Add tributyl(phenyl)stannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 110°C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. The reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.
-
Dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Yield: For Stille couplings of bromo-azaheterocycles, yields can range from moderate to excellent (60-95%) , depending on the specific substrates and optimization of conditions.[3]
Conclusion and Recommendations
Both the Suzuki and Stille reactions are highly effective methods for the arylation of this compound. The choice between the two will largely depend on the specific requirements of the synthetic route and the functional groups present in the molecule.
-
For most applications, the Suzuki-Miyaura coupling is the recommended first choice. The low toxicity of the reagents, the ease of byproduct removal, and the wide availability of boronic acids make it a more environmentally friendly and often more convenient method. High yields are frequently achievable with careful optimization of the catalyst, ligand, base, and solvent system.
-
The Stille coupling serves as an excellent alternative, particularly when dealing with base-sensitive substrates. Its high functional group tolerance is a significant advantage. However, the toxicity of organotin compounds and the challenges associated with byproduct removal necessitate careful handling and purification procedures.
Ultimately, the optimal choice will be determined by empirical evaluation in the laboratory. The protocols and comparative data presented in this guide provide a solid foundation for initiating these studies and successfully synthesizing the desired 2-methyl-3-arylquinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Characterization of 3-Bromo-2-methylquinoline Impurities
Introduction
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Bromo-2-methylquinoline, a substituted quinoline derivative, serves as a vital building block in the synthesis of various pharmacologically active molecules. However, like any synthetic process, its manufacturing can introduce a spectrum of impurities. These can range from starting materials and intermediates to by-products and degradation products.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate a rigorous approach to impurity profiling.[2] Any impurity present above a specified threshold must be identified, quantified, and qualified to ensure patient safety.[3][4]
This guide provides a comprehensive, field-proven comparison of analytical methodologies for the robust characterization of impurities in this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering an integrated strategy that ensures scientific rigor and regulatory compliance.
The Regulatory Imperative: Understanding ICH Guidelines
The control of impurities is not discretionary; it is a global regulatory requirement. The ICH guidelines Q3A(R2) for new drug substances and Q3B(R2) for new drug products provide a framework for managing impurities.[4][5] These guidelines establish clear thresholds that trigger specific actions:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[4]
-
Qualification Threshold: The level at which an impurity's biological safety must be ascertained.[4]
These thresholds are not arbitrary; they are based on the maximum daily dose of the drug and are critical for ensuring that any potential risk to patients is meticulously evaluated.[2]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[2][4] |
Probing Stability: The Role of Forced Degradation Studies
Before routine analysis can be established, the intrinsic stability of this compound must be understood. Forced degradation (or stress testing) is a systematic process of subjecting the API to conditions more severe than accelerated stability testing to predict its degradation pathways.[6][7] This is essential for developing stability-indicating analytical methods—methods that can accurately measure the API in the presence of its degradation products.[8]
The typical stress conditions are designed to mimic potential storage or processing challenges:
-
Acid and Base Hydrolysis: Reveals susceptibility to pH-mediated degradation.
-
Oxidation: Assesses reactivity with oxidative agents.
-
Thermal Degradation: Evaluates stability at elevated temperatures.[9]
-
Photolysis: Determines sensitivity to light exposure, as outlined in ICH Q1B.[9]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation of this compound
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[7]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.[7]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a known quantity of solid this compound in an oven at 80°C for 48 hours. Dissolve in the solvent to the target concentration before analysis.[9]
-
Photolytic Degradation: Expose the solid API and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method. The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that may not be relevant.[9]
A Comparative Guide to Core Analytical Techniques
No single analytical technique is sufficient for comprehensive impurity characterization. An orthogonal, multi-technique approach is essential for robust and reliable results.[10] Here, we compare the workhorse methods in the context of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity assessment and quantification in the pharmaceutical industry due to its high resolution, reproducibility, and sensitivity.[11][12] For a compound like this compound, a reversed-phase method is typically the most effective.
Causality: The C18 stationary phase is nonpolar, while the mobile phase (a mixture of water and an organic solvent like acetonitrile) is polar. Compounds are separated based on their hydrophobicity; more polar impurities will elute earlier, while the more nonpolar API and impurities will be retained longer. Adding a modifier like formic acid to the mobile phase helps to produce sharp, symmetrical peaks by protonating any basic sites on the molecule or residual silanols on the column.[12]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.[12]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Data Analysis: Calculate purity using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.
| Technique | Principle | Information Provided | Pros | Cons |
| HPLC-UV | Differential partitioning between a stationary and mobile phase | Retention time, quantitative purity (% area) | High precision and accuracy, robust, widely available | Provides no structural information, risk of co-eluting peaks |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis | Retention time, molecular weight, fragmentation pattern | Excellent for volatile impurities (e.g., residual solvents), high sensitivity | Not suitable for non-volatile or thermally labile compounds |
| LC-MS | HPLC separation coupled with mass spectrometry detection | Retention time, accurate mass, molecular weight, fragmentation data | High sensitivity and specificity, ideal for identifying unknown impurities | Higher cost and complexity than HPLC-UV, potential for ion suppression |
| NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field | Definitive molecular structure, stereochemistry, quantification (qNMR) | Unambiguous structure elucidation, non-destructive | Relatively low sensitivity, requires isolated and pure samples for full characterization |
| Table 2: Comparative Overview of Analytical Techniques. |
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is ideal for the primary API and its non-volatile impurities, GC-MS is the method of choice for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis process.[1][13]
Causality: The sample is vaporized and separated on a column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and fragmented. The resulting fragmentation pattern is a highly specific "fingerprint" that allows for confident identification by comparison to spectral libraries.[14][15]
-
Sample Preparation: Dissolve a known amount of this compound (e.g., 50 mg) in a suitable high-purity solvent (e.g., 1 mL of DMSO) in a headspace vial. This "static headspace" technique analyzes the vapor above the sample, avoiding injection of the non-volatile API onto the GC column.[16]
-
GC-MS Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Injector: Split/splitless, 250°C.
-
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 280°C (hold 5 min).
-
MS Transfer Line: 280°C.
-
Ion Source: EI, 70 eV, 230°C.
-
Scan Range: m/z 35-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is arguably the most powerful tool for impurity identification.[2][17] It directly couples the superior separation of HPLC with the detection power of mass spectrometry, providing molecular weight and structural information for impurities as they elute from the column.[18]
Causality: As components elute from the HPLC column, they enter an ionization source (like Electrospray Ionization, ESI) which generates gas-phase ions. ESI is a "soft" ionization technique, meaning it typically keeps the molecule intact, allowing for the determination of the molecular weight from the molecular ion peak ([M+H]⁺ in positive mode).[19] These ions are then analyzed to determine their mass-to-charge ratio (m/z). Using a high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap allows for the determination of the elemental composition of an impurity from its accurate mass.[14][15]
| Retention Time (min) | Observed m/z ([M+H]⁺) | Proposed Formula | Mass Error (ppm) | Possible Identity |
| 12.5 | 224.0025 | C₁₀H₁₀NBr | -1.8 | 3-Bromo-2-methyl-1,4-dihydroquinoline (Process Impurity) |
| 15.2 | 222.9866 | C₁₀H₈NBr | -1.1 | This compound (API) |
| 18.1 | 237.9815 | C₁₀H₈NBrO | -2.2 | This compound N-oxide (Degradant) |
| Table 3: Example of impurity identification using high-resolution LC-MS. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
When an impurity is present above the identification threshold and its structure cannot be determined by MS alone, NMR spectroscopy is the ultimate tool for unambiguous structural elucidation.[17][20] It requires isolating a sufficient quantity of the impurity, often through preparative HPLC.
Causality: NMR provides detailed information about the carbon-hydrogen framework of a molecule.[20]
-
¹H NMR: Reveals the number of different types of protons, their electronic environment, and their connectivity to neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish direct and long-range correlations between protons and carbons, allowing chemists to piece together the molecular structure like a puzzle.[21][22]
For example, a common process-related impurity could be an isomer, such as 6-Bromo-2-methylquinoline. While it has the same molecular weight as the API, its ¹H NMR spectrum would be distinctly different due to the different substitution pattern on the quinoline ring, leading to different chemical shifts and coupling patterns for the aromatic protons.[23]
An Integrated Strategy for Impurity Characterization
A robust and efficient workflow is critical. The following strategy ensures that analytical resources are used judiciously to meet regulatory expectations.
Caption: Integrated workflow for impurity identification.
This tiered approach, beginning with high-throughput screening by HPLC and escalating to more resource-intensive techniques like NMR only when necessary, represents an efficient and scientifically sound strategy for complete impurity characterization in compliance with global regulatory standards.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. madison-proceedings.com [madison-proceedings.com]
- 14. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. 6-溴-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to Catalytic Amination of 3-Bromo-2-methylquinoline
Introduction: The Significance of the 3-Amino-2-methylquinoline Scaffold
The quinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Introducing an amino group at the 3-position, particularly on a 2-methylquinoline core, can profoundly modulate a molecule's pharmacological profile, making 3-amino-2-methylquinoline a highly valuable building block for novel therapeutic agents. However, the synthesis of this key intermediate via C-N cross-coupling presents distinct challenges. The electron-deficient nature of the quinoline ring and the steric hindrance imposed by the adjacent methyl group at the C2 position necessitate a carefully optimized catalytic system.[2]
This guide provides a comparative analysis of the primary catalytic systems employed for the amination of 3-bromo-2-methylquinoline. We will delve into the mechanistic underpinnings of palladium- and copper-based catalysts, present comparative performance data, and offer detailed, field-tested protocols to empower researchers in drug discovery and organic synthesis to navigate this transformation successfully.
Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become the gold standard for C-N bond formation due to its remarkable functional group tolerance and broad substrate scope.[3][4] The reaction's success with challenging substrates like this compound is critically dependent on the synergy between the palladium precursor, the phosphine ligand, the base, and the solvent.[2]
The Engine of the Reaction: The Catalytic Cycle and the Role of Ligands
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2] The key steps are:
-
Oxidative Addition: The aryl halide (this compound) adds to the active Pd(0) catalyst. This is often the rate-limiting step.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido intermediate.[5]
-
Reductive Elimination: The desired C-N bond is formed, releasing the 3-amino-2-methylquinoline product and regenerating the Pd(0) catalyst.[5]
For sterically hindered substrates, the choice of phosphine ligand is paramount.[2] Early generation ligands like P(o-tolyl)₃ were often insufficient for such transformations.[3] The development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) and ferrocene-based ligands (e.g., DavePhos) revolutionized the field.[2][3] These ligands promote the crucial oxidative addition and reductive elimination steps while preventing the formation of inactive catalyst species.[3]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance of Palladium Systems
The selection of the ligand-base combination is crucial for optimizing the reaction yield. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used, while weaker bases like K₃PO₄ or Cs₂CO₃ may be employed for base-sensitive substrates.[2] Anhydrous, aprotic solvents such as toluene or dioxane are standard choices.[2]
| Catalyst System (Pd Precursor + Ligand) | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ + (±)-BINAP | Various primary/secondary amines | NaOt-Bu | Toluene | 80-110 | 12-24 | Good to Excellent | [2] |
| Pd(OAc)₂ + SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | 92 | [6] |
| Pd₂(dba)₃ + XPhos | 3-Thienylboronic acid | Cs₂CO₃ | THF | 80 | 18 | 88 | [6] |
| Pd₂(dba)₂ + DavePhos | Adamantane-containing amines | tBuONa | Dioxane | Reflux | 6-15 | Good | [7] |
Note: Data for closely related substituted bromopyridines and dichloroquinolines are included to illustrate effective conditions, as these serve as excellent starting points for optimizing the specific amination of this compound.[2][6]
Part 2: Copper-Catalyzed C-N Coupling
While palladium catalysis is dominant, copper-catalyzed C-N coupling (Ullmann or Chan-Lam reactions) represents an alternative, often more cost-effective, strategy. These reactions typically require higher temperatures and may have a more limited substrate scope but have seen renewed interest with the development of new ligand systems.
A recent study described a novel copper-catalyzed direct amidation of 2-methylquinolines with various amines using molecular oxygen as the oxidant.[8] Another protocol demonstrated that copper(II) complexes derived from 2-methylquinoline and cyclic secondary amines could effectively catalyze Chan-Lam C-N coupling reactions.[9] These methods provide an efficient route to biologically important aromatic amides and amines from readily available starting materials.[8][9]
| Catalyst System | Amine/Amide Source | Oxidant/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Cu(II) Complex | Cyclic Secondary Amines | - | Ethanol | Room Temp | Good | [9] |
| Cu Catalyst | Various Amines | O₂ | - | - | Good | [8] |
| Cu(OTf)₂ | Aryl Amines | - | - | - | Good | [10] |
Part 3: Experimental Protocols
The following protocols are designed to be self-validating systems. The rationale behind critical steps is explained to ensure reproducibility and success.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the amination of this compound with a primary or secondary amine.[2][6]
Caption: Experimental workflow for catalyst evaluation.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed toluene or dioxane (to achieve 0.1-0.2 M concentration)
-
Oven-dried Schlenk tube or flask with a magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the palladium precursor, phosphine ligand, and base to the oven-dried Schlenk tube.
-
Reagent Addition: To the same tube, add the this compound and the amine coupling partner.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Causality: Anhydrous solvents are used to prevent quenching of the strong base and potential side reactions.[2] Degassing removes dissolved oxygen.
-
-
Reaction: Seal the tube or flask securely and place it in a preheated oil bath. Stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of celite or silica gel to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-amino-2-methylquinoline derivative.
Protocol 2: Copper-Catalyzed Amination (Conceptual)
Based on general principles for copper-catalyzed C-N couplings, a representative protocol would involve the following steps.[9]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5 - 2.0 equiv)
-
Copper(I) or Copper(II) salt (e.g., CuI, Cu(OTf)₂, 5-10 mol%)
-
Ligand (if necessary, e.g., a phenanthroline or diamine derivative)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, or dioxane)
Procedure:
-
Reaction Setup: To a flask, add the copper catalyst, ligand (if used), base, this compound, and the amine.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Heat the mixture, often to higher temperatures than palladium-catalyzed reactions (e.g., 100-140 °C), with vigorous stirring.
-
Monitoring & Workup: Follow similar procedures for monitoring, workup, and purification as described in the Buchwald-Hartwig protocol, with appropriate adjustments for the different solvent and reagents used.
Conclusion and Future Outlook
For the amination of the sterically demanding this compound, palladium-catalyzed Buchwald-Hartwig reactions remain the most robust and versatile method.[1] The key to success lies in the judicious selection of a bulky, electron-rich phosphine ligand, which accelerates the catalytic cycle and overcomes the steric and electronic challenges of the substrate.[3] While copper-catalyzed systems offer a potentially more economical alternative, they may require more rigorous optimization of reaction conditions.[8][9] The protocols and comparative data presented in this guide provide a strong foundation for researchers to efficiently synthesize 3-amino-2-methylquinoline derivatives, paving the way for the development of new and impactful chemical entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Copper-catalyzed efficient direct amidation of 2-methylquinolines with amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper(ii) triflate catalyzed three-component reaction for the synthesis of 2,3-diarylquinoline derivatives using aryl amines, aryl aldehydes and styrene oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Validating the Structure of 3-Bromoquinoline Using NMR and Mass Spectrometry
In the landscape of medicinal chemistry and materials science, the unambiguous structural confirmation of synthesized molecules is not merely a procedural step but the bedrock of reliable research. For heterocyclic compounds like 3-bromoquinoline, a versatile building block in drug development, rigorous validation is paramount. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of 3-bromoquinoline. We will move beyond simple data reporting to explore the causality behind experimental choices, demonstrating how these techniques synergize to provide a self-validating analytical workflow.
The Analytical Challenge: Confirming the Identity of 3-Bromoquinoline
3-Bromoquinoline possesses a molecular formula of C₉H₆BrN and a molecular weight of approximately 208.05 g/mol .[1][2][3] The core analytical challenge is to confirm not only this molecular formula but also the precise arrangement of atoms—specifically, the location of the bromine substituent at the C3 position on the quinoline ring. An incorrect substitution pattern could lead to vastly different chemical reactivity and biological activity, making accurate characterization essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution.[4] It probes the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial relationships of atoms. For 3-bromoquinoline, both ¹H (proton) and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy
Proton NMR provides a map of the hydrogen atoms in a molecule. The ¹H NMR spectrum of 3-bromoquinoline is expected to feature six distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the six protons on the quinoline ring.[1]
Causality Behind the Spectrum: The chemical shift of each proton is dictated by its electronic environment. Protons on the pyridine ring (H2 and H4) are significantly deshielded (shifted downfield) compared to those on the benzene ring. This is due to the electron-withdrawing effect of the electronegative nitrogen atom, which reduces the electron density around these protons, exposing them more to the spectrometer's magnetic field. The H2 and H4 protons are the most deshielded and are key indicators of the quinoline structure.
Expected ¹H NMR Data for 3-Bromoquinoline (in CDCl₃)
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H2 | ~8.9 - 9.1 | Doublet (d) |
| H4 | ~8.1 - 8.3 | Doublet (d) |
| H5 | ~7.8 - 8.0 | Doublet (d) |
| H8 | ~8.0 - 8.2 | Doublet (d) |
| H6 | ~7.6 - 7.8 | Triplet (t) |
| H7 | ~7.5 - 7.7 | Triplet (t) |
| Note: These are estimated values based on general chemical shifts for quinoline systems. Actual values may vary based on solvent and experimental conditions.[1] |
Carbon-13 (¹³C) NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in a molecule. For 3-bromoquinoline, this means we expect nine distinct signals.[5]
Causality Behind the Spectrum: The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to electronegative atoms (N and Br). The carbon atom bonded directly to the bromine (C3) will have its chemical shift significantly influenced by the halogen. Carbons adjacent to the nitrogen (C2, C8a) will also show characteristic shifts. This unique fingerprint of nine signals provides strong evidence for the overall carbon skeleton.
Expected ¹³C NMR Data for 3-Bromoquinoline (in CDCl₃)
| Carbon Position | Expected Chemical Shift (δ, ppm) |
| C2 | ~150 - 152 |
| C4 | ~135 - 137 |
| C5 | ~128 - 130 |
| C6 | ~127 - 129 |
| C7 | ~129 - 131 |
| C8 | ~128 - 130 |
| C3 | ~120 - 122 |
| C4a | ~128 - 130 |
| C8a | ~147 - 149 |
| Note: Assignments can be definitively confirmed using 2D NMR techniques like HSQC and HMBC.[4] |
Mass Spectrometry (MS): The Molecular Weight and Elemental Fingerprint
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[6] Its primary role in this context is to confirm the molecular weight and provide definitive evidence for the presence of a bromine atom.
The Indisputable Evidence of Bromine: The most critical feature in the mass spectrum of 3-bromoquinoline is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), which are nearly equal in natural abundance.[7][8] This results in a characteristic pair of peaks in the mass spectrum for the molecular ion (M⁺•) and an "M+2" peak ([M+2]⁺•), separated by 2 m/z units and having a relative intensity ratio of approximately 1:1.[1][7] This pattern is an unambiguous fingerprint for a molecule containing a single bromine atom.
Fragmentation Analysis: Electron Ionization (EI) is a high-energy technique that causes the molecular ion to break apart into smaller, charged fragments. Analyzing these fragments provides clues that corroborate the proposed structure.[7] A common and expected fragmentation for 3-bromoquinoline is the loss of the bromine radical, resulting in a significant peak at m/z 128, which corresponds to the quinoline cation ([M-Br]⁺).[1][2]
Expected Mass Spectrometry Data for 3-Bromoquinoline
| m/z Value | Interpretation |
| 207, 209 | Molecular Ion (M⁺•) and [M+2]⁺• peaks. The ~1:1 ratio confirms the presence of one bromine atom.[1][3] |
| 128 | [M - Br]⁺, the fragment corresponding to the loss of the bromine atom.[1][2] |
| 101 | [C₈H₅N]⁺, a fragment from further decomposition, possibly the loss of HCN from the quinoline fragment.[1] |
Synergistic Workflow for Unambiguous Confirmation
Neither NMR nor MS alone provides the complete picture, but together they form a self-validating system.[9][10] NMR establishes the precise connectivity of the C-H framework and confirms the 3-substitution pattern, while MS confirms the correct molecular weight and elemental composition (presence of Br).
The logical flow of this synergistic analysis is crucial for robust structural validation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinoline, 3-bromo- [webbook.nist.gov]
- 4. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. 3-Bromoquinoline(5332-24-1) 13C NMR [m.chemicalbook.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ¹H NMR Data of 3-Bromoquinoline and 6-Bromoquinoline: A Tool for Isomer Differentiation
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary analytical technique for this purpose. This guide provides an in-depth comparison of the ¹H NMR spectral data of two common isomers, 3-bromoquinoline and 6-bromoquinoline, offering experimental data and a logical framework for their differentiation.
The quinoline scaffold is a privileged structure in medicinal chemistry, and the position of substituents dramatically alters its biological activity. Distinguishing between isomers such as 3-bromoquinoline and 6-bromoquinoline is therefore not merely an academic exercise but a practical necessity. The electronic environment of each proton in the quinoline ring system is exquisitely sensitive to the placement of the bromine atom, leading to unique and predictable patterns in their respective ¹H NMR spectra.
Comparative ¹H NMR Data Analysis: 3-Bromoquinoline vs. 6-Bromoquinoline
The following table summarizes the key ¹H NMR spectral data for 3-bromoquinoline and 6-bromoquinoline in deuterated chloroform (CDCl₃). This side-by-side comparison highlights the distinct chemical shifts (δ), multiplicities, and coupling constants (J) that enable their differentiation.
| Proton | 3-Bromoquinoline ¹H NMR Data (in CDCl₃) | 6-Bromoquinoline ¹H NMR Data (in CDCl₃) |
| H-2 | ~8.9 ppm (d, J ≈ 2.2 Hz)[1] | ~8.87 ppm (dd, J ≈ 4.2, 1.7 Hz)[1][2] |
| H-3 | - (Bromine Substituted) | ~7.33 ppm (dd, J ≈ 8.3, 4.2 Hz)[2] |
| H-4 | ~8.1 ppm (d, J ≈ 2.2 Hz)[1] | ~7.94 ppm (dd, J ≈ 8.3, 1.7 Hz)[1][2] |
| H-5 | ~7.8 ppm (d, J ≈ 8.1 Hz)[1] | ~7.93 ppm (d, J ≈ 9.0 Hz)[2] |
| H-6 | ~7.6 ppm (ddd, J ≈ 8.4, 6.9, 1.4 Hz)[1] | - (Bromine Substituted) |
| H-7 | ~7.7 ppm (ddd, J ≈ 8.1, 6.9, 1.2 Hz)[1] | ~7.70 ppm (dd, J ≈ 9.0, 2.2 Hz)[2] |
| H-8 | ~8.1 ppm (d, J ≈ 8.4 Hz)[1] | ~7.86 ppm (d, J ≈ 2.2 Hz)[2] |
Interpreting the Spectral Differences: A Deeper Dive
The observed differences in the ¹H NMR spectra of 3-bromoquinoline and 6-bromoquinoline are a direct consequence of the positional influence of the bromine substituent on the electron density and magnetic anisotropy of the quinoline ring system.
For 3-Bromoquinoline:
-
H-2 and H-4 Protons: The most downfield signals are attributed to H-2 and H-4.[3] The bromine at the 3-position exerts a significant electron-withdrawing inductive effect, deshielding the adjacent H-2 and H-4 protons and shifting them to higher chemical shifts. The multiplicity of both H-2 and H-4 is a doublet, resulting from coupling to each other with a small meta-coupling constant (J ≈ 2.2 Hz).[1]
-
Carbocyclic Ring Protons (H-5, H-6, H-7, H-8): These protons appear as a more complex set of multiplets in the aromatic region. Their chemical shifts are primarily influenced by the fused pyridine ring and the long-range effects of the bromine atom.
For 6-Bromoquinoline:
-
H-2, H-3, and H-4 Protons: The protons on the pyridine ring (H-2, H-3, and H-4) exhibit a characteristic AMX spin system. H-2 appears as a doublet of doublets due to ortho-coupling with H-3 and meta-coupling with H-4. H-4 is also a doublet of doublets for similar reasons. H-3 is a doublet of doublets due to ortho-coupling with both H-2 and H-4.[1][2]
-
Carbocyclic Ring Protons (H-5, H-7, H-8): The bromine atom at the 6-position is on the carbocyclic ring. This substitution directly impacts the chemical shifts of the adjacent protons. H-5 and H-7 will show a doublet and a doublet of doublets respectively, due to their coupling relationships. H-8 appears as a doublet with a small meta-coupling to H-7.[2]
The key to distinguishing these isomers lies in observing the substitution pattern. In 3-bromoquinoline, the pyridine ring protons (H-2 and H-4) are simplified to doublets due to the adjacent bromine, while in 6-bromoquinoline, these protons maintain their more complex splitting patterns. Conversely, the carbocyclic ring spectrum is simplified in 6-bromoquinoline due to the bromine substitution.
Experimental Protocol for ¹H NMR Spectroscopy
To obtain high-quality ¹H NMR spectra for structural elucidation of bromoquinolines, the following experimental protocol is recommended.
Sample Preparation:
-
Weigh approximately 5-10 mg of the bromoquinoline sample.[3]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[3] Ensure the solvent contains a known internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the entire aromatic region (approximately 0-10 ppm), and a relaxation delay of 1-2 seconds.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
Visualizing the Structural Differences and Workflow
To further aid in the understanding of the structural differences and the experimental workflow, the following diagrams are provided.
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Bromo-2-methylquinoline
As professionals dedicated to advancing scientific frontiers, our responsibility extends beyond discovery to include the safe and environmentally conscious management of all laboratory reagents. 3-Bromo-2-methylquinoline, a halogenated heterocyclic compound, requires meticulous handling not only during its use but, critically, through its entire lifecycle to final disposal. This guide provides a procedural framework grounded in established safety protocols to ensure that waste streams containing this compound are managed with the highest degree of care.
The core principle underpinning these procedures is risk mitigation. As a halogenated organic compound, this compound falls under specific regulatory scrutiny due to the potential for environmental persistence and the formation of hazardous byproducts during improper treatment.[1][2] Adherence to these guidelines is not merely a matter of compliance but a fundamental aspect of responsible research.
I. Hazard Identification and Immediate Safety
Before handling any waste, it is imperative to recognize the inherent hazards of this compound. While specific toxicity data may be limited, the compound is classified as an irritant and is harmful.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Immediate first aid measures are crucial in the event of exposure. In case of skin contact, contaminated clothing should be removed immediately, and the affected area rinsed with plenty of water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[6] If inhaled, move the person to fresh air.[6] In all cases of significant exposure or if symptoms persist, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the attending physician.
| Property | Value | Source |
| CAS Number | 343330-62-1 | [3] |
| Molecular Formula | C10H8BrN | [3] |
| Molecular Weight | 222.08 g/mol | [7] |
| Physical Form | Solid | [3] |
| Hazard Statements | H302, H315, H319, H335 | [3] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The causality here is direct: proper PPE prevents exposure. Given the compound's irritant properties, the following should be considered the minimum requirement when handling waste containing this compound:
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety goggles with side-shields or a face shield.[8]
-
Skin and Body Protection: An impervious lab coat is essential. Ensure no skin is exposed.[8]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[6]
This selection of PPE creates a necessary barrier between the researcher and the hazardous material, mitigating the risk of accidental contact, inhalation, or ingestion.
III. Waste Segregation and Collection: A Self-Validating Protocol
Proper disposal begins at the point of generation. The integrity of this first step dictates the safety and compliance of the entire disposal pathway.
Step 1: Designate a Waste Container Use a clearly labeled, leak-proof container designated specifically for halogenated organic waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The date of accumulation start
Step 2: Segregate Waste Streams It is critical to prevent the mixing of incompatible waste types. This compound is incompatible with strong oxidizing agents.[4] Mixing it with such agents could lead to vigorous, exothermic reactions. Therefore, maintain separate waste containers for:
-
Solid Waste: Unused reagent, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips).
-
Liquid Waste: Solutions containing this compound. Specify the solvent system on the label.
-
Sharps Waste: Contaminated needles or glassware must go into a designated sharps container.
Step 3: Maintain a Closed System Keep waste containers tightly closed when not in use. This prevents the release of vapors and protects the lab environment. Store the sealed container in a well-ventilated, designated satellite accumulation area away from heat or ignition sources.[9]
IV. Disposal Workflow: A Decision-Making Framework
The final disposal of this compound must be conducted by a licensed environmental services contractor. Laboratory personnel are responsible for the safe and compliant accumulation and storage of the waste prior to pickup. The following diagram outlines the logical flow for managing this waste stream.
Caption: Decision workflow for this compound waste management.
V. Final Disposal Method: The Scientific Rationale
The recommended and most environmentally sound method for destroying halogenated organic compounds like this compound is high-temperature incineration .[1] This process must be carried out in a specialized facility equipped with scrubbers.
The rationale is based on chemical principles:
-
Complete Thermal Destruction: Incineration at temperatures typically exceeding 850°C ensures the complete breakdown of the molecule's stable aromatic and heterocyclic structures.
-
Management of Byproducts: The combustion of halogenated compounds can produce acidic gases such as hydrogen bromide (HBr) and potentially nitrogen oxides (NOx).[6] Approved waste disposal plants are equipped with alkaline scrubbers to neutralize these acidic gases, preventing their release into the atmosphere.[1]
It is for these reasons that land disposal is not a permissible option for this class of chemical waste.[2][10] The final step is always to "Dispose of contents/container to an approved waste disposal plant."[6]
VI. Spill Management Protocol
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, and if possible, perform the cleanup within a chemical fume hood.[8]
-
Don PPE: Wear the full complement of prescribed PPE, including respiratory protection if necessary.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand).[8] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by alcohol), collecting all cleaning materials as hazardous waste.[8]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. This compound | 343330-62-1 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 343330-62-1|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. fishersci.com [fishersci.com]
- 10. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
